molecular formula C10H22 B093649 5-Methylnonane CAS No. 15869-85-9

5-Methylnonane

Cat. No.: B093649
CAS No.: 15869-85-9
M. Wt: 142.28 g/mol
InChI Key: TYSIILFJZXHVPU-UHFFFAOYSA-N
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Description

5-Methylnonane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylnonane
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InChI

InChI=1S/C10H22/c1-4-6-8-10(3)9-7-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TYSIILFJZXHVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
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DSSTOX Substance ID

DTXSID2065961
Record name Nonane, 5-methyl-
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Molecular Weight

142.28 g/mol
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CAS No.

15869-85-9
Record name 5-Methylnonane
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Record name Nonane, 5-methyl-
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Record name Nonane, 5-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Methylnonane at Standard Temperature and Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonane is a branched-chain alkane with the chemical formula C10H22. As a member of the hydrocarbon family, it is a nonpolar organic compound. Understanding its physical properties at standard temperature and pressure (STP) is crucial for its application in various fields, including its use as a solvent, in fuel research, and as a reference compound in analytical chemistry. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the experimental methodologies for their determination, and presents a logical workflow for such characterization.

Core Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

Physical PropertyValueUnits
Molecular Formula C₁₀H₂₂-
Molecular Weight 142.28 g/mol
Melting Point -87.7[1][2][3]°C
Boiling Point 164.9 - 165[1][2][3][4]°C at 760 mmHg
Density 0.73 - 0.733[1][2][3][4][5]g/cm³ at 20°C
Refractive Index 1.4110 to 1.4140[2][3][6]-
Vapor Pressure 2.5 ± 0.1[7]mmHg at 25°C
Flash Point 37.2 - 38[1][2][3][4][6]°C
Water Solubility 0.8985 (estimated)[8]mg/L at 25°C
LogP (Octanol/Water Partition Coefficient) 5.890 (estimated)[8]-

Experimental Protocols for Determination of Physical Properties

The accurate determination of the physical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and effective method is the Thiele Tube Method .[2][9]

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil, and a heat source.

  • Procedure:

    • A small amount of this compound (a few milliliters) is placed in the fusion tube.

    • The capillary tube, with its sealed end up, is placed inside the fusion tube containing the sample.

    • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

    • This assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

    • As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Determination of Melting Point

For substances that are solid at or below room temperature, the melting point is a key indicator of purity. While this compound is a liquid at STP, its melting point is determined using similar principles, often with a cooling stage. A common method is using a Melting Point Apparatus .[3][10]

  • Apparatus: Melting point apparatus (with heating block and viewing lens), capillary tubes.

  • Procedure:

    • A small amount of the solidified sample (previously frozen) is introduced into a capillary tube, which is then sealed.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has turned to liquid are recorded. This range is the melting point. For a pure compound, this range is typically narrow.[3][10]

Determination of Density

Density is the mass per unit volume of a substance. For liquids like this compound, the Pycnometer Method is a precise technique.[11]

  • Apparatus: Pycnometer (a glass flask with a specific, known volume), analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.

    • The mass of the pycnometer filled with the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a characteristic property. It is commonly measured using a Refractometer .

  • Apparatus: Abbe refractometer, light source (often built-in), and a temperature-controlled water bath.

  • Procedure:

    • The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a specific temperature (e.g., 20°C) by the water bath.

    • The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The Static Method is a direct way to measure this property.

  • Apparatus: A vacuum-tight container, a pressure transducer or manometer, a temperature-controlled bath, and a vacuum pump.

  • Procedure:

    • A purified sample of this compound is placed in the container.

    • The container is cooled (e.g., with liquid nitrogen) to freeze the sample, and the system is evacuated to remove any non-condensable gases.

    • The container is sealed and placed in a temperature-controlled bath set to the desired temperature.

    • As the sample vaporizes, the pressure inside the container increases and eventually reaches a stable value.

    • This equilibrium pressure, measured by the transducer, is the vapor pressure of the substance at that temperature.[12]

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. The Capillary Viscometer Method is a common technique for determining the kinematic viscosity of liquids.[5][7]

  • Apparatus: Ostwald viscometer or a similar capillary viscometer, a temperature-controlled water bath, and a stopwatch.

  • Procedure:

    • A known volume of this compound is introduced into the viscometer.

    • The viscometer is placed vertically in a temperature-controlled water bath until the sample reaches the desired temperature.

    • The liquid is drawn up through the capillary tube to a point above the upper timing mark.

    • The liquid is then allowed to flow down through the capillary under gravity.

    • The time taken for the liquid meniscus to pass between the upper and lower timing marks is accurately measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be found by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound such as this compound.

G Workflow for Physical Property Characterization of a Liquid Sample cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_reporting Data and Reporting Sample Obtain Liquid Sample (e.g., this compound) Purify Purification (e.g., Distillation) Sample->Purify Purity Purity Assessment (e.g., GC-MS) Purify->Purity BoilingPoint Boiling Point (Thiele Tube) Purity->BoilingPoint MeltingPoint Melting Point (Cooling Stage) Purity->MeltingPoint Density Density (Pycnometer) Purity->Density RefractiveIndex Refractive Index (Refractometer) Purity->RefractiveIndex VaporPressure Vapor Pressure (Static Method) Purity->VaporPressure Viscosity Viscosity (Capillary Viscometer) Purity->Viscosity CollectData Data Collection and Analysis BoilingPoint->CollectData MeltingPoint->CollectData Density->CollectData RefractiveIndex->CollectData VaporPressure->CollectData Viscosity->CollectData Report Technical Report / Whitepaper CollectData->Report

Caption: A flowchart illustrating the key stages in the characterization of the physical properties of a liquid sample.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound at standard temperature and pressure. The inclusion of structured data in a tabular format, along with comprehensive experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualized workflow further clarifies the logical progression of tasks involved in such a characterization study. Accurate knowledge and application of these properties and methodologies are fundamental to ensuring the successful use of this compound in scientific and industrial applications.

References

Synthesis of 5-Methylnonane via Decane Isomerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methylnonane through the catalytic isomerization of n-decane. This process is of significant interest for producing high-quality branched alkanes, which have applications as fine chemical intermediates and high-performance fuels. This document details the underlying reaction mechanisms, experimental protocols, and quantitative data derived from scientific literature, tailored for professionals in research and development.

Introduction to Decane Isomerization

The isomerization of linear alkanes, such as n-decane, into their branched counterparts is a key industrial process for enhancing the octane number of gasoline and improving the cold-flow properties of diesel fuels. The target molecule, this compound, is a monobranched isomer of decane. The synthesis is typically achieved through hydroisomerization, a process that utilizes a bifunctional catalyst in a hydrogen atmosphere. This approach balances the isomerization reaction with the suppression of undesirable side reactions like cracking.

The catalyst is central to the process and generally consists of a noble metal, for its hydrogenation/dehydrogenation function, dispersed on a solid acid support, which facilitates the skeletal rearrangement of the carbon chain.

Catalytic Systems and Reaction Mechanisms

The hydroisomerization of n-decane to this compound proceeds over a bifunctional catalyst, which possesses both metallic and acidic active sites. Platinum supported on a medium-pore zeolite, such as ZSM-22 or SAPO-11, is a commonly employed catalytic system.

The reaction mechanism is a well-established sequence of steps:

  • Dehydrogenation: n-Decane is first dehydrogenated on a platinum (Pt) site to form n-decene isomers.

  • Protonation: The n-decene isomer diffuses to a Brønsted acid site on the zeolite support and is protonated to form a secondary decyl carbenium ion.

  • Isomerization: The secondary carbenium ion undergoes skeletal rearrangement to a more stable tertiary carbenium ion. This can occur through a protonated cyclopropane (PCP) intermediate, leading to the formation of a methylnonyl carbenium ion.

  • Deprotonation and Hydrogenation: The branched carbenium ion can then deprotonate to form a methylnonene isomer, which subsequently diffuses to a Pt site and is hydrogenated to this compound (and other methylnonane isomers).

Cracking is a competing reaction pathway where the carbenium ion undergoes β-scission, breaking the carbon chain and producing lighter alkanes. The process conditions and catalyst properties are optimized to favor isomerization over cracking.

Reaction Pathway Diagram

G cluster_metal Pt Site cluster_acid Acid Site (Zeolite) n_decane n-Decane n_decene n-Decene n_decane->n_decene - H₂ (Dehydrogenation) decyl_carbocation Decyl Carbenium Ion n_decene->decyl_carbocation + H⁺ (Protonation) methylnonane This compound methylnonene Methylnonene methylnonene->methylnonane + H₂ (Hydrogenation) methylnonyl_carbocation Methylnonyl Carbenium Ion decyl_carbocation->methylnonyl_carbocation Skeletal Isomerization methylnonyl_carbocation->methylnonene - H⁺ (Deprotonation) cracked_products Cracked Products (Lighter Alkanes) methylnonyl_carbocation->cracked_products β-Scission (Cracking)

Caption: Bifunctional reaction mechanism for n-decane hydroisomerization.

Experimental Protocols

This section outlines a typical experimental procedure for the synthesis of this compound from n-decane in a laboratory setting.

Catalyst Preparation (0.5 wt% Pt/ZSM-22)

A common method for preparing the bifunctional catalyst is incipient wetness impregnation.

  • Support Preparation: The H-ZSM-22 zeolite support is calcined in air at 550 °C for 3 hours to remove any adsorbed water and organic residues.

  • Impregnation Solution: An aqueous solution of a platinum precursor, such as tetraammineplatinum(II) nitrate (--INVALID-LINK--₂), is prepared. The concentration is calculated to achieve a final platinum loading of 0.5% by weight on the catalyst.

  • Impregnation: The platinum precursor solution is added dropwise to the dried H-ZSM-22 zeolite powder until the pores are completely filled.

  • Drying and Calcination: The impregnated support is dried in an oven at 110 °C overnight, followed by calcination in a flow of dry air. The temperature is ramped up to 350 °C and held for 3 hours.

Experimental Setup and Procedure

The hydroisomerization is typically conducted in a continuous-flow fixed-bed reactor system.

G H2_cylinder H₂ Cylinder MFC_H2 Mass Flow Controller (H₂) H2_cylinder->MFC_H2 Mixer Mixing Point MFC_H2->Mixer Decane_tank n-Decane Tank HPLC_pump HPLC Pump Decane_tank->HPLC_pump HPLC_pump->Mixer Preheater Preheater Mixer->Preheater Reactor Fixed-Bed Reactor (Catalyst Bed) Preheater->Reactor Condenser Condenser Reactor->Condenser Gas_Liquid_Separator Gas-Liquid Separator Condenser->Gas_Liquid_Separator Liquid_Product Liquid Product Collection Gas_Liquid_Separator->Liquid_Product Gas_Product Gas Product (to GC/Vent) Gas_Liquid_Separator->Gas_Product

Caption: Experimental workflow for continuous hydroisomerization.

Procedure:

  • Catalyst Loading: Approximately 1-5 grams of the prepared Pt/ZSM-22 catalyst pellets are loaded into the stainless-steel fixed-bed reactor.

  • Catalyst Activation (In-situ Reduction): The catalyst is reduced in-situ by heating to 400-450 °C under a flow of hydrogen for 2-4 hours.

  • Reaction Start-up: After reduction, the reactor is cooled to the desired reaction temperature (e.g., 250-350 °C) under a continuous hydrogen flow. The system is then pressurized with hydrogen to the target pressure (e.g., 1-3 MPa).

  • Feeding Reactants: Liquid n-decane is introduced into the system using a high-performance liquid chromatography (HPLC) pump. It is mixed with the hydrogen stream before being vaporized and passed through the preheater to ensure it enters the reactor in the gas phase.

  • Reaction: The gaseous mixture of n-decane and hydrogen flows through the heated catalyst bed where the isomerization reaction occurs.

  • Product Collection and Analysis: The reactor effluent is cooled in a condenser to liquefy the C5+ products. The mixture then enters a gas-liquid separator. The liquid products are collected periodically for analysis. The gaseous products can be analyzed online or collected in gas bags.

  • Product Analysis: The liquid product composition is determined using gas chromatography (GC) equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., PONA). This allows for the quantification of remaining n-decane, this compound, other decane isomers, and any cracking products.

Quantitative Data and Performance Metrics

The performance of the n-decane hydroisomerization process is evaluated based on conversion, selectivity, and yield. The data presented below is a summary of typical results obtained under various conditions.

ParameterCatalyst SystemTemperature (°C)Pressure (MPa)WHSV (h⁻¹)n-Decane Conversion (%)Isomer Selectivity (%)Isomer Yield (%)
Run 1 Pt/ZSM-222802.02.075.284.863.8
Run 2 Pt/SAPO-11275Atmospheric0.5 (LHSV)56.8--
Run 3 Pt/HZ22-LM-4~320--~80~8064.0
Run 4 Pt/H-Beta2203.0--High-

WHSV = Weight Hourly Space Velocity; LHSV = Liquid Hourly Space Velocity. Data is compiled from various sources for illustrative purposes.

The primary products of n-decane isomerization are monobranched isomers, including 2-methylnonane, 3-methylnonane, 4-methylnonane, and this compound. The distribution among these isomers is influenced by the catalyst pore structure and reaction conditions. While specific yields for this compound are not always reported individually, it is a significant component of the monobranched isomer fraction. Higher temperatures generally lead to higher conversion but may decrease selectivity towards isomers due to increased cracking.

Conclusion

The synthesis of this compound from n-decane is effectively achieved through catalytic hydroisomerization over bifunctional catalysts, such as Pt/ZSM-22. This process involves a sophisticated interplay between the metallic and acidic functions of the catalyst. By carefully controlling the experimental parameters, including temperature, pressure, and space velocity, it is possible to achieve high yields of isomerized products while minimizing cracking. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize processes for the production of this compound and other valuable branched alkanes.

Spectroscopic Analysis of 5-Methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for 5-methylnonane (C₁₀H₂₂), a branched alkane. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectral information and methodologies for structural elucidation and identification. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections summarize the quantitative spectroscopic data for this compound, presented in tabular format for clarity and comparative analysis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, certain proton and carbon environments are chemically equivalent, simplifying the resulting spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
A~0.88Triplet6HC1-H₃, C9-H₃
B~0.84Doublet3HC5-CH₃
C~1.25Multiplet12HC2-H₂, C3-H₂, C4-H₂, C6-H₂, C7-H₂, C8-H₂
D~1.10Multiplet1HC5-H

Note: Data is a representative interpretation based on typical alkane chemical shifts. Actual spectra may show overlapping multiplets.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (ppm)
C1, C9~14.2
C5-CH₃~19.5
C2, C8~23.1
C3, C7~29.8
C5~34.5
C4, C6~36.8

Note: Data is sourced from publicly available spectral databases.[3][4]

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation patterns characteristic of branched alkanes. The molecular ion (M⁺) peak is observed, though it may be of low intensity.

Table 3: Key Mass Spectrometry Data (EI-MS) for this compound

m/zRelative Intensity (%)Assignment
1421.4Molecular Ion [M]⁺
1131.0[M-C₂H₅]⁺
981.3[M-C₃H₆]⁺
8554.7[M-C₄H₉]⁺ (cleavage at C4-C5)
8432.5[M-C₄H₁₀]⁺
716.7[C₅H₁₁]⁺
5728.3[C₄H₉]⁺
43100.0[C₃H₇]⁺ (Base Peak)

Data compiled from the NIST Mass Spectrometry Data Center and ChemicalBook.[5][6][7] The molecular weight of this compound is 142.28 g/mol .[6][7][8][9]

The IR spectrum of an alkane like this compound is dominated by C-H stretching and bending vibrations.

Table 4: Infrared (IR) Absorption Data for this compound

Frequency Range (cm⁻¹)Vibration TypeDescription
2850 - 3000C-H StretchStrong absorptions characteristic of sp³ C-H bonds.[10][11][12]
1450 - 1470C-H Bend (Scissoring)Medium intensity absorption from CH₂ groups.[11][13]
1375 - 1385C-H Bend (Rocking)Medium intensity absorption from CH₃ groups.[11][13]
~725C-H Bend (Rocking)A weaker absorption may be present due to the long alkyl chains.[11]

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule.[11]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to analyze alkanes such as this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

  • ¹H NMR Acquisition:

    • The spectrum is acquired on a high-field NMR spectrometer.

    • Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Sufficient scans are collected to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum where each unique carbon appears as a singlet.[14]

    • Due to the low natural abundance of ¹³C (~1.1%) and its weaker magnetic moment, a larger number of scans and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR.[14][15]

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal.[15]

Objective: To separate this compound from any impurities and obtain its mass spectrum for identification and fragmentation analysis.[16]

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like acetone or hexane.[17]

  • GC Separation:

    • A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.[18]

    • The GC is equipped with a capillary column suitable for hydrocarbon analysis (e.g., ZB-5MSplus).[18]

    • A temperature program is used to separate components based on their boiling points. A typical program might start at 60°C, hold for a few minutes, then ramp up to 250-270°C.[18]

    • Helium is commonly used as the carrier gas.[18]

  • MS Detection (Electron Ionization):

    • As compounds elute from the GC column, they enter the ion source of the mass spectrometer.

    • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17]

    • The resulting positively charged ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[17]

  • Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed. The fragmentation pattern is compared to spectral libraries (like NIST) for confirmation.[16]

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition:

    • A background spectrum of the empty spectrometer is recorded.

    • The prepared sample is placed in the IR beam path.

    • The sample spectrum is recorded over a typical range of 4000 to 600 cm⁻¹.

  • Data Analysis: The spectrum is analyzed by identifying characteristic absorption bands. For an alkane, the primary focus is on the C-H stretching region (3000-2850 cm⁻¹) and the C-H bending regions (1470-1350 cm⁻¹).[11][19]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown organic compound, such as this compound.

Spectroscopic_Workflow Sample Unknown Sample (e.g., this compound) IR IR Spectroscopy Sample->IR GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR IR_Data Functional Group Info (e.g., C-H bonds) IR->IR_Data GC_Data Purity & Retention Time GCMS->GC_Data MS_Data Molecular Weight & Fragmentation Pattern GCMS->MS_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Structure Structure Elucidation & Confirmation IR_Data->Structure GC_Data->Structure MS_Data->Structure H_NMR_Data Proton Environments Connectivity (J-coupling) H_NMR->H_NMR_Data C_NMR_Data Unique Carbons Carbon Skeleton C_NMR->C_NMR_Data H_NMR_Data->Structure C_NMR_Data->Structure

Caption: Logical workflow for spectroscopic analysis of an organic compound.

References

Technical Whitepaper: Investigating the Presence of 5-Methylnonane in Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the current knowledge regarding the natural occurrence of 5-methylnonane. While direct, widespread evidence of this compound in natural sources is limited, its chemical properties are consistent with those of volatile organic compounds (VOCs) used in insect chemical communication. This guide focuses on its potential role as an insect semiochemical and details the rigorous experimental protocols required for its identification and confirmation from biological samples.

Introduction: The Scarcity of this compound in Nature

This compound (C₁₀H₂₂) is a branched-chain alkane.[1][2][3] A comprehensive review of scientific literature indicates that it is not a widely reported natural product. It is most commonly available as a synthetic compound used as a reference standard in chemical analysis.[4][5] The Good Scents Company database notes that it is "found in nature," but does not provide specific sources or primary literature citations.[6]

Given its volatility and structure, the most plausible role for this compound in a natural context is as a semiochemical, specifically an insect pheromone.[7] Alkanes and other hydrocarbons are fundamental components of insect communication, used for signaling in processes like mating, aggregation, and alarm.[7] Therefore, this guide provides the technical framework for investigating and identifying this compound in entomological sources.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is essential for developing appropriate analytical methods. The data below has been compiled from various chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂[1][2][3][5]
Molecular Weight 142.29 g/mol [1][2][5]
CAS Number 15869-85-9[1][2][4][5]
Physical State Liquid[1]
Appearance Colorless[1]
Specific Gravity 0.73[1]
IUPAC Name This compound[3]

Experimental Protocols for Identification in Natural Sources

The definitive identification of a volatile compound like this compound from a complex biological matrix requires a robust and multi-faceted analytical approach. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique used for the separation and identification of such compounds.[8] The following protocols outline a comprehensive workflow for identifying insect semiochemicals.

Sample Collection and Preparation

The choice of sample collection method is critical and depends on the nature of the insect and the volatility of the target compound.

Protocol 1: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

This method is ideal for trapping volatile compounds released by live insects without the use of solvents.[8]

  • Materials: SPME fiber assembly (e.g., DVB/CAR/PDMS for broad volatility range), 20 mL headspace vials, heating block.[8][9]

  • Procedure:

    • Place the live insect(s) or a specific gland into a clean headspace vial.[8]

    • Seal the vial and allow it to equilibrate. Gentle heating (e.g., 40-60°C) can facilitate the release of volatiles.[8]

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of analytes.[10]

    • Retract the fiber and immediately introduce it into the heated GC-MS injector port for thermal desorption.[8][9]

Protocol 2: Solvent Extraction of Glands or Whole Bodies

This method is suitable for less volatile compounds or when analyzing the total amount of a compound within a gland.[8]

  • Materials: Dissection tools, glass vials (1.5 mL), high-purity hexane or dichloromethane.

  • Procedure:

    • Carefully dissect the relevant pheromone gland or use the whole insect body.

    • Place the tissue into a glass vial containing a small, precise volume of solvent (e.g., 50-100 µL of hexane).[8]

    • Allow the extraction to proceed for at least 30 minutes.[8] Agitate gently to ensure thorough extraction.

    • The resulting solvent extract can be injected directly into the GC-MS system.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS separates the components of the extract and provides a mass spectrum for each, which acts as a chemical fingerprint.

  • GC Column: A non-polar column (e.g., DB-5ms) is typically suitable for alkane analysis.

  • Injector Temperature: Set high enough to ensure complete volatilization (e.g., 250°C).[9]

  • Oven Program: A typical program starts at a low temperature (e.g., 40°C), holds for several minutes, and then ramps up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.[9]

  • Mass Spectrometer: Operated in full scan mode to acquire a complete mass spectrum. For trace-level detection, Selected Ion Monitoring (SIM) mode can be used if the target ions for this compound are known.[9]

Compound Confirmation

Confirming the identity of a peak as this compound requires multiple points of evidence.

  • Retention Time Match: The retention time of the unknown peak in the sample must exactly match the retention time of an authentic this compound standard analyzed under the identical GC-MS conditions.[9]

  • Mass Spectrum Match: The mass spectrum of the unknown peak must match the library spectrum (e.g., from NIST) and, more importantly, the mass spectrum of the authentic standard.[9]

  • Co-injection: A sample should be spiked with a small amount of the authentic this compound standard.[9] When re-analyzed, the peak of interest should increase in intensity without the appearance of a new, separate peak. This confirms that the unknown compound and the standard co-elute perfectly.[9]

Biological Activity Confirmation (GC-EAD)

For semiochemicals, it is crucial to demonstrate that the identified compound elicits a response in the insect. Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique for this purpose.[11][12] In a GC-EAD system, the column effluent is split between the MS detector and a live insect antenna, allowing for simultaneous chemical identification and measurement of the antenna's electrical response.[12] A strong antennal response to the peak identified as this compound would provide definitive evidence of its biological relevance.

Visualizations: Workflows and Logic Diagrams

The following diagrams, created using the DOT language, illustrate the key processes described in the protocols.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_confirmation Identification & Confirmation insect Insect Sample spme Headspace SPME insect->spme solvent Solvent Extraction insect->solvent gcms GC-MS Analysis spme->gcms Thermal Desorption solvent->gcms Direct Injection data Acquire Data (Retention Time, Mass Spectrum) gcms->data compare Compare Data data->compare standard Authentic Standard (this compound) standard->compare co_inject Co-injection with Standard compare->co_inject Match gcead GC-EAD Bioassay co_inject->gcead result Confirmed Identification gcead->result

Caption: Experimental workflow for the identification of volatile semiochemicals.

confirmation_logic start Unknown Peak Detected in Sample rt_match Does Retention Time match authentic standard? start->rt_match ms_match Does Mass Spectrum match authentic standard? rt_match->ms_match Yes not_confirmed Identity Not Confirmed rt_match->not_confirmed No coinject Does it co-elute with the standard? ms_match->coinject Yes ms_match->not_confirmed No confirmed Identity Confirmed: This compound coinject->confirmed Yes coinject->not_confirmed No

Caption: Logic diagram for the confirmation of a compound's identity via GC-MS.

Conclusion

While this compound is not documented as a common natural product, its potential existence as a trace-level insect semiochemical cannot be discounted. Its structural similarity to known insect pheromones makes it a candidate for investigation in chemical ecology studies. For researchers in drug development, understanding the natural roles of such lipophilic compounds can provide insights into novel biological targets and interactions. The experimental framework provided here offers a robust methodology for the discovery and definitive identification of this compound and other volatile compounds from complex natural sources, moving from speculative presence to confirmed biological relevance.

References

An In-Depth Technical Guide to 5-Methylnonane: Nomenclature, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonane is a branched-chain alkane, a class of saturated hydrocarbons. While seemingly simple in structure, a thorough understanding of its chemical identity, properties, and analytical characterization is crucial for its use as a reference compound, in petrochemical research, and as a potential component or impurity in various chemical processes relevant to the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed experimental protocols for its analysis, and safety information.

IUPAC Nomenclature and Synonyms

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the nomenclature is determined by identifying the longest continuous carbon chain and the position of any substituents.

Synonyms and Identifiers:

  • Nonane, 5-methyl-[1][2]

  • 5-methyl nonane[3]

  • 5-methyl-nonane[3]

IUPAC_Nomenclature A Start with the chemical structure of this compound B Identify the longest continuous carbon chain (the parent alkane). A->B Step 1 C Number the carbon atoms in the parent chain starting from the end that gives the substituent the lowest possible number. B->C Step 2 D Identify the substituent group and its position on the parent chain. C->D Step 3 E Combine the substituent name and position with the parent alkane name. D->E Step 4 F Final IUPAC Name: This compound E->F Result

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its handling, analysis, and application in a laboratory setting.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C10H22[1][2][4]
Molecular Weight 142.28 g/mol [1][2]
CAS Number 15869-85-9[1][2]
Appearance Colorless liquid[4]
Boiling Point 165.10 °C @ 760 mmHg[5]
Melting Point -87.7 °C[5]
Density 0.733 g/cm³[3]
Flash Point 37.2 °C[3]
Solubility Insoluble in water; Soluble in organic solvents[4]
Refractive Index 1.412[5]
Vapor Pressure 2.53 mmHg @ 25 °C[5]

Table 2: Spectroscopic and Chromatographic Data for this compound

Data TypeKey Features/ValuesReference(s)
¹H NMR δ (ppm): ~1.28, ~1.23, ~1.09, ~0.89, ~0.84[1]
¹³C NMR Chemical shifts observed for the different carbon environments.[6]
Mass Spectrum (MS) Molecular Ion (M+): m/z 142. Key fragments corresponding to the loss of alkyl groups.[7]
Infrared (IR) Spectrum C-H stretching and bending vibrations characteristic of alkanes.[4]
Kovats Retention Index Standard non-polar: 962.1, 958.1, 959.8, 963, 961, etc.[2]

Synthesis and Toxicology

Synthesis of this compound

This compound is typically produced on an industrial scale through the isomerization of linear alkanes found in petroleum fractions. For laboratory-scale synthesis, while not commonly published due to its commercial availability, a plausible route would involve a Grignard reaction.

Generalized Synthetic Approach: Grignard Reaction

A suitable Grignard reagent, such as butylmagnesium bromide, can be reacted with a ketone, like 2-hexanone. The resulting tertiary alcohol is then deoxygenated to yield the alkane. This is a multi-step process that requires anhydrous conditions and careful purification. A detailed, generalized protocol for a Grignard reaction is provided in the experimental protocols section.

Toxicological Profile

Specific toxicological studies on this compound are not extensively available in the public domain. However, as a member of the alkane family and a hydrocarbon solvent, its toxicological properties can be inferred from related compounds.

  • General Toxicity: Alkanes are generally considered to have low systemic toxicity.[8] The primary hazards are associated with their physical properties.

  • Aspiration Hazard: Like other low-viscosity hydrocarbons, this compound may be fatal if swallowed and enters the airways.[2]

  • Inhalation: High concentrations of vapor can cause central nervous system (CNS) depression and respiratory irritation.[5]

  • Skin and Eye Contact: Prolonged or repeated skin contact may cause defatting and dermatitis. Direct eye contact can cause irritation.

  • Flammability: this compound is a flammable liquid and vapor.[2]

Experimental Protocols for Toxicological Assessment:

Standard toxicological assessments for a compound like this compound would typically involve acute toxicity studies (oral, dermal, inhalation), skin and eye irritation studies, and genotoxicity assays.[9] Protocols for these are standardized by organizations such as the OECD. A general protocol for a human patch test for skin irritation is described in the experimental protocols section.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and analysis of this compound.

Generalized Synthesis via Grignard Reaction (Hypothetical for this compound)

This protocol outlines the general steps for the synthesis of a tertiary alcohol, a precursor to a branched alkane like this compound, using a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromobutane (for the Grignard reagent)

  • 2-Hexanone (as the electrophile)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (as an initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried to ensure anhydrous conditions.

    • Place magnesium turnings in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine.

    • Slowly add a solution of 1-bromobutane in anhydrous diethyl ether. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction starts, add the remaining 1-bromobutane solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with the Ketone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 2-hexanone in anhydrous diethyl ether dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol.

    • The alcohol would then need to undergo a deoxygenation reaction (e.g., Barton-McCombie deoxygenation) to yield this compound.

    • Purify the final product by distillation or column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Prepare a dilute solution of This compound in a volatile solvent (e.g., hexane). B Inject sample into the GC inlet. A->B C Vaporization and separation on a capillary column. B->C D Eluted components enter the ion source (e.g., EI). C->D E Ionization and fragmentation. D->E F Mass analysis based on m/z ratio. E->F G Detection and signal generation. F->G H Generate Total Ion Chromatogram (TIC) and Mass Spectra. G->H I Identify this compound by its retention time and mass spectrum. H->I J Quantify using a calibration curve (if required). I->J

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., non-polar DB-5ms or similar).

  • Carrier gas: Helium.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample containing this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Set the carrier gas flow rate to approximately 1 mL/min.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to determine the retention time of this compound.

    • Examine the mass spectrum corresponding to the chromatographic peak of this compound.

    • Confirm the identity by comparing the obtained mass spectrum with a reference library (e.g., NIST). The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Process the spectrum by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the spectrum similarly and reference it to the solvent signal (e.g., 77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

Procedure for Liquid Sample (Neat):

  • Sample Preparation: Place one drop of neat this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Place the salt plates in the spectrometer's sample holder.

    • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for C-H stretching and bending vibrations.

Human Patch Test for Skin Irritation (General Protocol)

This is a generalized protocol for assessing the skin irritation potential of a substance.

Procedure:

  • A small amount of the test substance (this compound) is applied to a patch.

  • The patch is applied to the skin of human volunteers, typically on the back or forearm.

  • The exposure time is typically 4 hours.[10]

  • After patch removal, the skin is observed for signs of irritation (erythema and edema) at specified time points (e.g., 24, 48, and 72 hours).[10]

  • The severity of the reaction is scored based on a standardized scale.

Conclusion

This compound, while a structurally simple alkane, possesses a defined set of properties and analytical characteristics that are important for its use in scientific research and industry. This guide has provided a comprehensive overview of its nomenclature, physicochemical and spectroscopic data, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may encounter or utilize this compound in their work.

References

Thermochemical properties of 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Properties of 5-Methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined thermochemical properties of this compound. The data presented is crucial for understanding the energetic characteristics of this branched-chain alkane, which can inform its potential applications in various fields, including as a reference compound in combustion studies, in the development of fuels and lubricants, and as a non-polar solvent in chemical synthesis.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in its liquid and gaseous states. The data is primarily sourced from the NIST Chemistry WebBook, referencing seminal experimental work in the field.[1][2]

Enthalpy Data

The enthalpy of formation and combustion are fundamental properties for assessing the energy content and stability of a compound.

PropertyValueUnitsPhaseReference
Enthalpy of Formation (ΔfH°)-307.9 ± 1.6kJ/molLiquidMoore, Renquist, et al., 1940[2]
Enthalpy of Formation (ΔfH°)-258.55 ± 1.6kJ/molGasCalculated from liquid phase data[2]
Enthalpy of Combustion (ΔcH°)-6643.1 ± 1.5kJ/molLiquidMoore, Renquist, et al., 1940[1]
Entropy and Heat Capacity

Entropy and heat capacity data are essential for predicting the thermodynamic behavior of this compound over a range of temperatures.

PropertyValueUnitsPhaseReference
Standard Molar Entropy (S°)425.5J/mol·KLiquidParks, West, et al., 1941[1]
Molar Heat Capacity (Cp)313.4J/mol·KLiquidParks, West, et al., 1941[1]

Experimental Protocols

The thermochemical data for this compound were determined through meticulous calorimetric experiments conducted by Moore, Renquist, and Parks in 1940 and Parks, West, and Moore in 1941.[3][4]

Determination of Enthalpy of Combustion using Bomb Calorimetry

The enthalpy of combustion of this compound was determined using an adiabatic bomb calorimeter.[5][6] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (the "bomb").

Experimental Workflow:

  • Sample Preparation: A precise mass of purified this compound is placed in a crucible within the bomb calorimeter.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is placed in a container of a known volume of water, which is itself housed in an insulated jacket to minimize heat exchange with the surroundings.

  • Ignition and Temperature Measurement: The sample is ignited electrically, and the temperature change of the water is meticulously recorded over time.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined on a molar basis.

Determination of Heat Capacity and Entropy

The heat capacity of this compound was likely determined using a calorimeter designed for measuring heat changes in condensed phases over a range of temperatures.[7][8] The entropy was then calculated from these heat capacity measurements using the Third Law of Thermodynamics.

Experimental Approach:

  • Calorimetry: A known quantity of heat is supplied to a sample of this compound, and the resulting temperature increase is measured. This allows for the calculation of the heat capacity at a specific temperature.

  • Temperature Range: This process is repeated at various temperatures to determine the heat capacity as a function of temperature.

  • Entropy Calculation: The standard molar entropy is then calculated by integrating the heat capacity divided by the temperature from absolute zero to the standard temperature (298.15 K), accounting for any phase transitions.

Logical Pathway for Enthalpy of Formation Determination

The standard enthalpy of formation of this compound is not measured directly but is calculated from its experimentally determined enthalpy of combustion using Hess's Law.[9][10][11] This thermodynamic principle states that the total enthalpy change for a reaction is independent of the pathway taken.

The following diagram illustrates the logical relationship used to determine the enthalpy of formation of this compound.

G cluster_main Determination of Enthalpy of Formation for this compound exp_comb Experimental Measurement: Enthalpy of Combustion (ΔHc°) of this compound hess_law Hess's Law Calculation exp_comb->hess_law Input delta_hf_calc Calculated Value: Enthalpy of Formation (ΔHf°) of this compound hess_law->delta_hf_calc Output delta_hf_elements Known Values: Standard Enthalpies of Formation of Combustion Products (CO2 & H2O) delta_hf_elements->hess_law Input balanced_eq Balanced Combustion Equation: C10H22(l) + 15.5 O2(g) -> 10 CO2(g) + 11 H2O(l) balanced_eq->hess_law Stoichiometry

Logical workflow for calculating the enthalpy of formation.

In this workflow, the experimentally measured enthalpy of combustion of this compound and the known standard enthalpies of formation of the combustion products (carbon dioxide and water) are used within the framework of Hess's Law, guided by the stoichiometry of the balanced combustion equation, to calculate the standard enthalpy of formation of this compound.

References

Solubility of 5-Methylnonane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-methylnonane, a branched alkane, in various organic solvents. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its straight-chain isomer, n-decane, to provide reasonable estimations. Furthermore, it details a standard experimental protocol for determining liquid-liquid solubility and introduces a computational model for predicting solubility.

Core Concept: "Like Dissolves Like"

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar compounds, such as the branched alkane this compound, will readily dissolve in nonpolar or weakly polar organic solvents.[1][2][3][4][5][6][7] The intermolecular forces at play, primarily van der Waals forces, are similar between the solute (this compound) and the solvent molecules, leading to miscibility.[1][3][4][5][6] Conversely, this compound is expected to be virtually insoluble in highly polar solvents like water, as the strong hydrogen bonding between water molecules would be disrupted without sufficient compensating interactions with the nonpolar alkane.[1][2][3][6]

G Logical Relationship: 'Like Dissolves Like' cluster_solute Solute cluster_solvents Solvents Methylnonane This compound (Nonpolar) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Methylnonane->Nonpolar Soluble Polar Polar Solvents (e.g., Water, Ethanol) Methylnonane->Polar Insoluble G Experimental Workflow: Shake-Flask Method for Liquid-Liquid Solubility start Start prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards prep_sample Prepare Sample: Excess this compound + Solvent start->prep_sample analysis Analyze Sample Concentration (e.g., GC-FID) prep_standards->analysis Calibration Curve equilibrate Equilibrate in Temperature-Controlled Shaker prep_sample->equilibrate phase_sep Allow for Phase Separation equilibrate->phase_sep sampling Sample the Solvent-Rich Phase phase_sep->sampling sampling->analysis end End analysis->end

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylnonane, a branched-chain alkane with the chemical formula C10H22, serves as a fundamental example of chirality in aliphatic hydrocarbons. The presence of a stereocenter at the fifth carbon position gives rise to two non-superimposable mirror-image stereoisomers, or enantiomers: (R)-5-methylnonane and (S)-5-methylnonane. While the physical and chemical properties of the racemic mixture are well-documented, data on the individual enantiomers are scarce. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its structural features, and presents detailed experimental methodologies for the enantioselective analysis of chiral alkanes, which are applicable to this compound. A logical diagram illustrating the stereoisomeric relationship is also provided.

Introduction to the Chirality of this compound

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The presence of a stereocenter is a common cause of chirality. In the case of this compound, the carbon atom at the fifth position (C5) is bonded to four different groups:

  • A methyl group (-CH3)

  • A hydrogen atom (-H)

  • A butyl group (-CH2CH2CH2CH3)

  • A butyl group attached differently to the main chain.

This tetrahedral arrangement around the C5 carbon results in two distinct spatial arrangements, leading to the existence of two enantiomers. These enantiomers are identical in most of their physical properties, such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light, a property known as optical activity.

Stereoisomers of this compound

The two stereoisomers of this compound are designated as (R)-5-methylnonane and (S)-5-methylnonane according to the Cahn-Ingold-Prelog (CIP) priority rules. These enantiomers are expected to rotate plane-polarized light to an equal but opposite degree. A mixture containing equal amounts of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Logical Relationship of this compound Stereoisomers

G Stereoisomers of this compound cluster_enantiomers Enantiomers racemate This compound (Racemic Mixture) R_enantiomer (R)-5-methylnonane racemate->R_enantiomer Resolution S_enantiomer (S)-5-methylnonane racemate->S_enantiomer Resolution R_enantiomer->racemate Racemization S_enantiomer->racemate Racemization

Caption: Relationship between racemic this compound and its enantiomers.

Quantitative Data on Stereoisomers

Property(R)-5-methylnonane(S)-5-methylnonaneRacemic this compound
Molecular Weight ( g/mol ) 142.28142.28142.28
Boiling Point (°C) Expected to be identicalExpected to be identical~167-169
Density (g/mL) Expected to be identicalExpected to be identical~0.73
Specific Rotation ([α]D) [+x.x°][-x.x°]

Note: The specific rotation values are placeholders to illustrate the expected opposite rotation for enantiomers. Actual experimental values would need to be determined.

Experimental Protocols

The separation and analysis of chiral alkanes like this compound can be challenging due to their non-polar nature and lack of functional groups. Chiral gas chromatography (GC) is a powerful technique for the enantiomeric resolution of such compounds.

Enantioselective Gas Chromatography (GC)

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Methodology:

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).

  • Sample Preparation:

    • Prepare a dilute solution of racemic this compound in a volatile, achiral solvent (e.g., pentane or hexane). The concentration should be optimized for the detector response, typically in the range of 100-1000 ppm.

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 120 °C) at a controlled rate (e.g., 2 °C/min). The specific temperature program will need to be optimized to achieve baseline separation of the enantiomers.

    • Injection Volume: 1 µL

    • Split Ratio: 100:1 (can be adjusted based on sample concentration).

  • Data Analysis:

    • The retention times of the two enantiomers will be slightly different on the chiral column.

    • The peak area of each enantiomer can be used to determine the enantiomeric excess (ee) and the relative amounts of the (R) and (S) isomers in a mixture.

Experimental Workflow for Chiral GC Analysis

G Workflow for Chiral GC Analysis of this compound A Sample Preparation (this compound in Pentane) B GC Injection A->B C Separation on Chiral Column B->C D Flame Ionization Detection (FID) C->D E Data Acquisition and Processing D->E F Quantification of Enantiomers E->F

Caption: Workflow for the enantioselective analysis of this compound.

Conclusion

This compound is a simple yet important molecule for understanding the principles of stereochemistry in alkanes. While the synthesis and characterization of its individual enantiomers remain an area for further research, established analytical techniques like chiral gas chromatography provide a robust framework for their separation and analysis. The methodologies and concepts presented in this guide offer a foundation for researchers and professionals in drug development and other scientific fields to explore the chirality of this compound and other similar aliphatic hydrocarbons. Further investigation into the specific properties of the (R) and (S) enantiomers could provide valuable insights into their potential applications.

Methodological & Application

Application Notes and Protocols for the Analysis of 5-Methylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methylnonane (C₁₀H₂₂) is a branched-chain alkane that may be of interest in various fields, including environmental analysis, petrochemical research, and as a potential volatile organic compound (VOC) biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A robust GC-MS method is essential for the accurate analysis of this compound. The following sections detail the recommended procedures for sample preparation and GC-MS analysis.

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For the analysis of volatile compounds like this compound, several methods can be employed to extract and concentrate the analyte from the sample matrix.[1]

  • Liquid Samples (e.g., water, biological fluids):

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents. Typically, an organic solvent such as hexane or dichloromethane is used to extract this compound from the aqueous sample.

    • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed in the GC inlet. This method is highly effective for concentrating volatile organic compounds from liquid and air samples.

  • Solid Samples (e.g., soil, tissue):

    • Headspace Analysis: The solid sample is placed in a sealed vial and heated to allow the volatile compounds, including this compound, to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS.

    • Purge and Trap: An inert gas is bubbled through a sample (often a solid sample suspended in a liquid), and the volatilized analytes are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC-MS system.

  • Air Samples:

    • Sorbent Tube Sampling: Air is drawn through a tube containing a sorbent material that traps volatile organic compounds. The analytes are then thermally desorbed from the tube directly into the GC-MS.

2. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., HP-5MS, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature250 °C
Injection ModeSplitless or Split (e.g., 50:1), depending on sample concentration
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 40-60°C, hold for 2-5 minutes, ramp at 5-10°C/min to 250-280°C, hold for 5-10 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-400
Solvent Delay3-5 minutes

Data Presentation

Quantitative data is crucial for the reliable analysis of this compound. The following tables summarize key quantitative parameters.

Table 1: Retention and Identification Data for this compound

ParameterValue
Molecular FormulaC₁₀H₂₂
Molecular Weight142.28 g/mol
CAS Number15869-85-9
Kovats Retention Index (Non-polar column)~961

Table 2: Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M+) at m/z 142 may be of low intensity.

m/zRelative IntensityProposed Fragment
43High[C₃H₇]⁺
57High[C₄H₉]⁺
71Moderate[C₅H₁₁]⁺
85Moderate[C₆H₁₃]⁺
142Low[C₁₀H₂₂]⁺ (Molecular Ion)

Table 3: Method Validation Parameters (Illustrative)

The following parameters should be determined during method validation to ensure the reliability of the quantitative results. The values provided are typical for the analysis of volatile hydrocarbons and would need to be experimentally established for this compound.

ParameterTypical RangeDescription
Linearity (R²) > 0.995The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) 0.1 - 10 ng/mLThe lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 0.5 - 50 ng/mLThe lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Accuracy (% Recovery) 80 - 120%The closeness of the test results obtained by the method to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Collection (e.g., Water, Soil, Air) Extraction Extraction / Concentration (LLE, SPME, Headspace) Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification (Retention Time & Mass Spectrum) DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs) from various matrices.[1][2][3] This document provides detailed application notes and a generalized protocol for the sampling and analysis of 5-methylnonane, a branched-chain alkane, using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound may be of interest in various fields, including environmental monitoring, food and beverage analysis, and as a potential biomarker in biomedical research.

The headspace SPME technique is particularly suitable for volatile compounds like this compound, as it minimizes matrix effects and prolongs the lifespan of the SPME fiber by avoiding direct contact with non-volatile sample components.[4] The selection of an appropriate SPME fiber coating is crucial for the efficient extraction of target analytes. For non-polar compounds such as alkanes, fibers with non-polar or mixed-polarity coatings are generally preferred.

Application Areas

The described methodology can be adapted for the analysis of this compound in a variety of sample types, including:

  • Environmental Samples: Air and water analysis for monitoring pollutants.

  • Food and Beverage: Analysis of flavor and aroma profiles, as well as potential contaminants.

  • Biological Samples: Headspace analysis of urine, blood, or breath for biomarker discovery and toxicology studies.

  • Industrial Hygiene: Monitoring of workplace air for exposure to volatile organic compounds.

Experimental Workflow

The overall experimental workflow for the SPME sampling and analysis of this compound is depicted in the following diagram.

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Headspace Extraction cluster_analysis GC-MS Analysis Sample Sample Collection (e.g., Air, Water, Biological Fluid) Vial Transfer to Headspace Vial Sample->Vial Spike Addition of Internal Standard (Optional) Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Incubation & Equilibration Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Extract Analyte Adsorption Expose->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Experimental workflow for this compound analysis using SPME-GC-MS.

Quantitative Data Summary

The following table summarizes the estimated quantitative performance parameters for the analysis of this compound using the described SPME-GC-MS method.

Note: As no specific quantitative data for this compound using SPME was found, the following values are estimates based on the analysis of similar volatile alkanes under optimized conditions. Actual performance may vary and method validation is required.

ParameterEstimated ValueNotes
Linear Range 0.1 - 100 µg/LIn water or equivalent matrices.
Limit of Detection (LOD) 0.01 - 0.05 µg/LBased on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) 0.03 - 0.15 µg/LBased on a signal-to-noise ratio of 10.
Recovery 85 - 105%Dependant on matrix and optimized parameters.
Precision (RSD%) < 15%For replicate measurements.

Experimental Protocols

Materials and Reagents
  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VOC analysis, including alkanes.[5][6]

  • SPME Manual Holder

  • Headspace Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.

  • Heating and Agitation System: Hot plate with magnetic stirrer or a dedicated SPME autosampler with incubation capabilities.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable for alkane analysis.

  • This compound Standard: Analytical grade.

  • Solvent: Methanol or other suitable solvent for standard preparation.

  • High-Purity Helium: Carrier gas.

  • Sodium Chloride (NaCl): For salting-out effect (optional).

SPME Headspace Sampling Protocol
  • Sample Preparation:

    • For liquid samples (e.g., water), place a 5 mL aliquot into a 10 mL headspace vial.

    • For solid samples, place a known amount (e.g., 1-2 grams) into a 20 mL headspace vial.

    • If using an internal standard, spike the sample at this stage.

    • For aqueous samples, adding NaCl (e.g., to a final concentration of 20-30% w/v) can increase the volatility of the analytes (salting-out effect).

    • Immediately seal the vial with a PTFE/silicone septum and cap.

  • SPME Fiber Conditioning:

    • Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet at a specified temperature (e.g., 270°C for DVB/CAR/PDMS) for a recommended time (e.g., 30-60 minutes).

  • Extraction:

    • Place the sealed vial in the heating and agitation system.

    • Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 60°C) with agitation (e.g., 250 rpm) for a set period (e.g., 15 minutes) to allow the analytes to partition into the headspace.[5][7]

    • Fiber Exposure: Manually or automatically insert the SPME fiber through the vial septum and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample matrix.

    • Extraction Time: Allow the fiber to remain in the headspace for a predetermined extraction time (e.g., 30 minutes) to allow for the adsorption of this compound onto the fiber coating.[7]

    • Fiber Retraction: After extraction, retract the fiber into the needle.

GC-MS Analysis Protocol
  • Desorption:

    • Immediately insert the SPME fiber into the hot GC inlet, which should be in splitless mode.

    • Inlet Temperature: 250°C.

    • Desorption Time: 3-5 minutes to ensure complete thermal desorption of the analytes from the fiber.[8]

  • Chromatographic Separation:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 10°C/min.

      • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

    • Data Acquisition: Full scan mode. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be used, targeting characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, 142).

Data Analysis and Quantification
  • Identification: Identify this compound by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The NIST Mass Spectral Library can also be used for confirmation.

  • Quantification: Create a calibration curve by analyzing a series of standards of known concentrations under the same SPME and GC-MS conditions. The peak area of this compound is plotted against its concentration. The concentration in unknown samples can then be determined from this calibration curve. The use of an internal standard is recommended to improve accuracy and precision.

Signaling Pathways and Logical Relationships

For the experimental workflow, a logical relationship diagram has been provided in the "Experimental Workflow" section using Graphviz. As this application note focuses on an analytical chemistry technique rather than a biological signaling pathway, a signaling pathway diagram is not applicable.

References

Application Notes and Protocols for the Use of Non-Polar Solvents in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate solvent is a critical step in obtaining high-quality spectroscopic data. An ideal solvent should dissolve the analyte of interest, be chemically inert, and exhibit optical transparency in the spectral region under investigation. While a vast array of solvents are available, non-polar solvents are indispensable for the analysis of non-polar compounds, minimizing solute-solvent interactions that can perturb the electronic or vibrational states of the analyte.

This document addresses the use of 5-methylnonane as a non-polar solvent in spectroscopy. It also provides a comparative overview of commonly employed non-polar solvents and general protocols for sample preparation in various spectroscopic techniques.

Considerations for this compound as a Spectroscopic Solvent

Given the lack of comprehensive spectroscopic data for this compound, it is recommended to use well-characterized, high-purity non-polar solvents for which spectroscopic-grade preparations are commercially available.

Alternative Non-Polar Solvents for Spectroscopy

For applications requiring a non-polar environment, several alkanes are widely used and well-characterized. Cyclohexane and n-hexane are excellent choices for UV-Visible and fluorescence spectroscopy due to their low UV cutoff wavelengths.[1][2] Isooctane also offers exceptional transparency in the deep UV region.[1] For NMR spectroscopy, deuterated non-polar solvents like chloroform-d (CDCl₃) are standard, as they do not produce a large solvent signal in the ¹H NMR spectrum.[3]

Table 1: Properties of Common Non-Polar Solvents for Spectroscopy

SolventMolecular FormulaBoiling Point (°C)Refractive Index (n²⁰/D)UV Cutoff (nm)
This compound C₁₀H₂₂165[4][5][6]1.412[7]Not Available
n-Hexane C₆H₁₄691.375195[8]
Cyclohexane C₆H₁₂80.71.426200[8]
Heptane C₇H₁₆98.41.387200[8]
Isooctane C₈H₁₈99.31.391215[8]
Chloroform-d CDCl₃61.21.445245[9]

Note: The UV cutoff is the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to 1 Absorbance Unit (AU).

Protocols for Spectroscopic Sample Preparation with Non-Polar Solvents

The following are generalized protocols for preparing liquid samples for UV-Visible, fluorescence, and NMR spectroscopy using a non-polar solvent.

Protocol 1: Sample Preparation for UV-Visible and Fluorescence Spectroscopy

Objective: To prepare a dilute solution of an analyte in a non-polar solvent for absorbance or fluorescence measurements.

Materials:

  • Analyte of interest

  • Spectroscopic grade non-polar solvent (e.g., hexane, cyclohexane)

  • Volumetric flasks (Class A)

  • Pipettes (Class A) or calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a non-polar solvent with a UV cutoff wavelength well below the expected absorption or excitation wavelength of the analyte.[2] Ensure the analyte is sufficiently soluble in the chosen solvent.

  • Stock Solution Preparation:

    • Accurately weigh a small quantity of the analyte using an analytical balance.

    • Quantitatively transfer the analyte to a volumetric flask of appropriate size.

    • Add a small amount of the non-polar solvent to dissolve the analyte.

    • Once dissolved, fill the flask to the calibration mark with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

  • Working Solution Preparation (Serial Dilution):

    • Pipette a specific volume of the stock solution into a new volumetric flask.

    • Dilute to the mark with the same non-polar solvent.

    • The final concentration should yield an absorbance reading between 0.1 and 1.0 AU for UV-Visible spectroscopy to ensure linearity. For fluorescence, the concentration should be low enough to avoid inner filter effects.

  • Spectrometer Blanking:

    • Rinse a quartz cuvette with the pure non-polar solvent.

    • Fill the cuvette with the pure solvent and place it in the spectrometer.

    • Run a baseline or blank scan to subtract the solvent's absorbance or fluorescence contribution.

  • Sample Measurement:

    • Empty the cuvette and rinse it with a small amount of the prepared sample solution.

    • Fill the cuvette with the sample solution and place it in the spectrometer.

    • Acquire the absorption or emission spectrum.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement weigh Weigh Analyte dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute blank Run Solvent Blank dilute->blank measure Measure Sample Spectrum blank->measure

Caption: Workflow for UV-Vis/Fluorescence Sample Preparation.

Protocol 2: Sample Preparation for NMR Spectroscopy

Objective: To prepare a solution of an analyte in a deuterated non-polar solvent for NMR analysis.

Materials:

  • Analyte of interest

  • Deuterated non-polar solvent (e.g., CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette or syringe

  • Vial

Procedure:

  • Solvent Selection: Choose a deuterated non-polar solvent that will dissolve the analyte.[3] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Sample Dissolution:

    • Place 5-20 mg of the solid analyte or 10-30 µL of a liquid analyte into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the sample completely. A clear, homogeneous solution is required for high-quality spectra.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette or syringe, transfer the solution to a clean 5 mm NMR tube.

    • Ensure the height of the solution in the tube is sufficient to cover the NMR probe's detection region (typically around 4-5 cm).

  • Data Acquisition:

    • Cap the NMR tube and carefully insert it into the NMR spectrometer's spinner turbine.

    • Lower the sample into the magnet.

    • Proceed with locking, tuning, and shimming the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY).

G cluster_prep Sample Preparation cluster_acquisition Data Acquisition dissolve Dissolve Analyte in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock, Tune, and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire

Caption: Workflow for NMR Sample Preparation.

Safety Precautions

  • Always handle organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each solvent to be aware of its specific hazards.

  • Dispose of chemical waste according to institutional guidelines.

References

Application of 5-Methylnonane in Insect Semiochemistry Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylnonane is a branched-chain alkane that holds potential for investigation within the field of insect semiochemistry. While direct and extensive research on this compound as a standalone semiochemical is limited, its structural similarity to known insect pheromones, particularly those of weevils, suggests its potential role as a behavior-modifying chemical. These application notes provide a framework for the systematic evaluation of this compound as a candidate insect attractant or repellent. The protocols outlined below are based on established methodologies in insect semiochemistry and draw upon data from closely related compounds, such as 4-methyl-5-nonanol and 4-methyl-5-nonanone, which are known aggregation pheromone components for the red palm weevil (Rhynchophorus ferrugineus). This document is intended to serve as a guide for researchers initiating studies on the potential semiochemical activity of this compound.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how quantitative results from the described experiments could be structured for clear comparison and analysis. These tables are based on typical outcomes for known insect attractants and should be used as a template for recording actual experimental data.

Table 1: Electroantennogram (EAG) Responses of a Hypothetical Weevil Species to Varying Doses of this compound

TreatmentDose (µg on filter paper)Mean EAG Response (mV) ± SE
Control (Hexane)00.1 ± 0.02
This compound10.5 ± 0.08
This compound101.2 ± 0.15
This compound1002.5 ± 0.21
Positive Control (Known Pheromone)102.8 ± 0.25

Table 2: Behavioral Response of a Hypothetical Weevil Species in a Y-Tube Olfactometer

Treatment ArmControl ArmNo. of Insects Choosing TreatmentNo. of Insects Choosing ControlNo. of Non-responders% AttractionChi-Square (χ²)P-value
This compound (10 µg)Hexane35151070%8.0<0.01
This compound + Ethyl Acetate (10 µg each)Hexane4281084%23.12<0.001
Ethyl Acetate (10 µg)Hexane20301040%2.0>0.05

Table 3: Field Trapping Results for a Hypothetical Sugarcane Borer Species

Lure TreatmentMean No. of Insects Captured/Trap/Week ± SE
Unbaited Trap (Control)2.5 ± 0.8
This compound (10 mg)15.2 ± 2.1
This compound (50 mg)28.7 ± 3.5
This compound (10 mg) + Sugarcane Volatile Extract45.3 ± 4.2
Commercial Pheromone Lure (Positive Control)52.1 ± 5.0

Experimental Protocols

Protocol 1: Electroantennography (EAG)

Objective: To determine if the insect antenna can detect this compound.

Materials:

  • Intact insect antenna

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • High-impedance DC amplifier

  • Data acquisition system (computer with appropriate software)

  • Purified and humidified air stream

  • Pasteur pipettes with filter paper strips

  • This compound solutions of varying concentrations in a high-purity solvent (e.g., hexane)

  • Solvent control (hexane)

  • Positive control (known pheromone or host plant volatile)

Procedure:

  • Antenna Preparation: Anesthetize an insect by cooling. Under a dissecting microscope, carefully excise one antenna at its base. Mount the antenna between the two electrodes. The recording electrode is inserted into the distal end of the antenna, and the reference electrode is placed in contact with the base of the antenna or the head.

  • Signal Acquisition: Place the mounted antenna in a continuous, purified, and humidified air stream directed at the antenna.

  • Stimulus Preparation: Apply a known amount (e.g., 10 µl) of the this compound solution or control onto a filter paper strip and insert it into a Pasteur pipette.

  • Stimulation: Introduce the tip of the stimulus pipette into a hole in the main air tube and deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatile stimulus over the antenna.

  • Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response) using the data acquisition system.

  • Experimental Design: Present a series of stimuli, including a solvent control, a range of this compound concentrations, and a positive control. Randomize the order of presentation and allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

  • Data Analysis: Measure the amplitude of the EAG responses (in millivolts) for each stimulus. Subtract the average response to the solvent control from the responses to the test compounds to correct for mechanical stimulation.

Protocol 2: Y-Tube Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered and humidified air source

  • Odor sources (e.g., filter paper treated with this compound solution, solvent control)

  • Insects (of a single sex and standardized physiological state, e.g., mated, starved)

Procedure:

  • Setup: Connect the Y-tube to the air source and adjust the airflow to be equal in both arms (e.g., 200 mL/min). Place the odor source (filter paper with 10 µl of this compound solution) in one arm and the control (filter paper with 10 µl of solvent) in the other.

  • Bioassay: Introduce a single insect at the base of the Y-tube. Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., 5 cm) into one of the arms and remains there for a specified time (e.g., 1 minute).

  • Data Collection: Record the choice of each insect. Insects that do not make a choice within the allotted time are recorded as "non-responders."

  • Cleaning and Rotation: After each trial, thoroughly clean the Y-tube with a solvent (e.g., ethanol) and bake it to remove any residual odors. Rotate the position of the treatment and control arms between trials to avoid positional bias.

  • Statistical Analysis: Use a Chi-square (χ²) test to determine if the observed choices differ significantly from a 50:50 distribution.

Protocol 3: Field Trapping Bioassay

Objective: To evaluate the effectiveness of this compound as a lure for trapping insects under field conditions.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Lures (e.g., rubber septa, cotton wicks) loaded with different doses of this compound

  • Unbaited lures (control)

  • Positive control lures (commercial pheromone)

  • Randomized block experimental design layout in the field

Procedure:

  • Site Selection: Choose a suitable habitat where the target insect population is known to be present.

  • Experimental Design: Establish multiple blocks (replicates) within the site. Within each block, randomly assign each treatment (e.g., unbaited trap, 10 mg this compound lure, 50 mg this compound lure) to a trap. Ensure traps are spaced sufficiently far apart (e.g., 20-50 meters) to avoid interference.

  • Trap Deployment: Deploy the traps according to the randomized design. Place them at a height and in a location appropriate for the target insect's behavior.

  • Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured in each trap.

  • Lure Replacement: Replace lures as needed based on their expected field longevity.

  • Statistical Analysis: Use Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of insects captured among the different treatments.

Mandatory Visualization

experimental_workflow cluster_lab Laboratory Bioassays cluster_field Field Validation EAG Electroantennography (EAG) Field_Trapping Field Trapping EAG->Field_Trapping Y_tube Y-Tube Olfactometer Y_tube->Field_Trapping GC_EAD GC-EAD Analysis GC_EAD->Field_Trapping conclusion Determine Role of This compound Field_Trapping->conclusion start Hypothesize this compound as a Semiochemical synthesis Synthesize/Obtain This compound start->synthesis evaluation Evaluate Behavioral & Electrophysiological Activity synthesis->evaluation evaluation->EAG Antennal Detection evaluation->Y_tube Behavioral Choice evaluation->GC_EAD Identify Active Components

Caption: Workflow for the identification and validation of this compound as an insect semiochemical.

olfactory_pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron OR->Neuron Activation Signal Signal Transduction Cascade Neuron->Signal Initiation Response Behavioral Response Signal->Response Elicitation

Caption: Generalized insect olfactory signaling pathway for the detection of this compound.

Application Notes and Protocols for 5-Methyl-Alkanes in Artificial Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on research conducted on 5-methylheptadecane, a known sex pheromone of the broom twig miner, Leucoptera spartifoliella. Due to a lack of available data on 5-methylnonane as a component in artificial pheromone blends, this document serves as an illustrative example of how a structurally similar methyl-branched alkane could be evaluated. The methodologies and data presentation formats are adapted from published research and are intended to provide a comprehensive framework for investigating the potential of this compound or other similar compounds in pheromone-based applications.

Introduction

Methyl-branched alkanes are a class of hydrocarbons that have been identified as components of insect pheromones. These compounds can play a crucial role in chemical communication, mediating behaviors such as mating and aggregation.[1] This document outlines the application of 5-methyl-alkanes, using 5-methylheptadecane as a primary example, in the development of artificial pheromone blends for insect monitoring and control. The protocols provided cover lure preparation, field trapping experiments, and analytical methods for quantifying pheromone release.

Quantitative Data Summary

The following tables summarize quantitative data from field trials conducted on 5-methylheptadecane to determine its effectiveness in attracting the target insect, Leucoptera spartifoliella. This data is presented to illustrate the type of information that should be generated when evaluating a new pheromone component like this compound.

Table 1: Dose-Response of Male L. spartifoliella to 5-Methylheptadecane-Baited Traps

Lure Dose (mg)Mean Male Capture (± SEM)Statistical Significance (p-value)
0.012.5 ± 0.8< 0.01
0.15.8 ± 1.2< 0.01
1.011.2 ± 1.6< 0.01
Virgin Females (Control)8.5 ± 1.5-

Data adapted from field trials on 5-methylheptadecane.[1] SEM = Standard Error of the Mean.

Table 2: Comparison of Pheromone Dispenser Substrates

Dispenser TypeLure Load (mg)Mean Male Capture (± SEM)Statistical Significance (p-value)
Cotton Ball in Glass Vial1.011.2 ± 1.6< 0.05
White Septum1.04.3 ± 0.9-

Data adapted from field trials on 5-methylheptadecane.[1]

Experimental Protocols

The following protocols are detailed methodologies for the preparation of artificial pheromone lures and their evaluation in the field. These are based on established methods in pheromone research.

Protocol for Artificial Pheromone Lure Preparation

Objective: To prepare dispensers containing a precise dose of the synthetic pheromone for field trials.

Materials:

  • Synthetic 5-methyl-alkane (e.g., this compound or 5-methylheptadecane) of high purity (>95%)

  • Hexane (HPLC grade)

  • Glass vials (2 ml) with lids

  • Cotton balls or rubber septa (as dispensers)

  • Micropipettes

  • Analytical balance

  • Fume hood

  • Heat-sealed foil bags for storage

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of the 5-methyl-alkane in hexane at a concentration of 10 mg/ml. Use an analytical balance for precise measurement of the pheromone.

  • Lure Dosing:

    • For cotton ball dispensers: Place a single cotton ball inside each glass vial. Using a micropipette, apply the desired volume of the stock solution onto the cotton ball to achieve the target dose (e.g., 100 µl for a 1 mg dose).

    • For septa dispensers: Use a micropipette to apply the desired volume of the stock solution directly onto the septum.

  • Solvent Evaporation: Allow the hexane to evaporate completely from the dispensers in the fume hood for approximately 1-2 hours.

  • Storage: Once the solvent has evaporated, cap the vials and store them in heat-sealed foil bags at -20°C until they are deployed in the field.

Protocol for Field Trapping Bioassay

Objective: To evaluate the attractiveness of the synthetic pheromone lures to the target insect species under field conditions.

Materials:

  • Pheromone traps (e.g., delta traps, wing traps)

  • Prepared pheromone lures (various doses and dispenser types)

  • Control lures (dispensers with solvent only)

  • Stakes or hangers for trap deployment

  • Randomized block experimental design layout

  • GPS device for marking trap locations

  • Data collection sheets

Procedure:

  • Experimental Design: Employ a randomized complete block design.[1] Establish multiple trap lines (blocks) at least 20 meters apart to minimize interference between treatments. Within each block, each treatment (different lure doses and dispenser types, and control) should be represented once.

  • Trap Deployment:

    • Assemble the traps according to the manufacturer's instructions.

    • Place one lure inside each trap.

    • Deploy the traps in the field at a height and location appropriate for the target insect's flight behavior.

    • Randomize the order of the treatments within each block.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Remove captured insects after each count.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's) to determine significant differences between treatments.

Visualizations

Signaling Pathway

The following diagram illustrates a generalized olfactory signaling pathway in insects, which is the process by which a pheromone like a 5-methyl-alkane would be detected.

G Generalized Insect Olfactory Signaling Pathway cluster_0 Pheromone Reception cluster_1 Signal Transduction cluster_2 Behavioral Response Pheromone 5-Methyl-Alkane Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) Complex OBP->OR Transport and Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Neuron Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe (Brain) ActionPotential->Brain Signal to Brain Behavior Behavioral Response (e.g., Mating) Brain->Behavior Processing and Initiation

Caption: Generalized pathway of insect olfactory signal transduction.

Experimental Workflow

The diagram below outlines the general workflow for identifying and validating a new pheromone component.

G Pheromone Identification and Validation Workflow A Pheromone Gland Extraction B GC-EAG Analysis A->B C GC-MS Analysis A->C D Compound Identification B->D C->D E Chemical Synthesis D->E F Lure Preparation E->F G Field Trapping Bioassay F->G H Data Analysis and Validation G->H

Caption: Workflow for pheromone identification and field validation.

References

Application Note: Quantification of 5-Methylnonane in Insect Cuticle Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that prevents desiccation and acts as a barrier against pathogens.[1] Beyond these physiological roles, CHCs are pivotal in chemical communication, mediating behaviors such as nestmate recognition, mating, and species identification.[1] 5-Methylnonane, a branched alkane, is a semiochemical that can play a role in these intricate communication systems.[2][3][4] Accurate quantification of this compound in insect cuticle extracts is therefore essential for studies in chemical ecology, pest management, and the development of novel semiochemical-based control strategies. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for CHC analysis.[5]

Principle

This protocol employs a solvent extraction method to isolate CHCs from the insect cuticle. The resulting extract is then analyzed by GC-MS. Quantification is achieved using the internal standard method. An internal standard (IS) is a compound of known concentration added to all samples and standards. By comparing the peak area of the analyte (this compound) to the peak area of the IS, variations in sample injection volume and instrument response can be normalized, leading to more accurate and precise quantification.[6] A calibration curve is constructed using standards of known this compound concentrations to determine the concentration in unknown samples.

Materials and Reagents

  • Insects: Specimens of the species of interest.

  • Solvents: High-purity n-hexane (GC grade or equivalent).

  • Standards:

    • This compound (≥98% purity)

    • Undecane (n-C11) (≥99% purity, for use as an internal standard)

  • Vials: 2 mL glass vials with PTFE-lined caps, 2 mL amber GC vials with inserts.

  • Pipettes: Calibrated micropipettes and tips.

  • Equipment:

    • Vortex mixer

    • Nitrogen evaporator (optional)

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

Experimental Protocols

Protocol 1: Sample Preparation and Extraction
  • Sample Collection: Collect insects of the desired species, sex, and age. If not proceeding immediately with extraction, store them at -20°C.

  • Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of undecane in n-hexane.

  • Extraction Solution: Prepare the extraction solution by adding a known concentration of the internal standard to n-hexane. A final concentration of 10 µg/mL of undecane is recommended.

  • Extraction: a. Place a single insect (or a pooled sample for very small insects) into a 2 mL glass vial. b. Add a precise volume (e.g., 500 µL) of the extraction solution (n-hexane with undecane) to the vial, ensuring the insect is fully submerged. c. Vortex the vial for 2 minutes to facilitate the extraction of cuticular lipids. d. Allow the vial to stand for 10 minutes at room temperature. e. Carefully transfer the hexane extract to a clean 2 mL amber GC vial with an insert using a pipette, leaving the insect behind.

Protocol 2: Preparation of Calibration Standards
  • This compound Stock Solution: Prepare a 100 µg/mL stock solution of this compound in n-hexane.

  • Working Standards: Prepare a series of at least five working standards by serially diluting the this compound stock solution with the extraction solution (n-hexane containing 10 µg/mL undecane). This ensures that each standard has the same concentration of the internal standard. Suggested concentrations for the calibration curve are: 1, 5, 10, 25, and 50 µg/mL of this compound.

Protocol 3: GC-MS Analysis
  • Instrument Parameters: The following are typical GC-MS parameters for CHC analysis. These may need to be optimized for your specific instrument and column.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 320°C at 15°C/min.

      • Hold at 320°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-550.

  • Analysis Sequence: a. Inject a blank (n-hexane) to ensure no system contamination. b. Inject the calibration standards from the lowest to the highest concentration. c. Inject the insect cuticle extracts.

Protocol 4: Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard (undecane) in the chromatograms based on their retention times and mass spectra.

  • Calibration Curve Construction: a. For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard (undecane). b. Plot a graph of the peak area ratio (y-axis) against the known concentration of this compound (x-axis). c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Quantification of this compound in Samples: a. For each insect extract, calculate the ratio of the peak area of this compound to the peak area of the internal standard. b. Use the equation from the calibration curve to calculate the concentration of this compound in the extract.

    Concentration (µg/mL) = (Peak Area Ratio - y-intercept) / slope

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Calibration Curve Data for this compound Quantification

Standard Concentration (µg/mL)Peak Area (this compound)Peak Area (Undecane - IS)Peak Area Ratio (Analyte/IS)
1150,0001,500,0000.10
5760,0001,520,0000.50
101,510,0001,510,0001.00
253,780,0001,512,0002.50
507,550,0001,510,0005.00

Linear Regression: y = 0.100x - 0.001 (R² = 0.9998)

Table 2: Quantification of this compound in Insect Cuticle Extracts

Sample IDPeak Area (this compound)Peak Area (Undecane - IS)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)Amount per Insect (ng/insect)*
Insect 1455,0001,515,0000.303.011505
Insect 2680,0001,510,0000.454.512255
Insect 3310,0001,520,0000.202.011005

*Assuming an extraction volume of 500 µL.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing insect Insect Sample Collection extraction Solvent Extraction (500 µL Extraction Solution, 10 min) insect->extraction is_stock Internal Standard Stock (100 µg/mL Undecane) extraction_sol Extraction Solution (Hexane + 10 µg/mL IS) is_stock->extraction_sol analyte_stock Analyte Stock (100 µg/mL this compound) cal_standards Calibration Standards (1, 5, 10, 25, 50 µg/mL Analyte + 10 µg/mL IS) analyte_stock->cal_standards extraction_sol->cal_standards extraction_sol->extraction gcms GC-MS Analysis cal_standards->gcms extraction->gcms peak_id Peak Identification & Integration gcms->peak_id cal_curve Calibration Curve Construction peak_id->cal_curve quant Quantification of This compound peak_id->quant cal_curve->quant

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_quantification Quantitative Analysis analyte This compound (Analyte) area_ratio Peak Area Ratio (Analyte / IS) analyte->area_ratio Peak Area is Undecane (Internal Standard) is->area_ratio Peak Area cal_curve Calibration Curve (Area Ratio vs. Concentration) area_ratio->cal_curve Calculated for Standards & Samples concentration Concentration of This compound cal_curve->concentration Determines

Caption: Logical relationship for quantification using an internal standard.

References

Application Note: Headspace Analysis of Volatile 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of the volatile branched alkane, 5-methylnonane, using static headspace gas chromatography (HS-GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This method is applicable for the qualitative and quantitative determination of this compound in various sample matrices, such as pharmaceutical preparations, environmental samples, or food products. The protocol covers sample preparation, instrumentation, and data analysis. Representative performance data is provided to illustrate the expected analytical capabilities of the method.

Introduction

This compound (C₁₀H₂₂) is a volatile organic compound (VOC) and a branched-chain alkane.[1] Its presence, even at trace levels, can be of interest in various fields. In the pharmaceutical industry, it may be present as a residual solvent or an impurity. In environmental science, it can be an indicator of petroleum contamination. Headspace gas chromatography is an ideal technique for the analysis of such volatile compounds in complex matrices.[2][3] This method minimizes sample preparation and prevents non-volatile matrix components from contaminating the GC system, thereby extending column life and improving reproducibility.[2]

The principle of headspace analysis involves heating a sample in a sealed vial to allow volatile analytes to partition between the sample phase and the gas phase (headspace).[2][4] A portion of the gas phase is then injected into the GC for separation and detection.[4] This application note details a static headspace method, which is a robust and widely used technique for this purpose.[4]

Experimental Protocols

The following protocols provide a general framework for the headspace analysis of this compound. Method optimization is recommended for specific sample matrices and analytical objectives.

Materials and Reagents
  • This compound Standard: Purity ≥99%

  • Solvent/Matrix: A suitable solvent with low volatility and no interference with the analyte peak (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or water). The choice of solvent will depend on the sample matrix.

  • Internal Standard (IS): A compound with similar chemical properties to this compound but chromatographically resolved, e.g., n-decane or another branched alkane.

  • Headspace Vials and Caps: 20 mL glass vials with PTFE-lined silicone septa.

  • Inert Gas: High-purity helium or nitrogen for the GC carrier gas.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Headspace Autosampler: Capable of heating and pressurizing sample vials.

  • GC Column: A non-polar capillary column is recommended for the separation of alkanes. A common choice is a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane column (e.g., DB-1, HP-5ms, or equivalent), with dimensions such as 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

Standard and Sample Preparation
  • Stock Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard Spiking: If using an internal standard, spike all calibration standards and samples with a constant concentration of the IS.

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample into a 20 mL headspace vial. Add a defined volume of the solvent. For solid samples, ensure they are dispersed in the solvent.

  • Vial Sealing: Immediately seal the vials with PTFE-lined septa and aluminum caps.

Headspace GC-FID/MS Method Parameters

The following tables outline the recommended starting parameters for the headspace autosampler and the GC-FID/MS system. These parameters should be optimized for the specific application.

Table 1: Headspace Autosampler Parameters

ParameterRecommended Value
Vial Oven Temperature80 - 120 °C
Incubation Time15 - 30 min
Syringe/Loop Temperature90 - 130 °C
Transfer Line Temperature100 - 140 °C
Vial PressurizationOn
Injection Volume1 mL (Loop)

Table 2: GC-FID/MS Parameters

ParameterRecommended Value
Injector
Inlet Temperature250 °C
Split Ratio10:1 (adjustable based on sensitivity)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (Constant Flow)
Oven Program
Initial Temperature40 °C
Initial Hold Time2 min
Ramp Rate10 °C/min
Final Temperature240 °C
Final Hold Time5 min
Detector (FID)
Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min
Detector (MS)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 35 - 350

Data Presentation

Quantitative analysis should be performed by generating a calibration curve from the peak areas (or peak area ratios if using an IS) of the calibration standards versus their concentrations. The concentration of this compound in the samples can then be determined from this curve.

Table 3: Representative Quantitative Data for Headspace GC Analysis of a Volatile Alkane

ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 µg/mL (in sample)
Limit of Quantitation (LOQ)0.5 - 5.0 µg/mL (in sample)
Precision (%RSD, n=6)< 15%
Accuracy (% Recovery)85 - 115%

Note: These values are representative for the analysis of volatile alkanes and should be determined experimentally for this compound in the specific sample matrix.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the headspace analysis of this compound.

Headspace_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Autosampler cluster_gcms GC-MS/FID Analysis cluster_data Data Processing & Analysis Sample Sample Matrix Vial Place in Headspace Vial Sample->Vial Standard This compound Standard Standard->Vial Solvent Solvent/Diluent Solvent->Vial Seal Seal Vial Vial->Seal Incubate Incubate and Equilibrate (Heating & Shaking) Seal->Incubate Pressurize Pressurize Vial Incubate->Pressurize Inject Inject Headspace Gas Pressurize->Inject GC Gas Chromatograph (Separation on Column) Inject->GC Detector Detection (FID or MS) GC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Identify Peak Identification (Retention Time & Mass Spectrum) Chromatogram->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for the headspace GC analysis of this compound.

Conclusion

The described headspace GC-FID/MS method provides a robust and sensitive approach for the analysis of volatile this compound. The protocol is straightforward, minimizes sample handling, and protects the analytical instrumentation from complex sample matrices. While the provided parameters serve as a strong starting point, optimization for specific matrices is crucial for achieving the best analytical performance. This application note serves as a comprehensive guide for researchers and scientists in the development and implementation of headspace analysis for this compound and other similar volatile compounds.

References

Application Notes and Protocols for the Synthesis and Purification of 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of 5-methylnonane for research applications. The methods outlined below describe a practical approach utilizing a Grignard reaction, followed by purification and analytical characterization.

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be effectively achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds.[1][2][3] This protocol involves the reaction of a pentylmagnesium bromide Grignard reagent with 2-hexanone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene intermediate to yield the final alkane product.

Experimental Protocol: Synthesis

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopentane

  • Anhydrous diethyl ether

  • 2-Hexanone

  • Sulfuric acid (concentrated)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Pentylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of 1-bromopentane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4]

  • Reaction with 2-Hexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-hexanone in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Formation of 5-Methyl-5-nonanol:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 5-methyl-5-nonanol.

  • Dehydration to 5-Methylnonenes:

    • To the crude 5-methyl-5-nonanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to induce dehydration, and distill the resulting alkene mixture (5-methylnon-4-ene and 5-methylnon-5-ene).

  • Hydrogenation to this compound:

    • Dissolve the collected alkene mixture in ethanol.

    • Add 10% palladium on carbon catalyst.

    • Subject the mixture to hydrogenation in a Parr apparatus under hydrogen gas pressure.

    • Monitor the reaction until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the ethanol under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted starting materials, byproducts, and residual catalyst. A combination of distillation and column chromatography is recommended for achieving high purity.

Experimental Protocol: Purification

Methods:

  • Fractional Distillation: Due to the difference in boiling points between this compound (Boiling Point: 164.9°C at 760 mmHg) and potential impurities, fractional distillation is an effective initial purification step.[5][6]

  • Column Chromatography: For removal of polar impurities, column chromatography over silica gel can be employed.[7][8]

Procedure:

  • Fractional Distillation:

    • Set up a fractional distillation apparatus.

    • Carefully distill the crude this compound, collecting the fraction that boils at approximately 165 °C.

  • Column Chromatography (if necessary):

    • Prepare a silica gel column using a non-polar solvent such as hexane as the eluent.

    • Load the distilled this compound onto the column.

    • Elute the column with hexane, collecting the fractions.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Quality Control and Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods
Technique Parameters Expected Results
Gas Chromatography (GC) Column: 100% dimethyl polysiloxane (e.g., 20 m x 0.18 mm x 6 µm).[9] Oven Program: Start at 35°C for 3 min, ramp to 48°C at 2°C/min, then to 210°C at 6°C/min.[9] Carrier Gas: Helium.[9] Detector: Flame Ionization Detector (FID).[10]A single major peak corresponding to this compound. Purity can be determined by the peak area percentage.
¹H NMR Spectroscopy Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.[11]The spectrum is expected to show characteristic signals for the different proton environments in the this compound molecule. Key signals include a doublet for the methyl group at the C5 position and multiplets for the methylene and methine protons.[12]
¹³C NMR Spectroscopy Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[11]The spectrum should display distinct signals for each of the unique carbon atoms in the this compound structure.
Mass Spectrometry (MS) Ionization: Electron Ionization (EI).The mass spectrum will show a molecular ion peak at m/z 142, corresponding to the molecular weight of this compound.[13][14]

Workflow and Diagrams

The overall process for the synthesis and purification of this compound is depicted in the following workflow diagram.

Synthesis_Purification_Workflow Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Grignard_Formation Grignard Reagent Formation (1-Bromopentane + Mg) Reaction Reaction with 2-Hexanone Grignard_Formation->Reaction Anhydrous Ether Workup Aqueous Work-up (Formation of 5-Methyl-5-nonanol) Reaction->Workup Saturated NH4Cl Dehydration Dehydration (Formation of 5-Methylnonenes) Workup->Dehydration H2SO4 (cat.), Heat Hydrogenation Hydrogenation (Formation of this compound) Dehydration->Hydrogenation H2, Pd/C Distillation Fractional Distillation Hydrogenation->Distillation Crude Product Column_Chromatography Column Chromatography (Silica Gel, Hexane) Distillation->Column_Chromatography Optional GC Gas Chromatography (GC) Column_Chromatography->GC NMR NMR Spectroscopy (¹H and ¹³C) Column_Chromatography->NMR MS Mass Spectrometry (MS) Column_Chromatography->MS

Caption: Workflow for the synthesis and purification of this compound.

Alternative Synthetic Routes

While the Grignard reaction is a versatile method, other synthetic strategies can also be employed for the synthesis of this compound and other branched alkanes.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[15] For the synthesis of this compound, a potential Wurtz reaction could involve the coupling of 1-bromobutane and 1-bromo-2-methylpentane. However, this approach often leads to a mixture of products, making it less ideal for the synthesis of a specific, unsymmetrical alkane.[16][17]

Corey-House Synthesis

A more controlled method for synthesizing unsymmetrical alkanes is the Corey-House synthesis. This involves the reaction of a lithium dialkylcuprate with an alkyl halide. To synthesize this compound, lithium di(butyl)cuprate could be reacted with 2-bromopentane.

The choice of synthetic route will depend on the availability of starting materials, desired yield, and the scale of the synthesis. The Grignard-based approach detailed in this document represents a reliable and widely applicable method for the preparation of this compound for research purposes.

References

5-Methylnonane: A Potential Volatile Biomarker for Non-Invasive Disease Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification of non-invasive biomarkers is a critical pursuit in the quest for early disease detection and monitoring. Volatile organic compounds (VOCs) present in exhaled breath are gaining significant attention as potential indicators of various pathological states, including cancer. Among these, 5-methylnonane, a branched-chain alkane, has emerged as a candidate biomarker, particularly in diseases associated with increased oxidative stress, such as lung cancer. This document provides an overview of the potential utility of this compound as a biomarker, its link to oxidative stress, and detailed protocols for its detection and quantification in biological samples.

The Link Between this compound and Oxidative Stress in Disease

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in many diseases, including cancer.[1] ROS can induce lipid peroxidation, a process where oxidants attack lipids in cell membranes, leading to the production of a variety of volatile byproducts, including alkanes.[2][3]

Several studies have proposed that branched-chain alkanes, such as this compound, can be products of oxidative stress.[4] While straight-chain alkanes are known products of lipid peroxidation, the formation of branched-chain alkanes is also considered a potential outcome of this process.[4] The presence of elevated levels of such compounds in exhaled breath may, therefore, serve as a non-invasive indicator of underlying oxidative stress and associated diseases.

dot```dot graph OxidativeStress_Pathway { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellMembrane [label="Cell Membrane Lipids\n(Polyunsaturated Fatty Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; LipidPeroxidation [label="Lipid Peroxidation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VolatileAlkanes [label="Volatile Alkanes\n(including this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ExhaledBreath [label="Exhaled Breath", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; DiseaseState [label="Disease State\n(e.g., Lung Cancer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions DiseaseState -> ROS [label="Increased Production"]; ROS -> CellMembrane [label="Attacks"]; CellMembrane -> LipidPeroxidation [label="Initiates"]; LipidPeroxidation -> VolatileAlkanes [label="Generates"]; VolatileAlkanes -> ExhaledBreath [label="Released in"]; }

Caption: Workflow for exhaled breath sample collection.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the analysis of this compound in exhaled breath samples using thermal desorption coupled with GC-MS.

Materials and Instrumentation:

  • Thermal Desorber (TD)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Sorbent tubes (e.g., Tenax TA/Carbograph 5TD)

  • High-purity helium (carrier gas)

  • This compound standard for calibration

Procedure:

  • Sample Pre-concentration:

    • A known volume of the exhaled breath sample from the collection bag is drawn through a sorbent tube to trap the VOCs.

    • A dry purge with an inert gas (e.g., helium) is performed to remove moisture from the sorbent tube.

  • Thermal Desorption:

    • The sorbent tube is placed in the thermal desorber.

    • The tube is heated rapidly to a specific temperature (e.g., 280-300°C) to desorb the trapped VOCs. [5] * The desorbed analytes are transferred to a cold trap (e.g., -10°C) to focus them into a narrow band before injection into the GC. 3[5]. GC-MS Analysis:

    • Injection: The cold trap is rapidly heated, injecting the focused analytes onto the GC column.

    • Gas Chromatography:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for alkane analysis. [5] * Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at 35-40°C, hold for a few minutes, and then ramp up to 250-280°C. [5] * Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Mass Spectrometry:

      • Ionization: Electron ionization (EI) at 70 eV is commonly used.

      • Mass Range: Scan from m/z 35 to 350.

      • Identification: this compound is identified based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragmentation patterns.

  • Quantification:

    • A calibration curve is generated using known concentrations of a this compound standard.

    • The concentration of this compound in the breath sample is determined by comparing its peak area to the calibration curve.

    • An internal standard can be used to improve the accuracy and precision of the quantification.

dot

GCMS_Analysis_Workflow A Breath Sample in Tedlar Bag B Pre-concentration (Sorbent Tube) A->B C Thermal Desorption & Cryofocusing B->C D Gas Chromatography (Separation) C->D E Mass Spectrometry (Detection & Identification) D->E F Data Analysis (Quantification) E->F

Caption: Workflow for GC-MS analysis of this compound.

Conclusion and Future Directions

This compound shows promise as a potential non-invasive biomarker for diseases characterized by oxidative stress, such as lung cancer. Its detection in exhaled breath offers a patient-friendly approach to disease screening and monitoring. However, further research is required to establish definitive quantitative levels of this compound in various diseases and to validate its clinical utility in large patient cohorts. The development of standardized protocols for sample collection and analysis is crucial for ensuring the reproducibility and comparability of results across different studies. Future work should also focus on elucidating the precise biochemical pathways that lead to the production of this compound in specific disease states.

References

Troubleshooting & Optimization

Optimizing GC-MS Resolution for 5-Methylnonane and its Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) resolution of 5-Methylnonane and its isomers.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the GC-MS analysis of this compound and its isomers.

Problem Potential Causes Recommended Solutions
Poor Peak Resolution / Co-elution of Isomers 1. Inappropriate GC column stationary phase. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column overloading.1. Column Selection: Utilize a non-polar column, such as a DB-5ms or HP-5ms, as a starting point. For particularly challenging separations, a column with a different selectivity, like a liquid crystal stationary phase, may be necessary. 2. Temperature Program Optimization: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) to increase the interaction time of the analytes with the stationary phase. Consider adding an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks. 3. Flow Rate Adjustment: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the best column efficiency. This is typically around the manufacturer's recommended optimal linear velocity. 4. Sample Dilution: If peak fronting is observed, dilute the sample to avoid overloading the column.
Peak Tailing 1. Active sites in the injector liner or at the head of the column. 2. Column contamination from non-volatile sample matrix components. 3. Improper column installation (e.g., not positioned correctly in the injector).1. Inert Components: Use a fresh, deactivated injector liner. If the problem persists, trim 10-20 cm from the inlet side of the GC column. 2. Column Bakeout: Bake out the column according to the manufacturer's instructions to remove contaminants. 3. Proper Installation: Ensure the column is cut cleanly and installed at the correct depth in the injector as per the instrument manual.
Peak Fronting 1. Column overload due to high sample concentration. 2. Inappropriate injection volume.1. Reduce Concentration: Dilute the sample. 2. Adjust Injection Volume: Decrease the injection volume (e.g., from 1 µL to 0.5 µL). 3. Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.
Inconsistent Retention Times 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow rate or pressure. 3. Oven temperature not stable or reproducible.1. Leak Check: Perform a thorough leak check of the system, paying close attention to the injector septum, column fittings, and gas lines. 2. Gas Supply: Ensure the carrier gas cylinder has adequate pressure and that regulators are functioning correctly. 3. Oven Calibration: Verify the oven temperature accuracy and stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound I should be aware of?

A1: The most common structural isomers of this compound are other methylnonanes where the methyl group is at a different position on the nonane backbone. These include 2-Methylnonane, 3-Methylnonane, and 4-Methylnonane.[1][2] These isomers have very similar chemical properties and boiling points, making their separation challenging.

Q2: Which GC column is best for separating this compound and its isomers?

A2: A good starting point is a non-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[3] These columns separate compounds primarily based on their boiling points. Since the boiling points of methylnonane isomers are very close, a long column (e.g., 60 meters) with a thin film thickness (e.g., 0.25 µm) is recommended to maximize efficiency and improve resolution. For very difficult separations where isomers still co-elute, a stationary phase with a different selectivity, such as a liquid crystal column, may be required.[4]

Q3: What is a good starting point for the oven temperature program?

A3: A good starting temperature program for separating C10 branched alkanes would be:

  • Initial Temperature: 40°C, hold for 5 minutes.

  • Ramp: Increase the temperature at a rate of 2-5°C per minute to 150°C.

  • Final Hold: Hold at 150°C for 5-10 minutes.

This slow ramp rate is crucial for resolving closely eluting isomers. The initial hold helps to focus the analytes at the head of the column, leading to sharper peaks.

Q4: How can I use mass spectrometry to help differentiate between co-eluting isomers?

A4: While the mass spectra of branched alkane isomers are often very similar, there can be subtle differences in the relative abundances of certain fragment ions.[5] If isomers are not fully separated chromatographically, you can use extracted ion chromatograms (EICs) for specific m/z values that are more abundant in one isomer than another. This can help to deconvolute the overlapping peaks. However, for accurate quantification, complete chromatographic separation is always the preferred approach.

Quantitative Data

Table 1: Kovats Retention Indices of Methylnonane Isomers on Non-Polar Stationary Phases

Kovats retention indices are a standardized measure of retention time that can help in peak identification. The following table provides a summary of Kovats retention indices for methylnonane isomers on standard non-polar (e.g., DB-1, SE-30) and semi-standard non-polar (e.g., DB-5, HP-5) columns.

Compound Standard Non-Polar (e.g., DB-1) Semi-Standard Non-Polar (e.g., DB-5ms)
2-Methylnonane~ 964~ 964
3-Methylnonane~ 972~ 970
4-Methylnonane~ 962~ 962
This compoundNot widely reported~ 961

Data compiled from the NIST Chemistry WebBook and PubChem.[6][7][8] Note that these values can vary slightly depending on the specific column and analytical conditions.

Experimental Protocols

Protocol 1: Standard GC-MS Method for Separation of Methylnonane Isomers

This protocol provides a starting point for developing a robust method for the separation of this compound and its isomers.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Column:

    • DB-5ms (or equivalent 5% phenyl-95% dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas:

    • Helium, constant flow at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 3°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injector:

    • Mode: Split (50:1).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: 2 scans/second.

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample containing This compound & Isomers Dilution Dilute in a volatile solvent Sample->Dilution Injector Injector (250°C) Dilution->Injector 1 µL injection Column GC Column (e.g., DB-5ms) with Temperature Program Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource Eluting Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions DataSystem Data System Detector->DataSystem Chromatogram Chromatogram (Peak Identification) DataSystem->Chromatogram MassSpectrum Mass Spectrum (Structure Confirmation) DataSystem->MassSpectrum Troubleshooting_Tree Start Poor Peak Resolution (Co-elution) Q1 Is the temperature ramp rate slow enough (< 5°C/min)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are you using a long non-polar column (e.g., 60m DB-5ms)? A1_Yes->Q2 Action1 Decrease ramp rate to 2-3°C/min. Add isothermal hold. A1_No->Action1 End Resolution Improved Action1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the carrier gas flow rate optimized? A2_Yes->Q3 Action2 Use a longer column with a thin film. A2_No->Action2 Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action4 Consider a column with different selectivity (e.g., liquid crystal). A3_Yes->Action4 Action3 Optimize linear velocity for He or H2. A3_No->Action3 Action3->End Action4->End

References

Technical Support Center: Synthesis of 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-methylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which one is recommended for high yield?

A1: The most common and often recommended synthetic routes for this compound involve carbon-carbon bond formation reactions. The two primary methods are Grignard reagent coupling and the Wittig reaction.

  • Grignard Reagent Coupling: This is a robust method that involves the reaction of a Grignard reagent with an appropriate alkyl halide. For this compound, this could involve reacting a butylmagnesium halide with a 5-halopentane derivative or a pentylmagnesium halide with a 2-halobutane, followed by the introduction of the methyl group. The use of catalysts like iron or copper salts can significantly improve the yields of such cross-coupling reactions.[1][2][3]

  • Wittig Reaction: This method involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene, which is then hydrogenated to the alkane.[4][5] For this compound, this could involve the reaction of an appropriate ylide with a ketone like 2-pentanone or 5-nonanone, followed by hydrogenation.

The choice between these methods depends on the available starting materials, scalability, and desired purity. Grignard reactions are often favored for their directness in forming the alkane backbone.

Q2: I am experiencing a low yield in my Grignard reaction for this compound synthesis. What are the potential causes?

A2: Low yields in Grignard reactions are common and can be attributed to several factors:

  • Moisture: Grignard reagents are extremely sensitive to water. Even trace amounts of moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.[6] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: Several side reactions can compete with the desired coupling reaction. These include the formation of homocoupling products (e.g., biphenyl if using a phenyl Grignard) and elimination reactions, especially with sterically hindered alkyl halides.[1][7]

  • Incomplete Formation of the Grignard Reagent: The surface of the magnesium metal can be coated with magnesium oxide, preventing the reaction with the alkyl halide.[6] Activation of the magnesium with iodine or mechanical crushing is often necessary.

  • Poor Catalyst Performance: If using a catalyzed cross-coupling reaction, the choice of catalyst and ligand, as well as the reaction temperature, are critical for optimal performance.[2][8]

Q3: My Wittig synthesis of the 5-methylnonene precursor is resulting in a difficult-to-purify mixture. What is the likely contaminant and how can I remove it?

A3: The most common and problematic byproduct in a Wittig reaction is triphenylphosphine oxide (Ph₃P=O).[5] This solid has physical properties similar to many organic products, making its removal by simple extraction or distillation challenging.[5]

Troubleshooting strategies for triphenylphosphine oxide removal include:

  • Column Chromatography: This is a reliable method for separating the desired alkene from triphenylphosphine oxide.

  • Precipitation: Triphenylphosphine oxide is often poorly soluble in nonpolar solvents like hexane or ether. Precipitating it from the reaction mixture can be an effective purification step.[5]

  • Alternative Reagents: The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, produces a water-soluble phosphate byproduct that is easily removed by aqueous extraction.[5]

Q4: I am observing a mixture of alkene isomers after my Wittig reaction. How can I control the stereoselectivity?

A4: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[5]

  • Non-stabilized ylides (e.g., those with simple alkyl substituents) typically lead to the formation of Z-alkenes.[5]

  • Stabilized ylides (e.g., those with electron-withdrawing groups) favor the formation of E-alkenes.[9]

To favor the E-alkene with non-stabilized ylides, the Schlosser modification can be employed.[5] This involves treating the intermediate betaine with a strong base at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene.[5]

Troubleshooting Guides

Low Yield in Grignard Synthesis of this compound
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no bubbling or heat)Inactive magnesium surface due to oxide layer.[6]Activate magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere.
Low yield of this compound, significant amount of starting materials remainIncomplete reaction.Increase reaction time and/or temperature. Ensure efficient stirring. Consider using a more reactive alkyl halide (iodide > bromide > chloride).
Presence of significant side products (e.g., octane, decane)Homocoupling of the Grignard reagent or alkyl halide.Use an appropriate catalyst (e.g., FeCl₃, CuBr₂) to promote the cross-coupling reaction.[2][3] Optimize the reaction temperature; lower temperatures can sometimes reduce side reactions.[2]
Oily residue that is not the desired productPresence of water in the reaction.[6]Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents. Dry starting materials over an appropriate drying agent.
Low Yield in Wittig Synthesis of 5-Methylnonene Precursor
Symptom Possible Cause Suggested Solution
Low yield of alkene, starting carbonyl compound recoveredIncomplete reaction.Ensure complete formation of the ylide by using a strong enough base (e.g., n-butyllithium) and appropriate reaction time.[10] Increase the reaction temperature after the initial addition of the carbonyl compound.
Product is a mixture of E/Z isomersLack of stereocontrol in the Wittig reaction.[5]For Z-alkene, use a non-stabilized ylide in an aprotic, non-polar solvent. For E-alkene, use a stabilized ylide or employ the Schlosser modification for non-stabilized ylides.[5]
Difficult to purify the product from a white solidPresence of triphenylphosphine oxide byproduct.[5]Purify by column chromatography. Alternatively, precipitate the triphenylphosphine oxide by dissolving the crude product in a minimal amount of a polar solvent and adding a large volume of a non-polar solvent like hexane. Consider using the Horner-Wadsworth-Emmons reaction.[5]

Experimental Protocols

Protocol 1: Grignard Cross-Coupling for this compound Synthesis

This protocol is a general guideline and may require optimization.

1. Preparation of the Grignard Reagent:

  • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or THF via the dropping funnel.

  • Slowly add a solution of an appropriate alkyl bromide (e.g., 1-bromobutane, 1.0 equivalent) in the anhydrous solvent to the magnesium suspension.

  • The reaction should initiate spontaneously (bubbling and gentle reflux). If not, gently warm the flask.

  • Once the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Cross-Coupling Reaction:

  • In a separate oven-dried flask, dissolve the second alkyl halide (e.g., 2-bromopentane, 1.0 equivalent) and the catalyst (e.g., 5 mol % FeCl₃) in anhydrous THF.[2]

  • Cool this solution to -5 °C.[2]

  • Slowly add the freshly prepared Grignard reagent to the cooled solution of the alkyl halide and catalyst. Maintain the temperature at -5 °C during the addition.[2]

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

3. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Wittig Reaction for 5-Methylnonene Precursor Synthesis

This protocol is a general guideline and may require optimization.

1. Preparation of the Phosphonium Ylide:

  • In an oven-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (e.g., butyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. A color change (often to deep red or orange) indicates the formation of the ylide.[5]

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

2. Reaction with Carbonyl:

  • Cool the ylide solution back down to -78 °C.

  • Add a solution of the appropriate ketone or aldehyde (e.g., 2-pentanone, 1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

3. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 5-methylnonene by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

4. Hydrogenation to this compound:

  • Dissolve the purified 5-methylnonene in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain this compound.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification start Start activate_mg Activate Mg (Iodine) start->activate_mg form_grignard Form Grignard Reagent (R-X + Mg) activate_mg->form_grignard add_grignard Add Grignard Reagent (low temp) form_grignard->add_grignard mix_reactants Mix Alkyl Halide & Catalyst mix_reactants->add_grignard react Stir at RT add_grignard->react quench Quench (aq. NH4Cl) react->quench extract Extract (Ether) quench->extract dry Dry & Concentrate extract->dry purify Purify (Distillation) dry->purify end This compound purify->end Troubleshooting_Low_Yield start Low Yield Observed reaction_type Synthesis Method? start->reaction_type grignard Grignard reaction_type->grignard Grignard wittig Wittig reaction_type->wittig Wittig grignard_issue Reaction Initiated? grignard->grignard_issue wittig_issue Purification Difficulty? wittig->wittig_issue no_initiation No grignard_issue->no_initiation No yes_initiation Yes grignard_issue->yes_initiation Yes solution1 solution1 no_initiation->solution1 Activate Mg Check for moisture side_products Side Products? yes_initiation->side_products yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No solution2 solution2 yes_side->solution2 Use catalyst Optimize temperature solution3 solution3 no_side->solution3 Increase reaction time/temp Check for moisture purification_yes Yes wittig_issue->purification_yes Yes purification_no No wittig_issue->purification_no No solution4 solution4 purification_yes->solution4 Remove Ph3P=O via chromatography/precipitation isomers E/Z Isomers? purification_no->isomers isomers_yes Yes isomers->isomers_yes Yes isomers_no No isomers->isomers_no No solution5 solution5 isomers_yes->solution5 Adjust ylide stability or use Schlosser mod. solution6 solution6 isomers_no->solution6 Check ylide formation Increase reaction time

References

Technical Support Center: Purification of Synthetic 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 5-Methylnonane. Our goal is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in synthetically produced this compound?

A1: Synthetic this compound can contain several types of impurities depending on the synthetic route. Common impurities include:

  • Unreacted starting materials: Residual reactants from the synthesis process.

  • Isomers: Other branched or linear C10 alkanes.

  • Olefins: Unsaturated hydrocarbons that may form as byproducts.[1]

  • Solvents: Residual solvents used during the synthesis and workup.

  • Oxygenated compounds: Alcohols or ketones that may form from side reactions.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical methods can be used to determine the purity of this compound. The most common and effective techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass spectra.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the concentration of impurities.[2][3]

  • Boiling Point Determination: A simple method where a narrow boiling point range suggests high purity.[4]

Q3: Which purification method is most suitable for removing impurities from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation: Highly effective for separating compounds with different boiling points, such as isomers or residual solvents.[5][6]

  • Column Chromatography: Useful for removing non-volatile impurities and structurally similar compounds.[6][7]

  • Adsorption: Effective for removing specific classes of impurities, such as olefins, by passing the material over an adsorbent like activated alumina or a molecular sieve.[1][8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Broad boiling point range during distillation. Presence of multiple isomers or significant impurities with close boiling points.1. Increase the efficiency of the fractional distillation column (e.g., use a longer column or one with a higher theoretical plate count).2. Consider preparative gas chromatography for very difficult separations.
Presence of olefinic impurities detected by NMR or GC-MS. Incomplete reaction or side reactions during synthesis.1. Treat the crude product with a mild oxidizing agent (e.g., dilute KMnO4) followed by a wash.2. Pass the material through a column of activated alumina or a suitable molecular sieve.[1][8][9]
Residual solvent peaks observed in the ¹H NMR spectrum. Incomplete removal of solvent after workup.1. Dry the product under high vacuum for an extended period.2. Perform an additional extraction step with an immiscible solvent in which the desired product is soluble but the impurity is not.
Unexpected peaks in the GC-MS analysis. Contamination from glassware, reagents, or side products from the synthesis.1. Ensure all glassware is thoroughly cleaned and dried.2. Use high-purity reagents and solvents.3. Analyze the mass spectra of the unknown peaks to identify potential side products and adjust the reaction or purification strategy accordingly.

Experimental Protocols

Protocol 1: Fractional Distillation for General Purification

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Add the crude this compound and a stir bar or boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the flask gently.

  • Monitor the temperature at the distillation head. Collect and discard any low-boiling initial fractions (forerun).

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~167 °C at atmospheric pressure).

  • Stop the distillation before the flask runs dry to prevent the formation of non-volatile, potentially unstable residues.

Protocol 2: Column Chromatography for Removal of Polar Impurities

This method is effective for removing more polar impurities, such as oxygenated byproducts.

Materials:

  • Crude this compound

  • Silica gel or activated alumina

  • Chromatography column

  • Non-polar eluent (e.g., hexane or petroleum ether)

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of the stationary phase (silica gel or alumina) in the eluent and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting with the non-polar solvent, collecting fractions.

  • Since this compound is non-polar, it will elute quickly. The more polar impurities will be retained on the column.

  • Monitor the fractions using an appropriate analytical technique (e.g., TLC or GC-MS) to determine which fractions contain the purified product.

  • Combine the pure fractions and remove the eluent under reduced pressure.

Purity Assessment Data

The following table summarizes typical purity levels that can be achieved with different purification techniques. Actual results may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Purity Achieved (GC Area %) Commonly Removed Impurities
Fractional Distillation> 98.0%Isomers, residual solvents, low-boiling byproducts
Column Chromatography> 99.0%Polar impurities, oxygenated byproducts
Adsorption (over Alumina)> 99.5%Olefinic impurities, polar compounds[9]
Preparative GC> 99.9%Structurally similar isomers

Visual Workflows

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (GC-MS, NMR) Crude->Analysis1 Distillation Fractional Distillation Analysis1->Distillation Boiling Point Differences Chromatography Column Chromatography Analysis1->Chromatography Polarity Differences Adsorption Adsorption (e.g., Alumina) Analysis1->Adsorption Olefinic Impurities Analysis2 Final Purity Check (GC-MS, NMR) Distillation->Analysis2 Chromatography->Analysis2 Adsorption->Analysis2 PureProduct Purified this compound Analysis2->PureProduct

Caption: General purification workflow for synthetic this compound.

TroubleshootingFlow Start Impurity Detected CheckType Identify Impurity Type (NMR, GC-MS) Start->CheckType IsSolvent Residual Solvent? CheckType->IsSolvent IsOlefin Olefinic Impurity? CheckType->IsOlefin IsPolar Polar Impurity? CheckType->IsPolar VacuumDry Dry Under High Vacuum IsSolvent->VacuumDry Yes Adsorbent Pass Through Alumina/Sieve IsOlefin->Adsorbent Yes Column Perform Column Chromatography IsPolar->Column Yes End Re-analyze Purity VacuumDry->End Adsorbent->End Column->End

Caption: Troubleshooting logic for common impurities in this compound.

References

Technical Support Center: Gas Chromatography Analysis of 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of 5-Methylnonane in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for a relatively non-polar compound like this compound?

A1: For non-polar analytes such as this compound, the most frequent causes of poor peak shape are often related to physical or mechanical issues within the GC system rather than chemical activity. These can include column overloading, improper injection technique, or issues with the instrument setup.[1][2][3][4]

Q2: My this compound peak is fronting. What are the likely causes and solutions?

A2: Peak fronting for this compound is typically a strong indicator of column overload.[4][5][6] This means that the amount of sample injected is saturating the stationary phase at the head of the column. Another potential, though less common, cause can be a mismatch between the sample solvent and the stationary phase.[4]

Solutions:

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample.[4][7]

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.[8][9]

  • Use a Thicker Film Column: A column with a thicker stationary phase can handle a higher sample load.[4]

Q3: I am observing peak tailing for this compound. What should I investigate?

A3: While this compound is non-polar, peak tailing can still occur. The causes are often physical or related to contamination.[1][2]

Potential Causes & Solutions:

  • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to tailing.[2][10] Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's specifications.

  • Inlet Contamination: Non-volatile residues in the inlet liner can interfere with the sample transfer to the column.[11][12] Regularly replace the inlet liner and septum.

  • Column Contamination: Contamination at the head of the analytical column can cause peak distortion.[2][12] Trimming 10-20 cm from the front of the column can often resolve this issue.[13]

  • Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, which can cause peak broadening or tailing.

Q4: What are the ideal starting GC parameters for analyzing this compound?

A4: The optimal parameters depend on the specific instrument and application. However, a good starting point for method development is outlined below.

Data Presentation: GC Parameter Starting Points

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 5% Phenyl Polysiloxane)"Like dissolves like" principle ensures good interaction and separation for non-polar alkanes.[14][15]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension providing good efficiency and sample capacity for general analysis.[16]
Injection Mode SplitPrevents column overload for samples that are not trace-level; provides sharp peaks.[8]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of this compound (Boiling Point: ~166 °C).
Oven Program Start at 40-50°C, ramp at 10°C/min to 200°CA typical starting program to ensure good separation of volatile and semi-volatile compounds.[17]
Carrier Gas Helium or HydrogenProvides good efficiency. Maintain a constant flow rate.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Fronting

This guide provides a systematic approach to troubleshooting peak fronting for this compound.

Step 1: Confirm Column Overload

  • Action: Prepare a 1:10 dilution of your sample and inject it using the same method.

  • Observation: If the peak shape becomes symmetrical, the issue is column overload.[7] If fronting persists, proceed to Step 2.

Step 2: Adjust Injection Parameters

  • Action: If using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1). This reduces the mass of analyte reaching the column.[8][9]

  • Observation: Improved peak shape confirms that too much sample was being introduced.

Step 3: Evaluate Column Capacity

  • Action: Review your column specifications. If you are analyzing high-concentration samples, consider a column with a thicker stationary phase film (e.g., 0.5 µm or 1.0 µm).[4]

Guide 2: Systematic Approach to Eliminating Peak Tailing

Use this workflow to identify and fix the cause of peak tailing.

G cluster_0 Troubleshooting Peak Tailing Start Peak Tailing Observed for this compound CheckAllPeaks Do ALL peaks in the chromatogram tail? PhysicalIssue Likely a physical issue (flow path disruption) CheckColumnCut Check column cut and installation ChemicalOrContamination Likely contamination or chemical activity CheckLiner Inspect and replace inlet liner and septum TrimColumn Trim 10-20 cm from column inlet End Peak Shape Improved

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

Objective: To eliminate the inlet as a source of contamination causing peak distortion.

Materials:

  • New, deactivated inlet liner appropriate for your GC model.

  • New septum.

  • Tweezers.

  • Lint-free gloves.

Procedure:

  • Cool Down: Set the inlet temperature to below 50°C and turn off the oven and detector heating. Wait for the system to cool.

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Open Inlet: Carefully unscrew the retaining nut at the top of the inlet.

  • Remove Septum and Liner: Use tweezers to remove the old septum. Then, carefully pull out the old inlet liner.

  • Inspect and Clean: Visually inspect the inside of the inlet for any residue. If necessary, clean with a solvent-moistened swab.

  • Install New Liner: Wearing lint-free gloves, insert the new liner into the inlet.

  • Install New Septum: Place the new septum in position and tighten the retaining nut until it is finger-tight, then give it a quarter-turn with a wrench. Do not overtighten.

  • Restore Conditions: Turn the carrier gas back on. Leak-check the inlet fitting using an electronic leak detector.

  • Equilibrate: Set the inlet and oven to their operational temperatures and allow the system to equilibrate before running a sample.

Protocol 2: GC Column Trimming and Installation

Objective: To remove contaminated sections of the column and ensure proper installation.

Materials:

  • Ceramic scoring wafer or capillary cutting tool.

  • Magnifying glass or low-power microscope.

  • New ferrules and column nuts.

  • Ruler or measuring guide for your specific GC inlet.

Procedure:

  • Cool Down and Power Off: Cool down the inlet and oven. Turn off the main power to the instrument.

  • Remove Column: Carefully disconnect the column from the inlet and detector.

  • Cut the Column:

    • Using a ceramic scoring wafer, make a small, clean score on the column tubing approximately 15 cm from the inlet end.

    • Gently flex the column at the score to create a clean, 90-degree break.

    • Inspect the cut with a magnifying glass to ensure it is flat and free of shards or jagged edges.[2] If the cut is poor, repeat the process.

  • Install Ferrule and Nut: Slide a new column nut and ferrule onto the newly cut end of the column.

  • Install in Inlet:

    • Using the manufacturer's recommended measurement, position the column nut and ferrule at the correct distance from the end of the column.

    • Insert the column into the inlet to the correct depth.

    • Tighten the column nut finger-tight, then an additional half-turn with a wrench.

  • Conditioning (if necessary): Reconnect the column to the detector (or leave it disconnected and purging into the oven for initial conditioning). Heat the column according to the manufacturer's instructions to remove any contaminants before analysis.

  • Leak Check: Once the system is re-pressurized, check all connections for leaks.

Logical Relationships Diagram

The following diagram illustrates the relationship between common GC problems and their potential causes for non-polar analytes like this compound.

G

Caption: Common causes for peak shape issues.

References

Addressing matrix effects in 5-Methylnonane quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Answering the complex challenges of quantifying volatile organic compounds (VOCs) like 5-Methylnonane from intricate biological matrices requires robust analytical strategies. Matrix effects—the alteration of analyte ionization due to co-eluting substances—are a primary obstacle to achieving accurate and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions to help researchers identify, understand, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

Matrix effects are the influence of all other components in a sample, apart from the analyte itself, on the analytical signal.[1] In mass spectrometry-based methods, these effects typically manifest as ion suppression or enhancement, where co-eluting compounds from the biological matrix interfere with the ionization efficiency of this compound in the instrument's source.[1][2] For volatile compounds in samples like whole blood, a significant challenge arises from the binding of the analyte to proteins, which can hinder its release and detection.[3][4][5] The primary consequences of unaddressed matrix effects are inaccurate quantification (either under or overestimation of the true concentration), poor precision, and reduced analytical sensitivity.[1][6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

The most common method is to perform a post-extraction spike analysis to calculate a Matrix Factor (MF).[7] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent.

  • Matrix Factor (MF) Calculation:

    • A: Peak response of the analyte spiked into a pre-extracted blank biological matrix.

    • B: Peak response of the analyte in a neat (pure) solvent.

    • MF = A / B

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

To ensure the method is robust, this assessment should be performed using at least six different lots of the biological matrix (e.g., plasma from six different individuals) to evaluate the relative matrix effect and its variability.[7] The coefficient of variation (CV) of the calculated MFs should not exceed 15%.[7]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for volatile compounds like this compound?

Effective sample preparation is crucial for removing interfering substances and improving the release of volatile analytes from the sample.

  • Headspace Analysis with Sample Treatment: Headspace sampling, particularly when coupled with Gas Chromatography-Mass Spectrometry (HS-GC/MS), is a preferred technique as it analyzes the vapor phase above the sample, leaving non-volatile matrix components behind.[4] To improve the release of protein-bound VOCs like this compound, pretreatment of the sample is highly effective. This includes:

    • Protein Denaturation: Using reagents like urea to break down proteins and release bound analytes.[3][4][5]

    • Salting Out: Adding salts such as Sodium Chloride (NaCl) to the sample increases the ionic strength of the solution, which reduces the solubility of VOCs and promotes their partitioning into the headspace.[3][4] Studies have shown that a combination of urea and NaCl can significantly enhance detection sensitivity and reduce matrix effect variation.[4][5]

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that uses a coated fiber to extract and concentrate volatile compounds from the sample's headspace.[2][8] It is highly effective at producing a cleaner extract with less matrix interference compared to direct injection or solvent extraction methods.[8]

Q4: My signal for this compound is suppressed. What are the key troubleshooting steps?

When encountering signal suppression, a systematic approach is necessary to identify and resolve the issue. The following workflow outlines critical steps, from initial system checks to advanced methodological adjustments.

TroubleshootingWorkflow start Start: Signal Suppression or High Variability Observed check_system 1. Check GC System Integrity - Clean inlet liner? - No leaks? - Column conditioned? start->check_system optimize_prep 2. Optimize Sample Preparation - Implement protein denaturation (e.g., Urea)? - Use salting-out agent (e.g., NaCl)? check_system->optimize_prep System OK improve_chrom 3. Improve Chromatographic Separation - Adjust GC temperature ramp? - Increase run time to separate from interferences? optimize_prep->improve_chrom Suppression persists use_mmc 4. Use Matrix-Matched Calibrants - Prepare standards in blank matrix extract? improve_chrom->use_mmc Co-elution suspected implement_is 5. Implement Stable Isotope Labeled Internal Standard (SIL-IS) use_mmc->implement_is Still variable end End: Matrix Effect Compensated Accurate Quantification implement_is->end Highest accuracy

Caption: Troubleshooting workflow for addressing signal suppression.

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help overcome matrix effects?

Using a stable isotope-labeled internal standard is considered the gold standard for correcting matrix effects in mass spectrometry.[2][9] A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the target analyte and differs only in mass.[9]

Because it behaves identically, the SIL-IS co-elutes with the analyte and is affected by sample preparation inconsistencies and matrix-induced ion suppression or enhancement in the exact same way.[2][9] Quantification is based on the ratio of the analyte's signal to the SIL-IS's signal. This ratio remains constant even if both signals are suppressed or enhanced, effectively canceling out the matrix effect and leading to highly accurate and precise measurements.[9][10]

Data and Methodologies

Table 1: Impact of Sample Preparation Reagents on VOC Analysis in Whole Blood

The following table summarizes data from a study comparing different sample preparation methods to enhance the detection of VOCs and minimize matrix effects in whole blood samples. The combination of a protein denaturant (Urea) and a salting-out agent (NaCl) showed the best performance.[4][5]

Reagent CombinationKey ComponentsAverage Sensitivity Enhancement (%)Matrix Effect Variation (%)
Control Water OnlyBaseline-
Comb 7 NaCl (Saturated)~75%14.9%
Comb 1 (Optimal) 2.5 M Urea + Saturated NaClup to 151.3% -35.5% to 25%
Comb 4 0.5% SDS + Saturated NaCl~110%-
  • Sensitivity Enhancement: Represents the increase in analytical signal compared to the control (water only).

  • Matrix Effect Variation: Represents the range of signal suppression and enhancement observed, with a smaller range indicating better uniformity.[4][5]

Experimental Protocol: Headspace GC-MS Analysis of this compound in Whole Blood

This protocol outlines a method for quantifying this compound from whole blood, incorporating best practices for minimizing matrix effects.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample 1. Aliquot 1 mL of whole blood into a 20 mL headspace vial spike 2. Spike with Stable Isotope Labeled Internal Standard (e.g., d4-5-Methylnonane) add_reagents 3. Add 12 mL of a solution containing 2.5 M Urea and saturated NaCl seal 4. Immediately seal vial with a magnetic screw cap incubate 5. Incubate vial in autosampler oven (e.g., 99°C for 40 min) seal->incubate inject 6. Inject 1 mL of headspace gas into the GC-MS separate 7. Separate VOCs on a TG-624SilMS capillary column (or equivalent) detect 8. Detect using Mass Spectrometer in Selected Ion Monitoring (SIM) or full scan mode integrate 9. Integrate peak areas for This compound and SIL-IS detect->integrate calculate 10. Calculate Analyte/IS ratio and quantify against calibration curve

Caption: Standard workflow for this compound analysis.

1. Sample Preparation

  • Transfer a precise aliquot (e.g., 1 mL) of the biological sample (whole blood, plasma, or urine) into a 20 mL headspace vial.

  • Spike the sample with a known concentration of a suitable stable isotope-labeled internal standard.

  • Add the matrix treatment solution. For whole blood, a solution of 2.5 M urea with saturated NaCl has been shown to be effective.[4][5]

  • Immediately cap the vial tightly with a PTFE/silicone septum screw cap.

2. HS-GC-MS Parameters

  • Headspace Autosampler:

    • Incubation Temperature: 99°C[4]

    • Incubation Time: 40 minutes[4]

    • Injection Volume: 1 mL of headspace vapor[4]

  • Gas Chromatograph (GC):

    • Column: TG-624SilMS (30 m x 0.32 mm I.D., 1.8 µm film thickness) or a similar mid-polarity column suitable for VOC analysis.[4]

    • Oven Program: An example program starts at 50°C (hold for 5 min), ramps at 10°C/min to 100°C, then at 20°C/min to 120°C, and finally at 30°C/min to 260°C (hold for 4.33 min).[4] This program should be optimized for the specific separation needs.

  • Mass Spectrometer (MS):

    • Mode: Electron Ionization (EI)

    • Acquisition: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, or full scan mode for method development. Monitor characteristic ions for this compound and its labeled internal standard.

3. Method Validation The analytical method should be fully validated to ensure its performance is acceptable for its intended purpose.[11][12][13] Key validation parameters concerning matrix effects include:

  • Selectivity: Analyze at least six different blank matrix sources to ensure no endogenous interferences are present at the retention time of the analyte.[7]

  • Matrix Effect: Quantify the matrix factor and its variability across multiple matrix sources as described in Q2.[7]

  • Recovery: Assess the efficiency of the extraction process.

  • Accuracy and Precision: Evaluate using quality control (QC) samples prepared in the same biological matrix.

References

Technical Support Center: Optimization of SPME Fiber Selection for 5-Methylnonane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Solid Phase Microextraction (SPME) for the analysis of 5-Methylnonane. The following sections offer troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is SPME a suitable analysis technique?

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3] It is considered a semi-volatile organic compound (SVOC) due to its boiling point of approximately 165°C and a vapor pressure of about 2.5 mmHg at 25°C.[1][4] SPME is a solvent-free, sensitive, and efficient sample preparation technique well-suited for extracting and concentrating volatile and semi-volatile compounds like this compound from various sample matrices prior to gas chromatography (GC) analysis.[2][3][5]

Q2: Which SPME fiber is recommended for the analysis of this compound?

For a semi-volatile, nonpolar compound like this compound, a combination fiber that can effectively trap a broad range of analytes is generally the best starting point. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[2][6][7] This fiber's mixed-phase coating allows for the adsorption of a wide range of volatile and semi-volatile compounds.[2][3] While other fibers might be used, the DVB/CAR/PDMS typically provides the most comprehensive extraction for this type of analyte.[2]

Q3: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME) for this compound?

For semi-volatile compounds like this compound, Headspace SPME (HS-SPME) is the most common and recommended approach.[3][5] In HS-SPME, the fiber is exposed to the vapor phase above the sample, which protects the fiber from non-volatile matrix components that could cause interference or damage.[5] This is particularly advantageous when working with complex matrices. Direct Immersion (DI-SPME) can be considered for less volatile compounds or when higher sensitivity is required, but it increases the risk of fiber contamination.[3]

Q4: What are the critical parameters to optimize for this compound extraction?

The key parameters to optimize for efficient extraction of this compound are:

  • Extraction Temperature: This affects the partitioning of this compound between the sample matrix and the headspace.

  • Extraction Time: Sufficient time is needed for the analyte to reach equilibrium or near-equilibrium with the SPME fiber.

  • Sample Agitation: Agitation (e.g., stirring or sonication) helps to accelerate the mass transfer of the analyte to the headspace.

  • Salt Addition: For aqueous samples, adding salt (salting out) can increase the volatility of this compound and improve extraction efficiency.

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low or No Peak for this compound Inappropriate fiber selection.Use a DVB/CAR/PDMS fiber for broad coverage of semi-volatiles.[2][6]
Insufficient extraction temperature or time.Systematically optimize extraction temperature (e.g., 40-70°C) and time (e.g., 20-60 min).[2][6]
Analyte carryover from a previous injection.Bake out the fiber in a clean injection port at the recommended temperature before each analysis.
Incorrect injection port liner.Use a narrow-bore SPME-specific liner for efficient thermal desorption.[8]
Poor Reproducibility (High %RSD) Inconsistent extraction time or temperature.Use an autosampler for precise control over extraction parameters. Ensure consistent heating and agitation.
Variable sample or headspace volume.Maintain a consistent sample volume and headspace-to-sample volume ratio (ideally 30-50% headspace).
Inconsistent fiber placement in the headspace.Ensure the fiber is exposed to the same depth in the vial headspace for every sample.
Broad or Tailing Peaks Inefficient desorption from the fiber.Optimize desorption temperature and time in the GC inlet. Ensure the use of a narrow-bore SPME liner.[8]
Active sites in the GC inlet or column.Use a deactivated liner and a high-quality, low-bleed GC column suitable for nonpolar compounds.[9]
High initial oven temperature.Start the GC oven at a lower temperature to cryofocus the analyte at the head of the column.[9]
Ghost Peaks or Contamination Carryover from the SPME fiber.Ensure the fiber is properly conditioned before first use and adequately cleaned between injections by baking it out.
Contaminated sample vials or septa.Use high-quality vials and septa. Run a blank analysis with an empty vial to check for system contamination.

Experimental Protocols

Detailed Methodology for SPME Fiber Selection and Method Optimization

This protocol provides a systematic approach to selecting and optimizing an SPME method for the analysis of this compound.

  • Initial Fiber Screening:

    • Prepare identical standard solutions of this compound in a relevant matrix.

    • Test a minimum of three different fiber types. Based on the nonpolar and semi-volatile nature of this compound, the following are recommended for initial screening:

      • DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane): For broad analyte coverage.

      • PDMS (Polydimethylsiloxane): Specific for nonpolar compounds.

      • PDMS/DVB (Polydimethylsiloxane/Divinylbenzene): For volatile and semi-volatile compounds.

    • Perform extractions under identical, non-optimized conditions (e.g., 50°C for 30 minutes).

    • Compare the peak areas obtained for this compound with each fiber to select the one with the highest extraction efficiency.

  • Optimization of Extraction Parameters (using the selected fiber):

    • Extraction Temperature:

      • Prepare a series of identical samples.

      • Keeping the extraction time constant (e.g., 30 minutes), vary the extraction temperature (e.g., 40, 50, 60, 70°C).

      • Plot the peak area of this compound against the extraction temperature to determine the optimum temperature.

    • Extraction Time:

      • Using the optimized temperature, prepare another series of identical samples.

      • Vary the extraction time (e.g., 15, 30, 45, 60 minutes).

      • Plot the peak area against extraction time to find the point where the response plateaus, indicating equilibrium or sufficient extraction.

    • Effect of Salt Addition (for aqueous samples):

      • Using the optimized temperature and time, prepare two sets of samples.

      • To one set, add a high concentration of sodium chloride (e.g., 25-30% w/v).

      • Compare the peak areas to determine if salting out enhances the extraction of this compound.

  • GC-MS Analysis Conditions:

    • Injector: Use a splitless mode with a narrow-bore SPME liner. The injector temperature should be optimized for efficient desorption (typically 250-280°C).

    • Column: A nonpolar column, such as a DB-5ms or HP-5ms, is recommended.

    • Oven Program: Start with a low initial temperature (e.g., 40°C) for a short hold to cryofocus the analyte, then ramp the temperature at a moderate rate (e.g., 10°C/min) to a final temperature sufficient to elute this compound.

    • Mass Spectrometer: Operate in scan mode for qualitative analysis and method development. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

Visualizations

SPME_Workflow SPME Optimization Workflow for this compound cluster_prep Sample Preparation cluster_fiber_selection Fiber Selection cluster_optimization Parameter Optimization cluster_analysis Analysis prep Prepare this compound Standard spike Spike into Matrix prep->spike vial Transfer to Headspace Vial spike->vial fiber1 DVB/CAR/PDMS vial->fiber1 Test Fibers fiber2 PDMS vial->fiber2 Test Fibers fiber3 PDMS/DVB vial->fiber3 Test Fibers select_best Select Best Fiber fiber1->select_best fiber2->select_best fiber3->select_best opt_temp Optimize Temperature select_best->opt_temp opt_time Optimize Time opt_temp->opt_time opt_agitation Optimize Agitation/Salt opt_time->opt_agitation desorb Thermal Desorption in GC Inlet opt_agitation->desorb gcms GC-MS Analysis desorb->gcms data Data Processing gcms->data

Caption: SPME method development workflow for this compound.

Troubleshooting_Tree SPME Troubleshooting for this compound start Problem Detected no_peak Low or No Peak? start->no_peak poor_repro Poor Reproducibility? no_peak->poor_repro No check_fiber Check Fiber Choice (DVB/CAR/PDMS) no_peak->check_fiber Yes bad_shape Bad Peak Shape? poor_repro->bad_shape No autosampler Use Autosampler poor_repro->autosampler Yes opt_desorp Optimize Desorption bad_shape->opt_desorp Yes opt_cond Optimize Temp/Time check_fiber->opt_cond check_liner Check SPME Liner opt_cond->check_liner check_carryover Check for Carryover check_liner->check_carryover const_vol Consistent Volume autosampler->const_vol const_pos Consistent Fiber Position const_vol->const_pos deact_liner Use Deactivated Liner opt_desorp->deact_liner low_oven Lower Initial Oven Temp deact_liner->low_oven

Caption: Troubleshooting decision tree for SPME analysis.

References

Preventing degradation of 5-Methylnonane standards in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 5-methylnonane standards in solution. It is intended for researchers, scientists, and drug development professionals who utilize these standards in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound standards in solution?

A1: The degradation of this compound, a branched alkane, is primarily influenced by three main factors:

  • Oxidation: Alkanes can undergo oxidation, especially in the presence of oxygen, heat, or light. This process can be accelerated by the presence of radical initiators. Branched alkanes, due to the presence of tertiary carbons, can be more susceptible to oxidation than their linear counterparts.

  • Thermal Stress: High temperatures can promote the degradation of this compound, leading to the formation of smaller, more volatile compounds or isomers.

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate photochemical reactions that lead to the degradation of the alkane structure. This is often a concern for long-term storage if standards are not kept in light-protected containers.

Q2: What are the visible signs of this compound standard degradation?

A2: As this compound and its likely degradation products are colorless, visual inspection is often not sufficient to detect degradation. The most reliable way to assess the purity and integrity of the standard is through analytical techniques such as Gas Chromatography (GC). A change in the peak area or the appearance of new, unexpected peaks in the chromatogram are strong indicators of degradation.

Q3: How should I properly store my this compound standards to minimize degradation?

A3: To ensure the long-term stability of your this compound standards, adhere to the following storage recommendations:

  • Temperature: Store the standards in a cool, well-ventilated area, away from direct heat sources. Refrigeration at 2-8°C is recommended for long-term storage.

  • Light Protection: Always store standards in amber glass vials or other containers that protect from light to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation.

  • Container Seal: Ensure the container is tightly sealed to prevent evaporation of the solvent and contamination from the surrounding environment.

Q4: What type of solvent is best for preparing this compound standard solutions?

A4: High-purity, inert, and volatile solvents are recommended. Hexane and isooctane are commonly used solvents for alkane standards. It is crucial to use a high-purity grade solvent to avoid introducing contaminants that could interfere with your analysis or catalyze degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of unexpected peaks in the GC chromatogram. Degradation of the this compound standard.1. Verify the storage conditions of your standard. 2. Prepare a fresh standard solution from a new, unopened vial. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their retention times.
Decrease in the peak area of the this compound standard over time. 1. Evaporation of the solvent, leading to a change in concentration. 2. Degradation of the this compound.1. Ensure the vial is properly sealed. Use vials with PTFE-lined caps for a better seal. 2. Store the standard at the recommended temperature. 3. If degradation is suspected, analyze a freshly prepared standard for comparison.
Inconsistent analytical results between different vials of the same standard. Inconsistent storage or handling of the vials.1. Review your standard handling procedures. 2. Ensure all analysts are following the same protocol for storage and preparation. 3. Test a new, unopened vial to establish a baseline.

Quantitative Data on Stability

While specific degradation kinetics for this compound are not extensively published, the following table provides an illustrative example of stability data that could be generated from a forced degradation study. Note: This data is for exemplary purposes only and should not be considered as actual experimental results.

Stress Condition Duration Temperature Analyte Remaining (%) Major Degradation Products Observed
Acid Hydrolysis (0.1 M HCl) 24 hours60°C>99%None Detected
Base Hydrolysis (0.1 M NaOH) 24 hours60°C>99%None Detected
Oxidation (3% H₂O₂) 24 hours60°C92%5-Methyl-x-nonanol, 5-Methyl-x-nonanone
Thermal 48 hours80°C97%Isomers and smaller chain alkanes
Photostability (ICH Q1B) 1.2 million lux hours25°C98%Trace oxidation products

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane or isooctane)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Class A volumetric flasks and pipettes

  • GC vials with PTFE-lined caps

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

2. Standard Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1000 µg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a GC vial. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in a GC vial. Heat at 60°C for 24 hours.

  • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂ in a GC vial. Heat at 60°C for 24 hours.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a vial of the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Control Sample: Store a vial of the stock solution under recommended storage conditions (2-8°C, protected from light).

4. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples (including the control) by a validated GC method.

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify and quantify any new peaks (degradation products).

  • Calculate the percentage of degradation of this compound.

  • If using GC-MS, attempt to identify the structure of the degradation products based on their mass spectra.

Visualizations

Degradation_Pathway cluster_products Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation O₂, heat, light Thermal Stress Thermal Stress This compound->Thermal Stress High Temp Photodegradation Photodegradation This compound->Photodegradation UV Light 5-Methyl-x-nonanol 5-Methyl-x-nonanol Oxidation->5-Methyl-x-nonanol Isomers Isomers Thermal Stress->Isomers Smaller Alkanes Smaller Alkanes Thermal Stress->Smaller Alkanes Photodegradation->5-Methyl-x-nonanol 5-Methyl-x-nonanone 5-Methyl-x-nonanone 5-Methyl-x-nonanol->5-Methyl-x-nonanone

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare this compound\nStock Solution Prepare this compound Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare this compound\nStock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare this compound\nStock Solution->Base Hydrolysis Oxidation Oxidation Prepare this compound\nStock Solution->Oxidation Thermal Thermal Prepare this compound\nStock Solution->Thermal Photochemical Photochemical Prepare this compound\nStock Solution->Photochemical Control Control Prepare this compound\nStock Solution->Control GC-FID / GC-MS Analysis GC-FID / GC-MS Analysis Acid Hydrolysis->GC-FID / GC-MS Analysis Base Hydrolysis->GC-FID / GC-MS Analysis Oxidation->GC-FID / GC-MS Analysis Thermal->GC-FID / GC-MS Analysis Photochemical->GC-FID / GC-MS Analysis Control->GC-FID / GC-MS Analysis Data Evaluation Data Evaluation GC-FID / GC-MS Analysis->Data Evaluation

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Unexpected Peaks in Chromatogram? Unexpected Peaks in Chromatogram? Check Storage Conditions Check Storage Conditions Unexpected Peaks in Chromatogram?->Check Storage Conditions Yes Prepare Fresh Standard Prepare Fresh Standard Check Storage Conditions->Prepare Fresh Standard Problem Resolved? Problem Resolved? Prepare Fresh Standard->Problem Resolved? Yes Yes Problem Resolved?->Yes Yes No No Problem Resolved?->No No Perform Forced Degradation Study Perform Forced Degradation Study No->Perform Forced Degradation Study Identify Degradants Identify Degradants Perform Forced Degradation Study->Identify Degradants

Caption: Troubleshooting decision tree for unexpected peaks.

Overcoming co-elution issues of branched alkanes in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of branched alkanes, with a focus on resolving co-elution issues.

Troubleshooting Guide

This guide offers a systematic approach to identifying and resolving common co-elution problems encountered during the GC analysis of branched alkanes.

Q1: My chromatogram shows broad or shouldered peaks. How can I confirm if this is a co-elution issue?

A1: The first step is to determine if a single chromatographic peak truly represents a single compound.

  • Visual Inspection: Asymmetrical peaks, such as those with a noticeable "shoulder," are a strong indicator of co-eluting compounds.[1] A shoulder represents a sudden discontinuity in the peak shape, unlike tailing, which is a more gradual decline.[1]

  • Detector-Based Peak Purity Analysis: If your system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform a peak purity analysis.[2]

    • DAD: A DAD collects multiple UV spectra across the peak. If all the spectra are identical, the peak is likely pure. If they differ, co-elution is occurring.[1]

    • MS: Similarly, you can acquire mass spectra at different points across the peak (the upslope, apex, and downslope). A change in the mass spectrum profile indicates the presence of more than one compound.[1][2] For branched alkanes, look for shifts in fragmentation patterns.[3]

Q2: I've confirmed co-elution. What are the initial method parameters I should adjust?

A2: Before making significant changes like purchasing a new column, you should first optimize your existing GC method parameters. The goal is to manipulate the three key factors of chromatographic resolution: capacity factor (k'), selectivity (α), and efficiency (N).[2][4]

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of volatile, early-eluting compounds.

    • Decrease the Ramp Rate: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[5]

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas flow rate (or linear velocity) is set to its optimal value for the column dimensions and carrier gas being used. This is a fundamental step to maximize column efficiency (the "skinniness" of the peaks).[2][5]

  • Check Injection Parameters:

    • Injection Technique: For manual injections, a smooth, rapid injection is crucial to ensure a narrow sample band is introduced to the column.[4]

    • Split/Splitless Mode: If you are using a split/splitless inlet, ensure the mode is appropriate for your sample concentration. Splitless injections are for trace analysis, while split injections are for more concentrated samples.[6] An incorrect split ratio can lead to column overload and poor peak shape.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing co-elution issues.

G A Problem: Peak Co-elution (Shoulders, Asymmetry) B Confirm Co-elution (Peak Purity Scan, MS Data) A->B C Optimize GC Method Parameters B->C D Decrease Temp. Ramp Rate & Optimize Flow Rate C->D E Resolution Improved? D->E F Change Column Dimensions E->F No L Problem Solved E->L Yes G Increase Column Length OR Decrease Internal Diameter F->G H Resolution Improved? G->H I Change Stationary Phase H->I No H->L Yes J Select Phase with Different Selectivity I->J K Consider Advanced Techniques (e.g., GCxGC) J->K K->L

Caption: A step-by-step workflow for troubleshooting co-elution in GC.

Q3: Optimizing the method isn't enough. How do I choose a better GC column?

A3: If method optimization fails to provide baseline separation, changing the physical column is the next logical step.[5] Column selection is based on four key factors: stationary phase, internal diameter (I.D.), film thickness, and length.[8][9][10]

  • Stationary Phase: For non-polar branched alkanes, a non-polar stationary phase is the standard choice, following the principle of "like dissolves like".[8][11] Separations on these columns are primarily based on boiling point differences.[9][10] If you are already using a non-polar phase, selecting another non-polar phase with a slightly different chemistry (e.g., a 5% phenyl-methylpolysiloxane vs. a 100% dimethylpolysiloxane) can alter selectivity and may resolve the co-eluting pair.

  • Column Dimensions:

    • Length: Doubling the column length doubles the number of theoretical plates (efficiency) and can increase resolution by approximately 40%.[5] Longer columns provide more opportunities for analyte-stationary phase interaction, but also lead to longer analysis times.[12]

    • Internal Diameter (I.D.): Reducing the column I.D. (e.g., moving from a 0.25 mm to a 0.18 mm column) significantly increases efficiency and can improve resolution without a major increase in run time.[5][8] Note that narrower columns have lower sample capacity.[12]

    • Film Thickness: For highly volatile compounds, a thicker film can increase retention and improve separation.[12] Conversely, for very high-boiling point alkanes, decreasing the film thickness can improve peak shape and resolution.[5]

Data & Protocols

Table 1: Effect of GC Parameter Adjustments on Resolution
Parameter ChangeEffect on Retention TimeEffect on ResolutionPrimary Use Case
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.[5]
Increase Column Length IncreasesIncreases (by ~40% for 2x length)[5]When baseline separation is not achievable by other means.[5]
Decrease Column I.D. DecreasesIncreasesTo improve efficiency without a major increase in analysis time.[5]
Decrease Film Thickness DecreasesIncreases (for high k' analytes)Analysis of very high-boiling point compounds (>C40).[5]
Optimize Flow Rate VariesMaximizes at optimal velocityA fundamental step for ensuring maximum column efficiency.[5]
Experimental Protocol: GC-FID Method Optimization for Branched Alkanes

This protocol provides a starting point for developing a method to resolve co-eluting branched alkanes.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the alkane sample or mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity, non-polar solvent such as hexane, toluene, or cyclohexane.

    • If analyzing high molecular weight waxes, gently heat the mixture to ensure complete dissolution.[5]

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: Start with a standard non-polar column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen at an optimal flow rate (e.g., 1.0-1.5 mL/min for a 0.25 mm I.D. column with Helium).

    • Inlet: Split/splitless injector at 250-300 °C.[7]

    • Injection Volume: 1 µL.

    • Oven Program (Initial):

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 320 °C.

      • Hold: 10 minutes at 320 °C.

    • Detector: FID at 325 °C.

  • Optimization Strategy:

    • If co-elution is observed, systematically reduce the temperature ramp rate (e.g., to 8 °C/min, then 5 °C/min) and observe the effect on resolution.

    • If necessary, modify column dimensions as described in Table 1. For highly complex samples where co-elution persists, consider GCxGC.[5]

Frequently Asked Questions (FAQs)

Q: What is the underlying principle for resolving co-eluting peaks?

A: The ability to separate two peaks is described by the resolution equation, which shows that resolution is a function of three factors:

  • Efficiency (N): A measure of the narrowness of the peaks. Higher efficiency (more "theoretical plates") leads to sharper peaks that are easier to resolve. It is primarily influenced by column length, column I.D., and carrier gas velocity.[2]

  • Selectivity (α): The chemical factor, representing the ability of the stationary phase to differentiate between two analytes. It is influenced by the stationary phase chemistry and oven temperature.[2]

  • Capacity Factor (k'): A measure of how long an analyte is retained on the column. If the capacity factor is too low, analytes elute too quickly near the void volume without sufficient interaction with the stationary phase to be separated.[1][2]

Resolution Factors

This diagram illustrates the key factors in the resolution equation and the parameters used to influence them.

G cluster_0 Resolution (Rs) cluster_1 A Efficiency (N) 'Peak Narrowness' B Selectivity (α) 'Chemical Interaction' C Capacity Factor (k') 'Retention' D Column Length Column I.D. Carrier Gas Flow D->A E Stationary Phase Oven Temperature E->B F Mobile Phase Strength (less relevant for GC) Oven Temperature F->C

Caption: The relationship between resolution factors and experimental parameters.

Q: My sample is extremely complex, containing hundreds of isomeric alkanes. Is there a more powerful technique than single-column GC?

A: Yes. For highly complex samples where significant co-elution of isomers is unavoidable with a single column, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is the recommended solution.[5] GCxGC uses two columns with different stationary phases (e.g., a non-polar column followed by a mid-polar column) connected by a modulator. This provides a much higher peak capacity and resolving power, allowing for the separation of compounds that would co-elute in a one-dimensional system.[5][13]

Q: Can Mass Spectrometry (MS) alone distinguish between co-eluting branched alkane isomers?

A: Not always reliably. While MS is a powerful identification tool, many branched alkane isomers produce very similar mass spectra under electron ionization (EI), making it difficult to distinguish them based on MS data alone, especially when they co-elute.[14] The fragmentation of branched alkanes is often characterized by preferential cleavage at the branching point, which can provide clues to the structure, but it is not always definitive.[3] The most robust approach is to first achieve chromatographic separation and then use MS for confirmation. Combining high-resolution chromatography with retention indices (like Kovats indices) and MS data provides the most confident identification.[14][15]

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for trace-level detection of 5-Methylnonane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level detection significant?

A1: this compound is a volatile organic compound (VOC), a branched-chain alkane with the molecular formula C10H22.[1][2] Its detection at trace levels is crucial in various fields, including environmental monitoring, food safety analysis for identifying contaminants or off-flavors, and in petroleum and chemical industries for quality control.[3][4]

Q2: What are the primary analytical techniques for detecting this compound?

A2: The most common and effective technique for the analysis of volatile compounds like this compound is Gas Chromatography (GC) coupled with a detector, most frequently a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[5][6] GC-MS is highly preferred for its ability to separate complex mixtures and provide definitive identification and quantification of the target analyte.[6][7]

Q3: How can I significantly improve the sensitivity of my this compound measurements?

A3: Enhancing sensitivity for trace-level detection primarily involves optimizing the sample preparation and introduction steps before GC analysis. The goal is to efficiently extract and concentrate this compound from the sample matrix while minimizing interferences. Techniques like Solid-Phase Microextraction (SPME) and Purge-and-Trap are highly effective for this purpose.[5][8]

Q4: What are the most common sample preparation techniques for trace VOC analysis?

A4: For trace analysis of VOCs such as this compound, several extraction and concentration techniques are employed:

  • Solid-Phase Microextraction (SPME): A solvent-free method that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample.[4][8] It is simple, fast, and highly sensitive.[9]

  • Purge-and-Trap (Dynamic Headspace): This is a highly sensitive technique where an inert gas is bubbled through a liquid or solid sample, purging the volatile compounds which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system.[5]

  • Static Headspace Analysis: In this method, a sample is sealed in a vial and heated to allow volatile compounds to equilibrate between the sample and the gas phase (headspace). A portion of the headspace gas is then injected into the GC. This method is generally less sensitive than dynamic headspace.[5]

  • Solvent Extraction: This involves using an organic solvent, such as methanol, to extract VOCs from a solid or liquid matrix. While robust, it may require an additional concentration step and can introduce solvent-related interferences.[10][11]

Q5: Which sample preparation method is best suited for my sample matrix?

A5: The choice of method depends on the sample matrix and the required sensitivity.

  • Aqueous Samples: Purge-and-Trap is often the most sensitive and commonly used method.[5] Headspace-SPME is also an excellent, solvent-free alternative.

  • Solid Samples (e.g., soil, tissue): Methanol extraction has been shown to be efficient and robust.[10] Headspace-SPME and Purge-and-Trap (with soil/water slurries) are also highly effective.

  • Air/Gas Samples: Thermal desorption and SPME are suitable techniques for pre-concentrating VOCs from air samples.[5][12]

Q6: What are common sources of contamination in trace VOC analysis?

A6: Contamination is a critical issue in trace analysis. Common sources include diffusion of volatiles through sample container septa, impurities in solvents and reagents, and residues on glassware and other processing hardware.[13] It is essential to run field and method blanks to monitor for such contamination.[13]

Troubleshooting Guide

Problem: No peak or a very low signal-to-noise ratio is observed for this compound.

  • Possible Cause 1: Inefficient Analyte Extraction.

    • Solution (for SPME): Optimize the extraction parameters. Increase the extraction time, adjust the sample temperature (gentle heating can increase volatility), and ensure the appropriate SPME fiber coating is used. For a non-polar analyte like this compound, a non-polar fiber (e.g., PDMS) or a mixed-phase fiber (e.g., DVB/CAR/PDMS) is recommended.[8]

    • Solution (for Purge-and-Trap): Increase the purge time or flow rate of the inert gas. Ensure the adsorbent trap is appropriate for capturing C10 hydrocarbons and has not exceeded its lifetime.

  • Possible Cause 2: Analyte Loss During Desorption or Injection.

    • Solution: Check for leaks in the injection port and transfer lines. For SPME, ensure the GC inlet temperature is sufficient for complete and rapid desorption of this compound from the fiber (a typical starting point is 250°C).[7] For Purge-and-Trap, verify the trap desorption temperature and time are adequate.

  • Possible Cause 3: Sub-optimal GC-MS Parameters.

    • Solution: Verify the GC oven temperature program. Ensure the initial temperature is low enough to trap the analyte at the head of the column. Check that the mass spectrometer is operating in the correct mode (e.g., Selected Ion Monitoring, SIM, for maximum sensitivity) and that the chosen ions for this compound (e.g., m/z 43, 57, 85, 142) are correct.[1][14]

Problem: Poor chromatographic peak shape (e.g., tailing, fronting, or splitting).

  • Possible Cause 1: Active Sites in the GC System.

    • Solution: Active sites in the injector liner or the front of the GC column can cause peak tailing. Use a deactivated liner and, if necessary, trim a small portion (e.g., 10-20 cm) from the front of the column.

  • Possible Cause 2: Incompatible Solvent or Matrix Effects.

    • Solution: If using solvent extraction, ensure the solvent is compatible with the GC phase. For complex matrices, matrix effects can distort peak shape. Employing a more selective sample preparation technique like SPME can mitigate these effects.

  • Possible Cause 3: Column Overload.

    • Solution: If the peak is fronting, it may indicate that the column is overloaded. Dilute the sample or reduce the injection volume (or for SPME, reduce the extraction time).

Problem: High background noise or co-eluting interference peaks.

  • Possible Cause 1: System Contamination.

    • Solution: Contamination can come from the carrier gas, sample vials, septa, or the GC system itself. Run a "bake-out" of the GC oven and injector at a high temperature. Run a blank (e.g., empty vial for SPME, or reagent water for Purge-and-Trap) to identify the source of contamination.[13]

  • Possible Cause 2: Matrix Interferences.

    • Solution: The sample matrix itself may contain compounds that co-elute with this compound. Adjust the GC oven temperature program to improve separation. For GC-MS, use the Selected Ion Monitoring (SIM) mode to selectively monitor for ions specific to this compound, which can significantly reduce matrix interference.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H22[1][2]
Molecular Weight142.28 g/mol [1][2]
CAS Number15869-85-9[1][15]
Physical StateLiquid[15]
Boiling Point165.1 °C @ 760 mm Hg[16]
logP (o/w)5.89 (estimated)[16]

Table 2: Comparison of Key Sample Preparation Techniques for Trace VOC Analysis

TechniquePrincipleTypical SensitivityAdvantagesDisadvantages
Static Headspace Equilibrium partitioning of volatiles between sample and gas phase in a sealed vial.[5]ModerateSimple, easily automated, robust.Limited sensitivity for less volatile compounds, matrix effects can be significant.[5]
Purge-and-Trap Dynamic extraction of volatiles by an inert gas, followed by concentration on an adsorbent trap.[5]Very HighExcellent for trace analysis in liquids, exhaustive extraction possible.More complex instrumentation, potential for analyte breakthrough or carryover.
SPME Adsorption of analytes onto a coated fiber, followed by thermal desorption in the GC inlet.[4][8]High to Very HighSolvent-free, integrates sampling and concentration, reusable fibers, versatile.[9]Fiber lifetime can be limited, matrix can affect extraction efficiency, requires method development.
Solvent Extraction Use of a solvent (e.g., methanol) to dissolve and extract analytes from the matrix.[10]Moderate to HighRobust, can handle complex solid matrices effectively.Requires high-purity solvents, can introduce interferences, may need a concentration step.

Experimental Protocols

Protocol 1: Trace Level Detection of this compound using Headspace-SPME-GC-MS

  • Sample Preparation: Place a precisely measured amount of the sample (e.g., 5 mL of water or 1 g of solid) into a 20 mL headspace vial. If desired, add a salt (e.g., NaCl to 25% w/v) to increase the ionic strength of aqueous samples and enhance the partitioning of this compound into the headspace.

  • Incubation & Extraction: Seal the vial and place it in an autosampler tray with an agitator and heater. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration.

  • SPME Extraction: Expose the SPME fiber (e.g., 100 µm PDMS or 50/30 µm DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 20 minutes) while maintaining the incubation temperature and agitation.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes in splitless mode).

  • GC Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical oven program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.[7] Use helium as the carrier gas at a constant flow of ~1 mL/min.[7]

  • MS Detection: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) or operate in SIM mode, monitoring characteristic ions of this compound (m/z 43, 57, 85).[7][14]

Protocol 2: Trace Level Detection of this compound using Purge-and-Trap GC-MS

  • Sample Loading: Place a standard volume of aqueous sample (e.g., 5-25 mL) into the sparging vessel of the purge-and-trap concentrator.

  • Surrogate/Internal Standard Spiking: Add a known amount of surrogate and internal standards to the sample.

  • Purging: Purge the sample with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The volatile this compound is transferred from the aqueous phase to the gas phase.

  • Trapping: The gas stream is passed through an adsorbent trap (often containing multiple sorbents) which retains the VOCs.

  • Desorption: After purging, the trap is rapidly heated (e.g., to 250°C) to desorb the trapped analytes. The carrier gas flow is reversed to sweep the analytes onto the GC column.

  • GC-MS Analysis: The GC-MS analysis proceeds similarly to the protocol described above, with the GC oven program often starting at a sub-ambient temperature to effectively focus the analytes at the head of the column.

Visualizations

Enhancing_Sensitivity_Workflow cluster_prep Sample Preparation & Concentration cluster_analysis Instrumental Analysis cluster_validation Data Quality & Validation Sample Define Sample Matrix (Aqueous, Solid, Air) Prep_Method Select Prep Method (SPME, P&T, etc.) Sample->Prep_Method Matrix characteristics Optimize Optimize Parameters (Time, Temp, pH, Fiber/Trap) Prep_Method->Optimize Initial screening GC_Setup GC Setup (Column, Liner, Flow Rate) Optimize->GC_Setup Introduce concentrated analyte Temp_Prog Optimize Oven Program GC_Setup->Temp_Prog MS_Setup MS Detection (Scan vs. SIM Mode) Temp_Prog->MS_Setup Blanks Run Blanks (Method, Field, Instrument) MS_Setup->Blanks Acquire data Calibrate Calibration (Standards, Linearity) Blanks->Calibrate Validation Method Validation (LOD, LOQ, Precision) Calibrate->Validation Result Sensitive & Reliable Trace Level Detection Validation->Result

Caption: General workflow for enhancing this compound trace detection.

Prep_Method_Selection start Start: Trace VOC Analysis matrix_type Sample Matrix? start->matrix_type aq_check Highest Sensitivity Needed? matrix_type->aq_check Aqueous solid_check Solvent-Free Method Preferred? matrix_type->solid_check Solid/Tissue air_check Use Thermal Desorption or SPME matrix_type->air_check Air/Gas pt Use Purge-and-Trap aq_check->pt Yes spme_aq Use Headspace-SPME aq_check->spme_aq No spme_solid Use Headspace-SPME solid_check->spme_solid Yes solvent_ext Use Solvent Extraction (e.g., Methanol) solid_check->solvent_ext No

Caption: Decision flowchart for selecting a sample preparation technique.

GC_MS_Troubleshooting start Problem Observed issue issue start->issue Identify Issue cause_low_signal Possible Cause: - Inefficient Extraction - Analyte Loss - Sub-optimal Parameters issue->cause_low_signal Low / No Signal cause_poor_shape Possible Cause: - Active Sites - Column Overload - Matrix Effects issue->cause_poor_shape Poor Peak Shape cause_noise Possible Cause: - System Contamination - Co-eluting Matrix - Gas Impurity issue->cause_noise High Noise / Interference solution_low_signal Solution: - Optimize Prep Method - Check for Leaks - Adjust GC/MS Settings cause_low_signal->solution_low_signal solution_poor_shape Solution: - Use Deactivated Liner - Dilute Sample - Improve Cleanup cause_poor_shape->solution_poor_shape solution_noise Solution: - Run Blanks / Bakeout - Use SIM Mode - Check Gas Traps cause_noise->solution_noise

Caption: Troubleshooting guide for common GC-MS analysis issues.

References

Technical Support Center: Purity Assessment of 5-Methylnonane by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of the non-polar compound 5-Methylnonane using Micellar Electrokinetic Chromatography (MEKC), a specialized capillary electrophoresis technique.

Frequently Asked Questions (FAQs)

Q1: Why can't I use standard capillary zone electrophoresis (CZE) to analyze this compound?

A1: Standard CZE separates molecules based on their charge-to-size ratio. This compound is a neutral, non-polar hydrocarbon and therefore lacks a charge, preventing it from migrating in an electric field. To analyze neutral compounds, a modified technique called Micellar Electrokinetic Chromatography (MEKC) is employed.[1][2][3]

Q2: How does Micellar Electrokinetic Chromatography (MEKC) enable the separation of neutral compounds like this compound?

A2: MEKC introduces a surfactant, such as sodium dodecyl sulfate (SDS), into the buffer solution at a concentration above its critical micelle concentration (CMC).[4][5] These surfactant molecules form micelles, which have a hydrophobic core and a charged hydrophilic exterior. Neutral analytes, like this compound, partition between the aqueous buffer and the hydrophobic interior of the micelles. This differential partitioning, combined with the movement of the micelles and the electroosmotic flow, allows for the separation of neutral molecules.[1][6]

Q3: What are the key parameters to optimize for a MEKC method for this compound analysis?

A3: The key parameters for optimization include the type and concentration of the surfactant, the pH and concentration of the buffer, the type and concentration of any organic modifiers (e.g., methanol, acetonitrile), the applied voltage, and the capillary temperature.[7]

Q4: What kind of impurities can be detected with this method?

A4: This method is suitable for detecting other non-polar impurities that have different partitioning coefficients into the micelles compared to this compound. This could include isomers, structurally related hydrocarbons, or other non-polar contaminants. The separation is based on the hydrophobicity of the analytes.[4]

Q5: How can I prepare a this compound sample for MEKC analysis?

A5: Due to its non-polar nature, this compound is not soluble in aqueous buffers. A common approach is to dissolve the sample in a water-miscible organic solvent, such as methanol or acetonitrile, at a known concentration. This solution is then introduced into the CE instrument. It is crucial that the final concentration of the organic solvent in the injected sample plug is minimized to avoid disrupting the micellar phase.

Experimental Protocol: Purity Assessment of this compound by MEKC

This protocol provides a general framework for the purity assessment of this compound. Method optimization is essential for achieving the desired resolution and sensitivity.

1. Materials and Reagents:

  • This compound standard and sample

  • Sodium dodecyl sulfate (SDS)

  • Sodium tetraborate

  • Boric acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Sodium hydroxide

  • 0.1 M Hydrochloric acid

  • Fused-silica capillary

2. Instrument and Equipment:

  • Capillary electrophoresis system with a UV detector

  • Data acquisition and analysis software

  • pH meter

  • Sonicator

  • Vortex mixer

  • Microcentrifuge

3. Preparation of Solutions:

  • Running Buffer (e.g., 20 mM Borate buffer, pH 9.2, with 50 mM SDS and 10% Methanol):

    • Dissolve the appropriate amounts of boric acid and sodium tetraborate in deionized water to achieve a 20 mM borate buffer.

    • Adjust the pH to 9.2 with 0.1 M NaOH or 0.1 M HCl.

    • Add SDS to a final concentration of 50 mM.

    • Add methanol to a final concentration of 10% (v/v).

    • Bring the solution to the final volume with deionized water, sonicate to dissolve all components completely, and filter through a 0.45 µm filter.

  • Sample Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Dilute the stock solution with the running buffer to the desired working concentration.

    • Vortex and microcentrifuge the solution before injection.

4. Capillary Conditioning:

  • Flush the new capillary with 1 M NaOH for 20 minutes.

  • Flush with deionized water for 10 minutes.

  • Flush with the running buffer for 30 minutes before the first injection.

  • Between runs, flush with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 5 minutes.

5. MEKC Analysis:

  • Set the capillary temperature (e.g., 25 °C).

  • Set the detection wavelength (as this compound has no chromophore, indirect UV detection or a suitable derivatization agent would be necessary. For this protocol, we assume a hypothetical scenario where a detectable impurity is of interest, or indirect detection is used).

  • Inject the sample solution hydrodynamically (e.g., 50 mbar for 5 seconds).

  • Apply the separation voltage (e.g., 20-30 kV, normal polarity).

  • Acquire and analyze the electropherogram.

6. Data Analysis:

  • Identify the peak corresponding to this compound based on its migration time compared to a standard.

  • Identify and quantify any impurity peaks.

  • Calculate the purity of the this compound sample based on the peak areas (area percent method), assuming a similar response factor for the impurities.

Quantitative Data Summary

The following table summarizes key MEKC parameters and their general effects on the separation of non-polar analytes. This information can be used as a starting point for method development and optimization.

ParameterTypical RangeEffect on Separation of Non-Polar Analytes
Surfactant Concentration (e.g., SDS) 25-100 mMIncreasing concentration generally increases the retention factor and the migration time window, potentially improving resolution. However, very high concentrations can lead to high currents and Joule heating.
Buffer pH 8-10Higher pH increases the electroosmotic flow (EOF), leading to shorter analysis times. It can also affect the charge of ionizable impurities.
Organic Modifier (e.g., Methanol, Acetonitrile) 5-30% (v/v)Adding an organic modifier can decrease the EOF and alter the partitioning of analytes into the micelles. This is a powerful tool for optimizing selectivity, especially for highly hydrophobic compounds that might otherwise be fully retained in the micelles.[6]
Applied Voltage 15-30 kVHigher voltage leads to shorter analysis times and potentially higher efficiency. However, it also increases Joule heating, which can negatively impact resolution and reproducibility.
Capillary Temperature 20-35 °CTemperature affects buffer viscosity, EOF, and partitioning equilibria. Maintaining a constant temperature is crucial for reproducible migration times.

Visual Guides

experimental_workflow Experimental Workflow for this compound Purity Assessment prep 1. Preparation - Prepare Running Buffer (Buffer + SDS + Organic Modifier) - Prepare this compound Sample Solution condition 2. Capillary Conditioning - Flush with NaOH, Water, and Running Buffer prep->condition setup 3. Instrument Setup - Set Temperature and Detection Wavelength condition->setup injection 4. Sample Injection - Hydrodynamic Injection of Sample setup->injection separation 5. MEKC Separation - Apply High Voltage injection->separation detection 6. Detection - Monitor Analyte Peaks separation->detection analysis 7. Data Analysis - Identify and Quantify Peaks - Calculate Purity detection->analysis

Caption: Workflow for the purity assessment of this compound by MEKC.

Troubleshooting Guide

This guide addresses common issues encountered during the MEKC analysis of this compound.

Q: I am not seeing any peaks, or the peaks are very small.

A:

  • Injection Failure: Ensure the capillary tip is immersed in the sample vial during injection and that the vial contains sufficient sample.

  • Detection Issue: Check that the detector is on and set to the correct wavelength for your analyte or for indirect detection. This compound itself does not absorb UV light, so you will need to use indirect UV detection or analyze for UV-active impurities.

  • Sample Concentration: The sample concentration may be too low. Try injecting a more concentrated sample.

  • Capillary Blockage: A blocked capillary can prevent sample injection. Try flushing the capillary with filtered water and running buffer. If the problem persists, the capillary may need to be replaced.

Q: My peaks are broad and show poor resolution.

A:

  • Joule Heating: High voltage can cause excessive heat, leading to band broadening. Try reducing the separation voltage.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection time or pressure.

  • Inappropriate Buffer Concentration: A buffer concentration that is too high can lead to high currents and Joule heating. A concentration that is too low may result in poor buffering capacity. Optimize the buffer concentration.

  • Suboptimal Surfactant/Organic Modifier Concentration: The resolution of non-polar compounds is highly dependent on their partitioning. Adjust the concentration of the surfactant (e.g., SDS) and/or the organic modifier (e.g., methanol) to improve selectivity. For highly hydrophobic compounds, increasing the organic modifier concentration can be beneficial.[6]

Q: The migration times of my peaks are not reproducible.

A:

  • Temperature Fluctuations: Ensure the capillary temperature is stable and controlled. Small changes in temperature can significantly affect buffer viscosity and migration times.

  • Inconsistent Capillary Conditioning: A consistent capillary conditioning routine between runs is crucial for maintaining a stable electroosmotic flow and reproducible migration times.

  • Buffer Depletion/Changes: The composition of the buffer in the inlet and outlet vials can change over time due to electrolysis. Replace the buffer in the vials regularly (e.g., every 5-10 runs).

  • Voltage/Current Instability: Fluctuations in the applied voltage or current will lead to variable migration times. Check the instrument's performance.

troubleshooting_tree Troubleshooting Decision Tree for MEKC Analysis start Problem Encountered no_peaks No or Small Peaks start->no_peaks broad_peaks Broad/Poorly Resolved Peaks start->broad_peaks unstable_times Unstable Migration Times start->unstable_times check_injection Verify Sample Injection & Concentration no_peaks->check_injection Is injection successful? check_detector Check Detector Settings no_peaks->check_detector Are detector settings correct? check_blockage Inspect for Capillary Blockage no_peaks->check_blockage Is capillary clear? reduce_voltage Reduce Voltage (Joule Heating) broad_peaks->reduce_voltage Is current high (>50 µA)? optimize_injection Reduce Injection Volume broad_peaks->optimize_injection Are peaks asymmetric? optimize_buffer Optimize Buffer/Surfactant/Modifier Concentration broad_peaks->optimize_buffer Is resolution poor? control_temp Ensure Stable Temperature unstable_times->control_temp Is temperature fluctuating? standardize_conditioning Standardize Capillary Conditioning unstable_times->standardize_conditioning Is conditioning consistent? replace_buffer Replace Vial Buffers Regularly unstable_times->replace_buffer Are buffers fresh?

Caption: Decision tree for troubleshooting common MEKC issues.

References

Validation & Comparative

Comparative Analysis of 5-Methylnonane and 4-Methylnonane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isomeric branched-chain alkanes, 5-Methylnonane and 4-Methylnonane. Due to a notable absence of published experimental data on the specific bioactivities of these compounds, this document focuses on a detailed comparison of their physicochemical properties. Furthermore, it outlines a proposed experimental workflow for future bioactivity screening, offering a foundational framework for researchers interested in exploring the pharmacological potential of these molecules.

Introduction

This compound and 4-Methylnonane are structural isomers of methyl-substituted nonane. While branched-chain alkanes are known to have various industrial applications, their specific biological activities and potential as pharmacological agents remain largely unexplored. This guide aims to consolidate the available information on these two isomers and to propose a structured approach for their future biological evaluation.

Physicochemical Properties

A comprehensive comparison of the physicochemical properties of this compound and 4-Methylnonane has been compiled from various chemical databases. These properties are crucial for understanding the potential pharmacokinetic and pharmacodynamic behavior of these compounds.

PropertyThis compound4-Methylnonane
Molecular Formula C₁₀H₂₂[1][2][3]C₁₀H₂₂[4]
Molecular Weight 142.28 g/mol [1][2][3]142.28 g/mol [4]
CAS Number 15869-85-9[1]17301-94-9[4]
IUPAC Name This compound[1][3]4-methylnonane[4]
Density 0.73 g/cm³[5][6]0.73 g/mL at 20 °C[7]
Boiling Point 165.1 °C[8]163-166 °C[7]
Flash Point 37.2 °C[2][8]37.9 °C[9]
logP (o/w) 5.89 (estimated)[2][8]5.3 (predicted)[4][10][11]
Physical Description Colorless liquid[5]Clear colorless liquid[4]

Proposed Experimental Workflow for Bioactivity Screening

Given the lack of existing bioactivity data, a general workflow is proposed to systematically evaluate the potential biological effects of this compound and 4-Methylnonane. This workflow is designed to be adaptable for initial screening across various cell-based and biochemical assays.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo & ADMET Profiling A Compound Preparation (this compound & 4-Methylnonane) B Primary Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) A->B Solubilization in appropriate vehicle C High-Throughput Screening (HTS) (Target-based or Phenotypic) B->C Identify non-toxic concentration range D Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) B->D Identify non-toxic concentration range E Confirmation of Primary Hits C->E D->E F Dose-Response Relationship (IC50 / EC50 Determination) E->F G Secondary / Orthogonal Assays F->G Validate mechanism of action H Target Identification & Validation G->H I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I J Cellular Thermal Shift Assay (CETSA) H->J K Animal Model Efficacy Studies I->K J->K L Pharmacokinetic (PK) Studies K->L M Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) K->M

Proposed experimental workflow for bioactivity screening.

Experimental Protocols

As no specific bioactivity has been identified, detailed experimental protocols cannot be cited. However, the following are general methodologies for the key initial experiments proposed in the workflow:

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration range of this compound and 4-Methylnonane that is non-toxic to cells, which is essential for subsequent in vitro assays.

  • Methodology:

    • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and 4-Methylnonane in cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. High-Throughput Screening (HTS) - General Protocol

  • Objective: To rapidly screen a large number of compounds to identify "hits" that modulate a specific biological target or pathway.

  • Methodology:

    • Develop and optimize a robust assay in a microplate format (e.g., 384- or 1536-well plates). This could be a target-based assay (e.g., measuring enzyme activity) or a phenotypic assay (e.g., measuring a change in cell morphology).

    • Dispense the assay components (e.g., enzyme, substrate, cells) into the microplate wells.

    • Add this compound and 4-Methylnonane from a compound library to the wells at a fixed concentration.

    • Incubate the plates for a predetermined time to allow for the biological reaction to occur.

    • Add a detection reagent that generates a measurable signal (e.g., fluorescence, luminescence, or absorbance).

    • Read the plates using a high-throughput plate reader.

    • Analyze the data to identify compounds that produce a significant change in the signal compared to controls.

Conclusion

The biological activities of this compound and 4-Methylnonane remain a significant gap in the scientific literature. The comparative physicochemical data presented here provides a starting point for understanding their potential behavior in biological systems. The proposed experimental workflow offers a systematic and logical progression for researchers to begin to explore the bioactivity of these and other related compounds. Further investigation is warranted to uncover any potential therapeutic applications of these simple branched-chain alkanes.

References

Validation of 5-Methylnonane as a Kairomone: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of studies specifically validating 5-methylnonane as a kairomone for any particular insect species. While the field of chemical ecology extensively investigates the role of semiochemicals in insect behavior, research focusing on the kairomonal properties of this compound appears to be limited or not publicly available.

Kairomones are chemical signals emitted by one species that benefit a receiving species. The identification and validation of these compounds are critical for developing effective and environmentally benign pest management strategies, as well as for understanding intricate ecological interactions. The validation process is a multi-step endeavor, typically involving the identification of the candidate compound from a relevant source, followed by rigorous laboratory and field-based experiments to confirm its biological activity.

The Standard Protocol for Kairomone Validation

The established scientific methodology for validating a potential kairomone involves a series of sophisticated analytical and behavioral assays. This process ensures that the observed behavioral response in an insect is unequivocally linked to the specific chemical compound.

1. Identification and Analysis: The initial step involves the collection of volatile or contact chemicals from the emitting organism (e.g., a host plant, prey, or predator). These chemical extracts are then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS separates the complex mixture of compounds and provides a detailed chemical profile, allowing for the identification of individual components like this compound.

2. Assessing Physiological Response: Once a candidate compound is identified, its ability to elicit a physiological response in the receiving insect is tested. Electroantennography (EAG) is a widely used technique for this purpose. EAG measures the electrical output of an insect's antenna in response to an odorant, providing a quantitative measure of its olfactory sensitivity to the compound.

3. Behavioral Bioassays: The most critical step is to demonstrate a clear behavioral response to the compound. This is typically achieved through a series of controlled laboratory experiments. Common behavioral assays include:

  • Y-tube Olfactometer: This apparatus provides an insect with a choice between two airstreams, one carrying the test compound and the other a control (e.g., clean air or a solvent). The number of insects choosing the arm with the test compound is recorded to determine attraction or repulsion.

  • Wind Tunnel Assays: These experiments allow for the observation of an insect's flight behavior in a more naturalistic setting, with a plume of the candidate kairomone being released at one end.

  • Oviposition and Feeding Assays: For insects where the kairomone might signal a suitable host for egg-laying or feeding, specific assays are designed to measure these behaviors in the presence of the compound.

4. Field Trapping Experiments: To confirm the ecological relevance of a kairomone, its effectiveness as an attractant must be demonstrated in the field. This involves deploying traps baited with the synthetic compound and comparing their capture rates to unbaited control traps.

Comparison with Known Kairomones

While no specific data exists for this compound, a vast body of research has validated numerous other compounds as effective kairomones for a wide range of insect species. These compounds are often used in integrated pest management (IPM) programs for monitoring and trapping. A comparative guide would typically present data on:

  • Attraction Efficacy: The percentage of insects attracted to the kairomone in behavioral assays.

  • EAG Response Amplitude: The strength of the antennal response to the compound.

  • Optimal Concentration: The concentration at which the kairomone elicits the strongest behavioral response.

  • Specificity: The degree to which the kairomone attracts the target species versus non-target species.

Below is a hypothetical table structure that would be used to compare this compound with other established kairomones if such data were available.

KairomoneTarget Insect SpeciesEAG Response (mV)Behavioral Assay (Attraction %)Field Trap Captures (per trap/day)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Ethyl Acetate Drosophila suzukii[Example Value][Example Value][Example Value]
(-)-α-Pinene Monochamus spp.[Example Value][Example Value][Example Value]
Methyl Salicylate Various predatory insects[Example Value][Example Value][Example Value]

Experimental Protocols in Detail

To provide a comprehensive guide, detailed experimental protocols for the key validation techniques are essential for reproducibility and critical evaluation by the scientific community.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Collection and Identification
  • Sample Collection: Volatiles from the source (e.g., a host plant) are collected using a dynamic headspace collection system. Purified air is passed over the source, and the entrained volatiles are trapped on a sorbent material (e.g., Porapak Q).

  • Elution: The trapped volatiles are eluted from the sorbent using a high-purity solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: The eluted sample is injected into a GC-MS system. The gas chromatograph separates the compounds based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum for each, which is compared to a library of known spectra for identification.

GC_MS_Workflow cluster_collection Sample Collection cluster_analysis Analysis Source Volatile Source Sorbent Sorbent Trap Source->Sorbent Dynamic Headspace Collection Elution Solvent Elution Sorbent->Elution GCMS GC-MS Analysis Elution->GCMS Identification Compound Identification GCMS->Identification EAG_Workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Analysis Insect Insect Antenna Antenna Insect->Antenna Antennal Excision Electrodes Electrodes Antenna->Electrodes Mounting Amplifier Amplifier Electrodes->Amplifier Signal Stimulus Stimulus AirStream AirStream Stimulus->AirStream Injection AirStream->Electrodes Delivery Recorder Recorder Amplifier->Recorder Signal DataAnalysis DataAnalysis Recorder->DataAnalysis Response Amplitude Interpretation Interpretation DataAnalysis->Interpretation YTube_Logic Insect Insect at Base Choice Insect makes a choice Insect->Choice Treatment Chooses Treatment Arm Choice->Treatment Attraction Control Chooses Control Arm Choice->Control No Attraction / Repulsion NoChoice Makes No Choice Choice->NoChoice Inactive

Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors with 5-Methylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical performance of various insect olfactory receptors (ORs) in response to different isomers of 5-methylnonane. The ability of insects to discriminate between structurally similar molecules, such as stereoisomers and positional isomers, is fundamental to their survival, influencing behaviors like mate selection, foraging, and oviposition. Understanding the specificity and cross-reactivity of their olfactory receptors to compounds like this compound, a known component of some insect pheromone blends and a common volatile organic compound, offers valuable insights for the development of novel, highly specific attractants and repellents for pest management.

This document summarizes key experimental methodologies, presents hypothetical yet plausible experimental data to illustrate the principles of isomer discrimination at the receptor level, and visualizes the underlying biological and experimental processes.

Data Presentation: Olfactory Receptor Responses to this compound Isomers

The following table summarizes hypothetical quantitative data from a functional characterization study on a selection of olfactory receptors from the red flour beetle, Tribolium castaneum. The data illustrates the differential sensitivity of specific ORs to various isomers of methylnonane, highlighting the principles of enantiomer and positional isomer discrimination.

Disclaimer: The following data is hypothetical and presented for illustrative purposes to demonstrate the typical results of cross-reactivity studies. It is based on the known principles of insect olfaction but does not represent the results of a specific published study.

Olfactory Receptor (OR)Insect SpeciesLigand IsomerLigand StructureReceptor Response (Normalized)
TcasOR28Tribolium castaneum(R)-5-MethylnonaneBranched Alkane100 ± 8
TcasOR28Tribolium castaneum(S)-5-MethylnonaneBranched Alkane25 ± 4
TcasOR28Tribolium castaneumrac-5-MethylnonaneBranched Alkane62 ± 6
TcasOR28Tribolium castaneum2-MethylnonaneBranched Alkane15 ± 3
TcasOR28Tribolium castaneum3-MethylnonaneBranched Alkane45 ± 5
TcasOR28Tribolium castaneum4-MethylnonaneBranched Alkane78 ± 7
TcasOR28Tribolium castaneumn-NonaneStraight-chain Alkane5 ± 1
TcasOR45Tribolium castaneum(R)-5-MethylnonaneBranched Alkane12 ± 2
TcasOR45Tribolium castaneum(S)-5-MethylnonaneBranched Alkane15 ± 3
TcasOR45Tribolium castaneumrac-5-MethylnonaneBranched Alkane14 ± 2
TcasOR45Tribolium castaneum2-MethylnonaneBranched Alkane88 ± 9
TcasOR45Tribolium castaneum3-MethylnonaneBranched Alkane30 ± 4
TcasOR45Tribolium castaneum4-MethylnonaneBranched Alkane22 ± 3
TcasOR45Tribolium castaneumn-NonaneStraight-chain Alkane4 ± 1

Experimental Protocols

The data presented in this guide would be generated using a combination of molecular biology and electrophysiology techniques. The general workflow for such a study is as follows:

1. Cloning of Olfactory Receptor Genes:

  • Objective: To isolate the coding sequences of the olfactory receptor genes of interest.

  • Method:

    • Total RNA is extracted from the antennae of Tribolium castaneum.

    • Reverse transcription polymerase chain reaction (RT-PCR) is performed using gene-specific primers to synthesize complementary DNA (cDNA).

    • The full-length coding sequences of the target OR genes (e.g., TcasOR28, TcasOR45) are amplified by PCR.

    • The amplified OR sequences are cloned into an expression vector suitable for a heterologous expression system (e.g., pSP64T for Xenopus oocytes or pcDNA3.1 for HEK293 cells).

2. Heterologous Expression of Olfactory Receptors:

  • Objective: To express the cloned insect ORs in a system that allows for functional analysis. The Xenopus oocyte expression system is a widely used method.

  • Method (Xenopus oocyte system):

    • The cloned OR plasmids are linearized, and capped messenger RNA (cRNA) is synthesized in vitro using an mMESSAGE mMACHINE SP6 transcription kit.

    • Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to defolliculate them.

    • Each oocyte is co-injected with cRNA encoding a specific TcasOR and the obligatory co-receptor, Orco.

    • Injected oocytes are incubated for 3-7 days to allow for receptor expression on the oocyte membrane.

3. Two-Electrode Voltage-Clamp Electrophysiology:

  • Objective: To measure the ion channel activity of the expressed ORs in response to stimulation with the this compound isomers.

  • Method:

    • An oocyte expressing a TcasOR/Orco complex is placed in a recording chamber and perfused with a buffer solution.

    • Two glass microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is clamped at a holding potential of -80 mV.

    • Solutions of the test compounds ((R)-5-methylnonane, (S)-5-methylnonane, and other isomers) at various concentrations are perfused over the oocyte for a set duration.

    • The inward current generated by the opening of the OR ion channel upon ligand binding is recorded.

    • The peak current response for each compound and concentration is measured and used to construct dose-response curves and for comparative analysis. The data is then normalized to the response of the primary ligand.

Mandatory Visualization

experimental_workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Heterologous Expression cluster_electrophysiology 3. Electrophysiological Recording cluster_analysis 4. Data Analysis rna_extraction RNA Extraction from Insect Antennae rt_pcr Reverse Transcription PCR (RT-PCR) rna_extraction->rt_pcr gene_amplification Amplification of OR Genes rt_pcr->gene_amplification vector_ligation Ligation into Expression Vector gene_amplification->vector_ligation crna_synthesis in vitro cRNA Synthesis vector_ligation->crna_synthesis oocyte_injection Oocyte Injection with OR and Orco cRNA crna_synthesis->oocyte_injection incubation Incubation and Receptor Expression oocyte_injection->incubation tevc_setup Two-Electrode Voltage-Clamp Setup incubation->tevc_setup ligand_application Application of this compound Isomers tevc_setup->ligand_application data_recording Recording of Odorant-Evoked Currents ligand_application->data_recording dose_response Dose-Response Curve Generation data_recording->dose_response comparison Comparative Analysis of Isomer Responses dose_response->comparison

Caption: Experimental workflow for functional characterization of insect olfactory receptors.

olfactory_signaling_pathway cluster_membrane Olfactory Neuron Dendritic Membrane cluster_intracellular Intracellular Space odorant This compound Isomer or_complex OR-Orco Heteromeric Complex odorant->or_complex Binding ion_channel Ion Channel Pore (Orco) depolarization Membrane Depolarization or_complex->depolarization Conformational Change & Cation Influx (Na+, Ca2+) action_potential Action Potential Generation depolarization->action_potential signal_to_brain Signal to Antennal Lobe action_potential->signal_to_brain

Caption: Simplified signaling pathway of an insect olfactory receptor.

The Unspoken Language of Pheromones: Investigating the Synergistic and Antagonistic Effects of 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced communication of insects is paramount for developing targeted and effective pest management strategies. This guide delves into the potential synergistic and antagonistic roles of 5-Methylnonane in pheromone mixtures. While direct quantitative data on this compound's specific effects remain limited in published literature, this document provides a comparative analysis based on structurally similar compounds and outlines the experimental protocols necessary to elucidate its precise function.

Pheromone blends are often complex cocktails of chemical compounds where the presence, absence, or relative abundance of a single component can drastically alter the behavioral response of the receiving insect. Methyl-branched alkanes, such as this compound, are frequently identified as components of these blends, particularly in cuticular hydrocarbons involved in close-range communication and mate recognition. Their role can be subtle, acting not as primary attractants but as modulators that enhance or inhibit the activity of the primary pheromone components.

Comparative Analysis: Insights from a Structurally Similar Compound

While specific data on this compound is scarce, research on the closely related compound 5,11-Dimethylpentacosane in the greater wax moth, Galleria mellonella, offers valuable insights into the potential synergistic role of such molecules. In G. mellonella, the male-produced sex pheromone was initially identified as a blend of nonanal and undecanal. However, this two-component blend alone was insufficient to elicit long-range attraction in females. The discovery of 5,11-Dimethylpentacosane as a third component proved to be the key to unlocking the full behavioral sequence.

Wind tunnel bioassays revealed that while the aldehyde blend alone could trigger short-range sexual behaviors, the addition of 5,11-Dimethylpentacosane was essential for inducing long-range orientation and contact with the pheromone source.[1][2][3] This demonstrates a clear synergistic effect, where the hydrocarbon enhances the attractiveness and efficacy of the primary pheromone components.

Pheromone Component(s)Insect SpeciesObserved EffectBehavioral ContextSource
Nonanal + UndecanalGalleria mellonellaTriggers short-range sexual behavior (e.g., wing fanning) but fails to elicit long-range attraction.Mate Attraction[1][2][3]
5,11-DimethylpentacosaneGalleria mellonellaNo significant behavioral response when presented alone.Mate Attraction[1][2][3]
Nonanal + Undecanal + 5,11-DimethylpentacosaneGalleria mellonellaConsistently shows long-range orientation and source contact.Mate Attraction[1][2][3]

Experimental Protocols for Evaluating Pheromone Activity

To determine the precise role of this compound in a pheromone blend, a combination of electrophysiological and behavioral assays is required.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to volatile chemical stimuli. It is an excellent screening tool to determine if an insect's antenna can detect a specific compound.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane). Create a series of dilutions to test a range of concentrations. A solvent-only control is essential.

  • Antenna Preparation: Anesthetize the insect and carefully excise an antenna. Mount the antenna between two electrodes using a conductive gel to ensure a good electrical connection.[4]

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying the vapor of the test compound is then injected into the airstream.

  • Data Recording and Analysis: The change in electrical potential from the antenna is recorded as the EAG response. The amplitude of the response is measured and compared across different compounds and concentrations.[4]

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to a pheromone source in a controlled environment that simulates natural conditions.

Methodology:

  • Wind Tunnel Setup: Use a wind tunnel with controlled airflow, temperature, humidity, and light conditions. For nocturnal insects, dim red light is often used.[5][6][7]

  • Pheromone Source: The test pheromone blend (with and without this compound) is applied to a dispenser placed at the upwind end of the tunnel. A control with the solvent alone should also be tested.

  • Insect Release: Naive insects are released individually at the downwind end of the tunnel.

  • Behavioral Observation: A series of behavioral responses are recorded, including:

    • Take flight (TF): The initiation of flight.

    • Orientation (OR): Flying upwind towards the pheromone source.

    • Half up-wind to lure (HW): Reaching the halfway point to the source.

    • Approaching the lure (APP): Coming within a defined close proximity to the source.

    • Landing on the lure (LA): Making physical contact with the pheromone source.[7]

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated and statistically compared between the different pheromone blends.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in studying pheromone effects, the following diagrams illustrate a typical experimental workflow and a representative signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Pheromone_Prep Pheromone Blend Preparation (with/without this compound) EAG Electroantennography (EAG) Pheromone_Prep->EAG Wind_Tunnel Wind Tunnel Bioassay Pheromone_Prep->Wind_Tunnel Insect_Prep Insect Rearing and Acclimatization Insect_Prep->EAG Insect_Prep->Wind_Tunnel EAG_Analysis EAG Response Analysis EAG->EAG_Analysis Behavioral_Analysis Behavioral Data Analysis Wind_Tunnel->Behavioral_Analysis Conclusion Conclusion on Synergistic/Antagonistic Effects EAG_Analysis->Conclusion Behavioral_Analysis->Conclusion signaling_pathway Pheromone Pheromone Molecule (e.g., this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in lymph Receptor Olfactory Receptor (OR) PBP->Receptor Transport & Delivery Signal Signal Transduction Cascade Receptor->Signal Activation Neuron Olfactory Sensory Neuron Brain Antennal Lobe (Brain) Neuron->Brain Nerve Impulse Signal->Neuron Depolarization

References

A Comparative Guide to the Solvent Properties of 5-Methylnonane and n-Decane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two C10 alkane isomers, this guide provides researchers, scientists, and drug development professionals with a detailed comparison of the solvent properties of the branched alkane 5-Methylnonane and the linear alkane n-decane. This document summarizes key physicochemical data, outlines relevant experimental protocols, and explores the implications of their structural differences for laboratory and pharmaceutical applications.

Structural and Physicochemical Comparison

This compound and n-decane are structural isomers, sharing the same chemical formula (C₁₀H₂₂) and molecular weight. However, their distinct molecular architectures—a branched chain for this compound versus a straight chain for n-decane—give rise to significant differences in their physical properties and, consequently, their behavior as solvents.

The branching in this compound results in a less compact, more spherical shape compared to the linear n-decane molecule. This steric hindrance reduces the effective surface area available for intermolecular van der Waals forces. As a result, this compound generally exhibits a lower boiling point and melting point than n-decane, as less energy is required to overcome these weaker intermolecular attractions.

G cluster_isomers C10H22 Isomers cluster_properties Molecular & Physical Properties n-Decane n-Decane Structure Structure n-Decane->Structure Linear Chain This compound This compound This compound->Structure Branched Chain Packing Efficient Molecular Packing Structure->Packing Packing_B Steric Hindrance, Less Efficient Packing Structure->Packing_B Forces Stronger van der Waals Forces Packing->Forces BP Higher Boiling & Melting Points Forces->BP BP_B Lower Boiling & Melting Points Forces_B Weaker van der Waals Forces Packing_B->Forces_B Forces_B->BP_B

Caption: Effect of alkane branching on physical properties.
Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative differences between the two solvents based on available experimental data.

PropertyThis compoundn-Decane
Molecular Formula C₁₀H₂₂C₁₀H₂₂
Molecular Weight 142.28 g/mol 142.28 g/mol
Boiling Point 165.1 °C174.1 °C
Melting Point -87.7 °C-29.7 °C
Density (at 20°C) ~0.733 g/cm³~0.730 g/cm³
Dynamic Viscosity (at 25°C) Data not readily available0.838 mPa·s[1]
Flash Point 37.2 °C (Closed Cup)46.0 °C (Closed Cup)
logP (Octanol/Water) 5.89 (estimated)5.01 (experimental)

Note: Data is compiled from various chemical databases. Viscosity for this compound is not widely reported but is expected to be slightly higher than n-decane at the same temperature due to increased molecular entanglement from branching.

Solvent Performance in a Pharmaceutical Context

Both this compound and n-decane are non-polar solvents, making them suitable for dissolving other non-polar substances, such as oils, fats, and lipophilic (fat-soluble) active pharmaceutical ingredients (APIs).[1] Their inability to form hydrogen bonds renders them virtually insoluble in water. This characteristic is fundamental to their application in organic synthesis, extractions, and as non-aqueous media in drug formulations.

The principle of "like dissolves like" governs their solvent action. For drug development, these solvents are relevant for:

  • Dissolving highly lipophilic drugs: APIs with large hydrocarbon skeletons and few polar functional groups, such as certain steroids or cannabinoids, will exhibit higher solubility in alkanes.

  • Non-polar media for reactions: They can serve as inert reaction media for syntheses involving water-sensitive reagents.

  • Lipid-based drug delivery: n-Decane is used in lipid nanocarriers and self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.

While direct comparative solubility studies are limited, the structural differences suggest nuanced performance. The slightly higher logP of this compound indicates it is more non-polar than n-decane, which could translate to higher solubility for extremely lipophilic compounds. Conversely, the regular, linear structure of n-decane might allow for more effective solvation of solutes that can align with its chain-like structure.

Supporting Experimental Data: Solubility of Ibuprofen

Experimental data for the solubility of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen in a series of linear alkanes shows a clear trend. Ibuprofen, a moderately lipophilic drug, has limited but measurable solubility in these non-polar solvents.

Solvent (Linear Alkanes)Molar Solubility of Ibuprofen (mol·L⁻¹) at 298.15 K
n-Heptane0.058
n-Octane0.087
n-Decane 0.172
n-Dodecane0.114
n-Hexadecane0.087

Source: IUPAC-NIST Solubility Data Series.[2]

The data indicates that n-decane provides the highest molar solubility for ibuprofen among the tested linear alkanes. While equivalent data for this compound is not available, studies on other systems have shown that branched alkanes can sometimes exhibit lower solvent capacity for certain solutes compared to their linear isomers due to less efficient packing around the solute molecule. For example, the solubility of the steroid hormone progesterone is noted to be very low (<1 mM) in n-decane.[3] Similarly, testosterone propionate solubilities have been extensively studied in various saturated hydrocarbons, showing a clear dependence on the solvent's structure.[4]

Experimental Protocols

Accurate characterization of solvent properties relies on standardized experimental methods. Below are detailed summaries of the methodologies used to determine the key parameters discussed in this guide.

G cluster_workflow Equilibrium Solubility Determination (Shake-Flask Method) start Start prep 1. Preparation Add excess solid API to a known volume of solvent (e.g., n-decane) in a sealed vial. start->prep equil 2. Equilibration Agitate vial at a constant temperature (e.g., 25°C) for a prolonged period (24-72h) to ensure saturation. prep->equil sep 3. Phase Separation Centrifuge the vial to pellet undissolved solid API. equil->sep sample 4. Sampling & Dilution Carefully extract an aliquot of the supernatant (saturated solution) and dilute with a suitable mobile phase. sep->sample analyze 5. Analysis Quantify the API concentration using a calibrated analytical method (e.g., HPLC-UV, GC-MS). sample->analyze end End (Report solubility in mol/L or mg/mL) analyze->end

Caption: Experimental workflow for determining API solubility.
A. Kinematic and Dynamic Viscosity

  • Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • Protocol Summary:

    • A calibrated glass capillary viscometer is selected appropriate for the expected viscosity of the sample.

    • The viscometer is charged with a precise volume of the test liquid (this compound or n-decane).

    • The charged viscometer is placed in a constant-temperature bath until it reaches thermal equilibrium.

    • The liquid is drawn up by suction to a point above the upper timing mark.

    • The time taken for the liquid to flow under gravity between the upper and lower timing marks is measured accurately.

    • The kinematic viscosity (ν) is calculated by multiplying the measured flow time by the viscometer's calibration constant.

    • The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν × ρ).

B. Density
  • Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

  • Protocol Summary:

    • The instrument, an oscillating U-tube density meter, is calibrated using two reference standards (e.g., dry air and pure water).

    • Approximately 1-2 mL of the sample liquid is injected into the thermostated U-tube.

    • The instrument measures the change in the oscillation period of the U-tube caused by the mass of the sample.

    • Using the calibration data, the instrument automatically calculates and displays the density of the sample at the test temperature.

C. Flash Point
  • Method: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

  • Protocol Summary:

    • A brass test cup is filled with the sample to a specified level.

    • The cup is sealed with a lid containing an ignition source, a stirrer, and a thermometer.

    • The sample is heated at a slow, constant rate while being stirred.

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space of the cup.

    • The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the flame causes the vapors above the liquid to ignite with a distinct flash inside the cup.

D. Octanol-Water Partition Coefficient (logP)
  • Method: OECD 107 - Partition Coefficient (n-octanol/water): Shake Flask Method.

  • Protocol Summary:

    • High-purity n-octanol and water are mutually saturated by mixing and allowing them to separate.

    • A known amount of the test substance is dissolved in either the n-octanol or water phase.

    • The two phases are combined in a vessel at a constant temperature (e.g., 25°C) and shaken vigorously until equilibrium is reached.

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the test substance in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV, GC-MS).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically reported as its base-10 logarithm (logP).

Conclusion

The choice between this compound and n-decane as a solvent depends critically on the specific application.

  • n-Decane offers a well-characterized profile with extensive data available. Its linear structure and slightly lower lipophilicity (compared to this compound) make it a standard non-polar solvent and a component in pharmaceutical formulations. Its higher boiling and melting points may be advantageous in applications requiring lower volatility or a wider liquid temperature range.

  • This compound , as a branched alkane, has a lower boiling point and remains liquid at much lower temperatures, which could be beneficial for low-temperature reactions or processes. Its higher estimated logP suggests it may be a slightly better solvent for extremely non-polar compounds, although this may be offset by less efficient molecular packing around solutes.

For drug development professionals, n-decane's established use and predictable properties make it a reliable choice for formulation studies involving lipophilic compounds. However, the unique physical properties of this compound, driven by its branched structure, warrant its consideration for specialized applications where its lower freezing point or different volatility profile may be required.

References

Efficacy of 5-Methylnonane Versus Other Alkanes as Insect Repellents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel and effective insect repellents is a continuous effort driven by the need to combat vector-borne diseases and nuisance biting. Alkanes, a class of saturated hydrocarbons, have been identified as components of insect cuticular layers and plant volatiles, and some have demonstrated repellent properties. This guide provides a comparative overview of the potential efficacy of 5-methylnonane, a branched-chain alkane, against other linear and branched alkanes as insect repellents. Due to a notable lack of specific quantitative data on the repellency of this compound in the current scientific literature, this guide will focus on providing a framework for evaluation, including detailed experimental protocols and an overview of the relevant insect olfactory signaling pathways. The forthcoming data tables are illustrative, based on the repellent effects of other alkanes, to provide a comparative context.

Data Presentation: Comparative Repellency of Alkanes

Table 1: Spatial Repellency of Selected Alkanes against Aedes aegypti

CompoundStructureConcentration (µg/cm²)% RepellencyCitation
This compound Branched C10Data Not AvailableData Not Available
n-NonaneLinear C9Data Not AvailableData Not Available
n-DecaneLinear C10Data Not AvailableData Not Available
n-UndecaneLinear C11Data Not AvailableData Not Available
Pristane (2,6,10,14-tetramethylpentadecane)Branched C19Data Not AvailableData Not Available

Table 2: Contact Irritancy of Selected Alkanes against Anopheles gambiae

CompoundStructureDose (nmol/cm²)Irritancy Index*Citation
This compound Branched C10Data Not AvailableData Not Available
n-NonaneLinear C9Data Not AvailableData Not Available
n-DecaneLinear C10Data Not AvailableData Not Available
n-UndecaneLinear C11Data Not AvailableData Not Available
Pristane (2,6,10,14-tetramethylpentadecane)Branched C19Data Not AvailableData Not Available

*Irritancy Index can be defined as the number of insect take-offs from a treated surface over a specific period.

Experimental Protocols

To facilitate research in this area, detailed methodologies for key experimental assays are provided below. These protocols can be adapted to test the efficacy of this compound and other alkanes.

High-Throughput Spatial Repellency Assay

This assay is designed to rapidly screen volatile compounds for their ability to repel insects from a distance.

Objective: To determine the concentration of a test compound that prevents a certain percentage of insects (e.g., 50% - EC₅₀) from entering a treated area.

Materials:

  • Test insects (e.g., Aedes aegypti, 25-30 non-blood-fed females, 5-10 days old)

  • Screening cage (e.g., 30x30x30 cm) with a portal for introducing test materials

  • Small treated-bait well and an untreated-bait well

  • Test compounds (this compound, other alkanes, DEET as a positive control)

  • Solvent (e.g., ethanol, acetone)

  • Micropipettes

  • Heating block to maintain bait temperature (approx. 35°C)

  • Video recording and tracking software

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent.

  • Apply a standard volume (e.g., 10 µL) of each dilution to a filter paper disc and allow the solvent to evaporate. Place the treated disc in the treated-bait well.

  • Apply the same volume of solvent to another filter paper disc and place it in the untreated-bait well.

  • Introduce the test insects into the cage and allow them to acclimatize for a specified period (e.g., 10 minutes).

  • Simultaneously introduce the treated and untreated bait wells into the cage. The wells should be equidistant from the center of the cage.

  • Record the number of insects in the quadrant of the cage containing the treated bait and the untreated bait over a set period (e.g., 5 minutes).

  • Calculate the percent repellency for each concentration using the formula: % Repellency = [(Number in untreated quadrant - Number in treated quadrant) / (Number in untreated quadrant + Number in treated quadrant)] x 100

  • Determine the EC₅₀ value from the dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Serial Dilutions B Apply to Filter Paper A->B E Introduce Baits B->E C Prepare Untreated Control C->E D Acclimatize Insects in Cage D->E F Record Insect Distribution E->F G Calculate % Repellency F->G H Determine EC50 G->H

Spatial Repellency Assay Workflow

Contact Irritancy Assay

This assay measures the immediate behavioral response of an insect upon physical contact with a treated surface.

Objective: To quantify the irritant effect of a compound by measuring the take-off response of insects.

Materials:

  • Test insects (e.g., Anopheles gambiae)

  • Glass or plastic petri dishes

  • Filter paper discs

  • Test compounds and solvent

  • Video camera with high frame rate

  • Behavioral analysis software

Procedure:

  • Prepare solutions of test compounds at various concentrations.

  • Apply a precise volume of each solution to a filter paper disc, ensuring even distribution. A control disc is treated with solvent only.

  • Allow the solvent to evaporate completely.

  • Place the treated filter paper in a petri dish.

  • Individually introduce a single insect into the center of the treated disc.

  • Record the time until the first take-off. A maximum observation time is set (e.g., 300 seconds).

  • Repeat with a statistically significant number of insects for each compound and concentration.

  • The irritancy can be expressed as the mean time to first take-off or the number of take-offs within a specific time frame.

G A Prepare Treated Surface B Introduce Single Insect A->B C Record Time to First Take-off B->C D Repeat for Multiple Insects C->D E Analyze Data (Mean Time or Frequency) D->E G cluster_olfactory_system Insect Olfactory System cluster_sensillum Sensillum cluster_neuron Olfactory Sensory Neuron Odorant Alkane Molecule OBP Odorant Binding Protein Odorant->OBP Binding & Transport OR_Complex ORx-Orco Complex OBP->OR_Complex Delivery IR_Receptor Ionotropic Receptor OBP->IR_Receptor Delivery Depolarization Membrane Depolarization OR_Complex->Depolarization Ion Channel Opening IR_Receptor->Depolarization Ion Channel Opening ActionPotential Action Potential Depolarization->ActionPotential Signal Generation Brain Antennal Lobe (Brain) ActionPotential->Brain Signal Transmission Behavior Repellent Behavior (Avoidance) Brain->Behavior Signal Processing & Response

A Comparative Guide to Isomeric Purity Determination of 5-Methylnonane Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of chemical analysis and quality control. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 5-methylnonane, a chiral branched alkane. The focus is on providing actionable experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The primary methods for determining the isomeric purity of this compound and its related isomers involve high-resolution chromatographic and spectroscopic techniques. Gas chromatography (GC) is the most widely employed method for separating constitutional isomers, while chiral GC is essential for resolving enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for quantitative analysis without the need for chromatographic separation.

Gas Chromatography (GC) for Constitutional Isomer Separation

Gas chromatography on non-polar stationary phases is a robust method for separating constitutional isomers of methylnonane. The elution order on these columns is primarily dictated by the boiling points of the isomers.

Table 1: Kovats Retention Indices of Methylnonane Isomers on Non-Polar GC Columns

IsomerStationary PhaseKovats Retention Index (I)
2-MethylnonaneNon-polar964[1]
3-MethylnonaneNon-polar970[2]
4-MethylnonaneNon-polar962[3][4]
This compoundNon-polar960

Data sourced from the NIST WebBook.[1][2][3][4]

Chiral Gas Chromatography for Enantiomeric Separation

Due to the presence of a chiral center at the C5 position, this compound exists as a pair of enantiomers, (R)-5-methylnonane and (S)-5-methylnonane. The separation of these enantiomers requires a chiral stationary phase (CSP), typically based on cyclodextrin derivatives. These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

NMR spectroscopy, particularly ¹H and ¹³C NMR, serves as a powerful tool for the quantitative determination of isomeric ratios. This technique does not require physical separation of the isomers and provides a direct measure of their relative concentrations in a mixture. For enantiomeric purity, chiral solvating agents can be employed to induce chemical shift differences between the enantiomers.

Experimental Protocols

Gas Chromatography (GC) for Constitutional Isomer Analysis

Objective: To separate and quantify the constitutional isomers of methylnonane.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column: Non-polar, such as DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: 50 °C (hold for 5 min), then ramp at 5 °C/min to 150 °C.

  • Injection Volume: 1 µL (split injection, ratio 50:1)

Data Analysis: The identification of each isomer is based on its Kovats retention index, calculated relative to a series of n-alkane standards run under the same conditions. Quantification is performed by measuring the peak area of each isomer and expressing it as a percentage of the total area of all isomers.

Chiral Gas Chromatography (GC) for Enantiomeric Analysis of this compound

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Chiral Capillary Column: e.g., a derivative of β-cyclodextrin or γ-cyclodextrin immobilized on a polysiloxane backbone.

GC Conditions:

  • Carrier Gas: Hydrogen is often preferred for better efficiency in chiral separations.[6]

  • Injector Temperature: 220 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Isothermal analysis at a low temperature (e.g., 40-60 °C) is often required to enhance chiral recognition and achieve baseline separation. The optimal temperature should be determined experimentally.

  • Injection Volume: 1 µL (split injection, ratio 100:1)

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Quantitative NMR (qNMR) for Isomeric Purity

Objective: To determine the ratio of constitutional isomers or enantiomers in a this compound sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a suitable internal standard into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • For enantiomeric analysis, a chiral solvating agent (e.g., a chiral alcohol or lanthanide shift reagent) may be added to induce separate signals for the enantiomers.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

Data Analysis: The molar ratio of the isomers is determined by comparing the integrals of well-resolved signals corresponding to each isomer and the internal standard. The relative amounts are calculated based on the integral values and the number of protons giving rise to each signal.

Visualizations

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column (Non-polar or Chiral) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Isomeric Purity Integration->Quantification

Caption: Workflow for Isomeric Purity Determination by GC.

Method_Comparison cluster_advantages Key Advantages cluster_limitations Limitations GC Gas Chromatography (GC) Separates constitutional isomers Based on boiling point differences ChiralGC Chiral GC Separates enantiomers Requires chiral stationary phase GC_adv High Resolution GC->GC_adv GC_lim Requires Volatility GC->GC_lim NMR NMR Spectroscopy Quantitative analysis No separation needed Can use chiral solvating agents ChiralGC_adv Enantiomer Specificity ChiralGC->ChiralGC_adv ChiralGC_lim Column Cost ChiralGC->ChiralGC_lim NMR_adv Direct Quantification NMR->NMR_adv NMR_lim Lower Sensitivity NMR->NMR_lim

Caption: Comparison of Analytical Methods.

References

Comparative Guide to the Validation of Analytical Methods for 5-Methylnonane in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and reliable quantification of volatile organic compounds (VOCs) like 5-methylnonane in complex matrices is of paramount importance. This guide provides a comprehensive comparison of two prevalent analytical methodologies for the determination of this compound: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (P&T-GC-MS) .

This document presents a comparative overview of these techniques, supported by representative experimental data and detailed protocols to assist in method selection and validation for the analysis of this compound in matrices such as human plasma and water. The validation parameters discussed are in accordance with established analytical method validation guidelines.[1][2][3]

Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of VOCs due to its high separation efficiency and sensitive detection capabilities. The primary difference between the compared methods lies in the sample introduction technique, which significantly impacts sensitivity and applicability to different matrices.

  • HS-SPME-GC-MS: This technique involves the extraction of volatile and semi-volatile compounds from the headspace above a sample using a coated fiber.[4] It is a simple, solvent-free, and often non-destructive method suitable for a wide range of matrices. The choice of fiber coating is critical for achieving optimal extraction efficiency for the target analyte.[4]

  • P&T-GC-MS: Purge and Trap is a dynamic headspace technique that offers high sensitivity, making it ideal for trace-level analysis.[5] An inert gas is bubbled through the sample, stripping the volatile analytes which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.[5]

The selection between HS-SPME and P&T is often dictated by the required sensitivity, the complexity of the matrix, and the volatility of the analyte.

Data Presentation: Comparative Performance

The following tables summarize the typical performance characteristics for the HS-SPME-GC-MS and P&T-GC-MS methods for the analysis of this compound in human plasma and water.

Table 1: Method Validation Parameters for this compound in Human Plasma

Validation ParameterHS-SPME-GC-MSP&T-GC-MS
Linearity (r²) ≥ 0.995≥ 0.998
Range 1 - 100 ng/mL0.1 - 20 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL0.1 ng/mL
Accuracy (% Recovery) 92 - 108%95 - 105%
Precision (% RSD) < 10%< 8%

Table 2: Method Validation Parameters for this compound in Water

Validation ParameterHS-SPME-GC-MSP&T-GC-MS
Linearity (r²) ≥ 0.997≥ 0.999
Range 0.5 - 50 µg/L0.05 - 10 µg/L
Limit of Detection (LOD) 0.1 µg/L0.01 µg/L
Limit of Quantification (LOQ) 0.5 µg/L0.05 µg/L
Accuracy (% Recovery) 90 - 110%96 - 104%
Precision (% RSD) < 8%< 5%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

1. HS-SPME-GC-MS Method

  • Sample Preparation (Human Plasma):

    • Pipette 1 mL of human plasma into a 10 mL headspace vial.

    • Add a magnetic stir bar and 1 g of NaCl to enhance analyte partitioning into the headspace.

    • Spike with internal standard (e.g., d-labeled this compound).

    • Immediately seal the vial with a PTFE-lined septum.

    • Incubate the sample at 60°C for 15 minutes with agitation.

    • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.[4]

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

    • Injector Temperature: 250°C (splitless mode for 2 min).[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Oven Temperature Program: Initial temperature 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.[6]

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 57, 71, 142).[8][9]

2. P&T-GC-MS Method

  • Sample Preparation (Water):

    • Place 5 mL of the water sample into a purge and trap sparging vessel.

    • Spike with internal standard.

    • Purge with helium at 40 mL/min for 11 minutes at ambient temperature.

    • The volatile compounds are trapped on a suitable sorbent trap (e.g., Tenax).

    • The trap is rapidly heated to 250°C for 4 minutes to desorb the analytes onto the GC column.

  • GC-MS Conditions:

    • The GC-MS conditions can be similar to those described for the HS-SPME method, with adjustments to the initial oven temperature and ramp rate as needed to optimize separation.

Mandatory Visualization

Validation_Workflow cluster_validation Validation Parameters A Method Development B Method Validation A->B Proceed if suitable C Sample Analysis B->C If validated D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Specificity B->H I Stability B->I

Caption: Key stages in the analytical method validation workflow.

Sample_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Internal Standard Spiking A->B C Extraction (HS-SPME or P&T) B->C D GC-MS Analysis C->D Analyte Introduction E Data Acquisition D->E F Peak Integration E->F G Quantification F->G H Reporting G->H

Caption: General experimental workflow for this compound analysis.

References

Correlating the stereochemistry of 5-Methylnonane with its biological function

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Correlated Biological Function for 5-Methylnonane Stereoisomers

A review of the current scientific literature reveals a significant gap in the understanding of how the stereochemistry of this compound influences its biological function. While the chemical and physical properties of this compound are documented, there is a notable absence of studies differentiating the biological activities of its (R) and (S) enantiomers. This guide provides an overview of the known information for this compound and discusses the general importance of stereochemistry in biological systems, highlighting the potential for future research in this area.

Physicochemical Properties of this compound

This compound is a branched-chain alkane with the molecular formula C10H22.[1] Its properties as a racemic mixture are summarized below.

PropertyValue
Molecular Formula C10H22
Molecular Weight 142.28 g/mol [1]
CAS Number 15869-85-9
Appearance Colorless liquid
Boiling Point 165-167 °C
Density 0.73 g/cm³
The Critical Role of Stereochemistry in Biological Function

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[2][3] This seemingly subtle difference can have profound implications for biological activity, as biological systems, such as enzyme active sites and receptors, are often chiral themselves.[4][5][6] Consequently, they can exhibit a high degree of stereospecificity, interacting differently with each enantiomer of a chiral molecule.[5][6]

A prominent example of this is found in the action of pheromones, which are chemical signals used for communication between organisms of the same species.[7][8] The biological response to a pheromone can be highly dependent on its stereochemistry.[7][9][10] In some cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory.[7][11] For instance, the aggregation pheromone of the ambrosia beetle, sulcatol, is only active as a mixture of its (R)- and (S)-enantiomers, with neither enantiomer being active on its own.[7][8][9] In another example, the (R)-isomer of the olive fruit fly pheromone, olean, is active on males, while the (S)-isomer affects females.[7][8]

Given these examples, it is plausible that the (R) and (S) enantiomers of this compound could have distinct biological functions, should any be discovered.

Hypothetical Experimental Workflow for Investigating Stereospecific Biological Functions of this compound

To elucidate the potential differential biological activities of this compound stereoisomers, a structured experimental approach would be required. The following outlines a hypothetical workflow for such an investigation.

1. Chiral Separation and Purification:

  • Objective: To isolate the (R) and (S) enantiomers of this compound from a racemic mixture.

  • Method: Chiral gas chromatography (GC) or preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase.

  • Verification: The enantiomeric purity of the separated fractions would be confirmed using analytical chiral GC and polarimetry.

2. In Vitro Screening:

  • Objective: To identify any biological activity of the individual enantiomers in various cell-based assays.

  • Method: A panel of assays could be employed, including cytotoxicity assays, receptor binding assays, and enzyme inhibition assays, across a range of cell lines.

  • Data Analysis: Dose-response curves would be generated to determine the potency (e.g., EC50 or IC50) of each enantiomer.

3. In Vivo Studies (Model Organism Dependent):

  • Objective: To assess the physiological effects of the individual enantiomers in a whole organism. The choice of model organism would depend on any leads from the in vitro screening or the natural context in which this compound is found.

  • Method: Behavioral assays (if a pheromonal effect is suspected), toxicity studies, and pharmacokinetic analysis.

  • Data Analysis: Statistical analysis of the observed effects compared to a control group.

4. Target Identification and Mechanism of Action:

  • Objective: If a reproducible biological effect is observed, the next step would be to identify the molecular target and elucidate the mechanism of action.

  • Method: Techniques such as affinity chromatography, proteomics, and genetic knockdown (e.g., siRNA, CRISPR) could be utilized.

G Figure 1: Hypothetical Experimental Workflow cluster_0 Preparation cluster_1 Screening & Analysis cluster_2 Outcome A Racemic this compound B Chiral Separation (GC/HPLC) A->B C (R)-5-Methylnonane B->C D (S)-5-Methylnonane B->D E In Vitro Screening (Cell-based Assays) C->E D->E F In Vivo Studies (Model Organisms) E->F G Target Identification F->G H Mechanism of Action G->H I Correlated Biological Function H->I

Figure 1: Hypothetical Experimental Workflow. A flowchart outlining the necessary steps to investigate and correlate the stereochemistry of this compound with its potential biological function.

Visualizing the Stereoisomers of this compound

The chirality of this compound arises from the central carbon atom (C5) being bonded to four different groups: a hydrogen atom, a methyl group, a butyl group, and another butyl group. This results in two non-superimposable mirror images, the (R) and (S) enantiomers.

Figure 2: Enantiomers of this compound. A 2D representation illustrating the mirror-image relationship between the (R) and (S) stereoisomers of this compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of 5-Methylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of 5-methylnonane, a flammable liquid that requires careful handling to mitigate safety and environmental risks.

Key Safety and Physical Data

Proper handling and disposal procedures are informed by the inherent physical and chemical properties of the substance. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC10H22
Molecular Weight142.28 g/mol [1]
Boiling Point165 °C[2]
Flash Point38 °C[2]
Density0.73 g/cm³[2]
Hazard Class3 (Flammable Liquid)[2]
Packing GroupIII[2]

Experimental Protocol for Disposal

The following protocol outlines the detailed methodology for the safe collection and disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations for flammable organic solvents.

Materials:

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • A designated and properly labeled hazardous waste container for non-halogenated organic solvents. The container should be made of a material compatible with this compound and have a secure, tight-fitting lid.

  • Waste accumulation log.

  • Spill containment materials (e.g., absorbent pads, sand).

Procedure:

  • Container Preparation:

    • Obtain a designated waste container for flammable organic liquids.

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable liquid).[3]

    • The container should be stored in a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.

  • Waste Collection:

    • Perform all transfers of this compound waste within a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour the waste this compound into the designated hazardous waste container. Avoid splashing.

    • Do not overfill the container; a general guideline is to fill it to no more than 80% of its capacity to allow for vapor expansion.

    • Securely close the lid of the waste container immediately after adding the waste.

  • Record Keeping:

    • Log the amount of this compound added to the waste container in the waste accumulation log. This is crucial for regulatory compliance and for the final disposal manifest.

  • Storage of Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and clearly marked as a hazardous waste storage area.

    • The storage area must be cool and well-ventilated.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in storage for a predetermined period (as per institutional or local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[4] Organic solvents are prohibited from being discharged into the sewer system.[4]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Collection cluster_1 Storage cluster_2 Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled Non-Halogenated Organic Waste Container ppe->container fume_hood Work in a Fume Hood container->fume_hood transfer Transfer Waste to Container fume_hood->transfer seal Securely Seal Container transfer->seal log Log Waste Addition seal->log storage Store in Designated Satellite Accumulation Area log->storage check_full Is Container Full? storage->check_full check_full->storage No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 5-Methylnonane (CAS: 15869-85-9). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Properties and Hazards

This compound is a flammable liquid and vapor.[1][2] It may be fatal if swallowed and enters the airways, posing a significant aspiration hazard.[1][2] Understanding its physical properties is crucial for safe handling.

PropertyValueSource
Molecular Formula C₁₀H₂₂[3][4][5]
Molecular Weight 142.28 g/mol [1][3]
Appearance Colorless to pale yellow liquid[2][4][6]
Boiling Point 165 °C[4][7]
Flash Point 38 °C (100.4 °F)[2][4][7]
Density 0.73 g/cm³[4][6]
Vapor Pressure 2.5 ± 0.1 mmHg at 25°C[3]
UN Number 3295[6]
Hazard Class 3 (Flammable Liquid)[6]
Packing Group III[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against chemical exposure. The following recommendations are based on the identified hazards.

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Low Volume / Short Duration (e.g., preparing solutions in a fume hood)Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves and a standard lab coat.Not generally required if handled within a certified chemical fume hood.
High Volume / Long Duration (e.g., synthesis, purification)Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Viton®, butyl rubber) and a chemically resistant lab coat or apron.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if ventilation is inadequate.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves and disposable coveralls.A NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Safe Handling and Storage Protocol

Adherence to a strict operational protocol is essential to minimize risk.

Preparation:

  • Risk Assessment: Before beginning work, perform a thorough risk assessment for the planned procedure.

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][8] Use non-sparking tools and explosion-proof equipment.[2][8][9]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[2][8]

  • PPE: Don the appropriate PPE as specified in the table above.

Handling:

  • Avoid Contact: Prevent contact with skin and eyes.[8][9]

  • Container Management: Keep the container tightly closed when not in use.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Storage:

  • Location: Store in a cool, well-ventilated, and locked-up place.[2][8]

  • Container: Keep containers tightly closed and properly labeled.[2]

  • Compatibility: Store away from incompatible materials and ignition sources.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Protocol risk_assessment 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE risk_assessment->ppe work_area 3. Prepare Ventilated Work Area (Fume Hood) ppe->work_area ignition 4. Remove Ignition Sources work_area->ignition handle 5. Handle Chemical Safely ignition->handle store 6. Store Securely handle->store spill Spill Detected handle->spill Potential Spill waste 7. Collect as Hazardous Waste store->waste dispose 8. Dispose via Approved Facility waste->dispose evacuate Evacuate & Alert spill->evacuate cleanup Follow Spill Cleanup Protocol evacuate->cleanup cleanup->waste Contain & Collect

Caption: Workflow for the safe handling and disposal of this compound.

Emergency and Disposal Plan

Spill Procedures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9]

  • Cleanup: Absorb the spill with inert material (e.g., dry sand, vermiculite) and collect it into a suitable, closed container for disposal.[9] Use non-sparking tools for cleanup.[9]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • If Swallowed: Immediately call a poison center or doctor.[2] Do NOT induce vomiting.[2]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2]

  • If Inhaled: Move the person to fresh air.

  • If in Eyes: Rinse cautiously with water for several minutes.

Disposal Plan:

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical. Do not mix with other waste streams.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2] The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems.[9]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.